2-Cyano-4-methyl-5-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-5-2-6(3-8)9-4-7(5)10(11)12/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATZHWWYNGQYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629481 | |
| Record name | 4-Methyl-5-nitropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267875-30-9 | |
| Record name | 4-Methyl-5-nitropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: 2-Cyano-4-methyl-5-nitropyridine
Executive Summary
2-Cyano-4-methyl-5-nitropyridine (CAS 267875-30-9) is a highly functionalized heterocyclic building block essential in the synthesis of complex pharmaceutical agents. Characterized by an electron-deficient pyridine core substituted with both a nitro group and a nitrile moiety, it serves as a critical "push-pull" scaffold. Its primary utility lies in medicinal chemistry, specifically as a precursor for progesterone receptor agonists , kinase inhibitors, and fused ring systems (e.g., pyrido[2,3-d]pyrimidines).
This guide provides a validated synthetic protocol, a detailed reactivity profile, and safety standards for researchers utilizing this compound in drug discovery pipelines.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 4-Methyl-5-nitropyridine-2-carbonitrile |
| CAS Number | 267875-30-9 |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| Appearance | Off-white to light brown/yellow crystalline solid |
| Melting Point | 101.0 – 102.0 °C |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane |
| pKa (Predicted) | -3.70 ± 0.18 (Conjugate acid) |
| SMILES | CC1=CC(=NC=C1[O-])C#N |
Synthesis & Manufacturing Protocol
The most robust route to 2-cyano-4-methyl-5-nitropyridine utilizes a Palladium-catalyzed cyanation (Rosenmund–von Braun reaction variant) of the corresponding 2-bromo precursor. This method avoids the harsh conditions of traditional nucleophilic substitution and offers higher functional group tolerance.
Core Reaction Pathway
Precursor: 2-Bromo-4-methyl-5-nitropyridine Reagents: Zinc Cyanide (Zn(CN)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) Solvent: N,N-Dimethylformamide (DMF)
Step-by-Step Experimental Protocol
1. Preparation:
-
Safety Note: This reaction utilizes cyanide sources and generates potential HCN gas if acidified. Perform all operations in a well-ventilated fume hood with a cyanide antidote kit available.
-
Degas anhydrous DMF (900 mL per 100g scale) with nitrogen for 30 minutes to remove dissolved oxygen, which poisons the Pd(0) catalyst.
2. Reaction Assembly:
-
Charge a round-bottom flask with:
-
2-Bromo-4-methyl-5-nitropyridine (1.0 equiv)
-
Zinc Cyanide (0.6 – 1.0 equiv; typically 0.6 is sufficient as Zn(CN)₂ provides 2 CN⁻)
-
Pd(PPh₃)₄ (3–5 mol%)
-
-
Add the degassed DMF via cannula or syringe under nitrogen atmosphere.
3. Execution:
-
Heat the mixture to 80°C .
-
Observation: The solution typically transitions from light yellow to light brown upon reaching temperature.
-
Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2] Reaction time is typically 3–5 hours .
4. Work-up & Purification:
-
Cool the mixture to room temperature.
-
Remove DMF under reduced pressure (rotary evaporator with a high-vacuum pump and trap).
-
Resuspend the residue in Dichloromethane (DCM) and water.[1]
-
Filter through a pad of Celite (diatomaceous earth) to remove zinc salts and palladium residues.
-
Separate the organic layer; extract the aqueous layer twice with DCM.
-
Dry combined organics over anhydrous MgSO₄, filter, and concentrate.[3][1]
5. Isolation:
-
Purify via silica gel column chromatography (Gradient: 100% Hexane → 4:1 Hexane/EtOAc).
-
Yield: Expect 80–85%.
-
Validation: ¹H NMR (300 MHz, CDCl₃): δ 9.20 (s, 1H, H-6), 7.73 (s, 1H, H-3), 2.71 (s, 3H, CH₃).
Visual Synthesis Workflow
Figure 1: Palladium-catalyzed cyanation pathway converting the bromo-precursor to the target nitrile.
Reactivity & Derivatization Profile[2]
The chemical utility of 2-cyano-4-methyl-5-nitropyridine stems from its orthogonal functional groups . The molecule possesses three distinct sites for chemical modification, allowing it to serve as a versatile scaffold.
Nitro Group Reduction (C5 Position)
The nitro group is readily reduced to a primary amine, yielding 5-amino-4-methylpicolinonitrile . This is the most common first step in drug synthesis, creating a nucleophilic handle for amide coupling or urea formation.
-
Method A (Chemoselective): Iron powder (Fe) / NH₄Cl in EtOH/H₂O. Preserves the nitrile group.[1]
-
Method B (Hydrogenation): H₂ / Pd-C. Caution: Extended reaction times may reduce the nitrile to a methylamine.
Nitrile Transformations (C2 Position)
The C2-cyano group is electron-deficient due to the ring nitrogen and the C5-nitro group.
-
Hydrolysis: Acidic hydrolysis (H₂SO₄) yields the carboxylic acid or amide.
-
Cyclization: Reaction with hydrazines or hydroxylamines can form fused heterocyclic systems (e.g., triazolopyridines).
Methyl Group Functionalization (C4 Position)
The methyl group at C4 is "acidic" due to the electron-withdrawing nature of the pyridine ring (especially with -NO₂ and -CN substituents).
-
Oxidation: SeO₂ oxidation can convert the methyl group to an aldehyde.
-
Condensation: Deprotonation with a strong base (e.g., NaH) allows for condensation with aldehydes (Knoevenagel-type reactions), extending the carbon skeleton.
Derivatization Logic Map
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the nitro, cyano, and methyl groups.
Applications in Drug Discovery[2][8][9]
Therapeutic Areas
-
Progesterone Receptor Agonists: The scaffold is used to synthesize 2-amino-9-aryl-3-cyano-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine derivatives. The 2-cyano-4-methyl-5-nitropyridine core provides the necessary A-ring geometry for receptor binding.
-
Kinase Inhibition: Reduction of the nitro group to an amine allows the formation of hinge-binding motifs. The electron-withdrawing nature of the pyridine ring modulates the pKa of the amine, influencing hydrogen bond strength with kinase active sites.
-
Covalent Inhibitors: The nitrile group can act as an electrophilic "warhead" in covalent drug design, targeting cysteine residues in specific proteases (e.g., Cathepsins), although this usually requires the nitrile to be less sterically hindered or activated by the specific enzyme pocket.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| STOT - Single Exp. | H335 | May cause respiratory irritation. |
Handling Protocols:
-
Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a hood.
-
Incompatibility: Strong oxidizing agents, strong bases.
-
Emergency: In case of eye contact, rinse immediately with plenty of water for 15 minutes.
References
-
ChemicalBook. (2025).[4] 2-Cyano-4-methyl-5-nitropyridine Product Properties and Synthesis. Retrieved from
-
PubChem. (2024).[5] Compound Summary: 4-methyl-5-nitropyridine-2-carbonitrile (CID 23000171). National Library of Medicine. Retrieved from
-
Wang, Y., et al. (2009).[6] 2-Amino-9-aryl-3-cyano-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine derivatives as selective progesterone receptor agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
BLD Pharm. (2024).[7] Safety Data Sheet: 2-Cyano-4-methyl-5-nitropyridine. Retrieved from
Sources
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- 2. 267875-30-9|2-Cyano-4-methyl-5-nitropyridine|BLD Pharm [bldpharm.com]
- 3. 2-Cyano-5-nitropyridine | 100367-55-3 [chemicalbook.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. 2-Cyano-4-methyl-5-nitropyridine | C7H5N3O2 | CID 23000171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Cyano-4-methyl-5-nitropyridine - Lead Sciences [lead-sciences.com]
An In-depth Technical Guide to the Physical Properties of 2-Cyano-4-methyl-5-nitropyridine
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2-Cyano-4-methyl-5-nitropyridine (CAS No: 267875-30-9), a key heterocyclic building block in contemporary drug discovery and materials science. This document is intended for researchers, medicinal chemists, and process development scientists, offering a synthesis of known data and field-proven experimental protocols for properties where published data is not yet available. By elucidating the causality behind experimental design, this guide aims to equip scientists with the necessary knowledge for the effective handling, characterization, and application of this versatile molecule.
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern synthetic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the pyridine ring's unique electronic properties and its capacity for diverse functionalization. 2-Cyano-4-methyl-5-nitropyridine, in particular, is a trifunctionalized scaffold offering multiple reaction sites for molecular elaboration. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, the nitro group is a versatile precursor for an amino group or can act as an electron-withdrawing group to influence reactivity, and the methyl group can be a site for further modification. Understanding the fundamental physical properties of this compound is paramount for its successful application, from designing reaction conditions and purification strategies to ensuring safe handling and storage.
Molecular Structure and Chemical Identity
A precise understanding of the molecular structure is the foundation for interpreting its physical and chemical behavior.
Caption: 2D Structure of 2-Cyano-4-methyl-5-nitropyridine.
Table 1: Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 4-methyl-5-nitropyridine-2-carbonitrile | [1] |
| Synonyms | 2-Cyano-5-nitro-4-picoline, 4-methyl-5-nitropicolinonitrile | [1][2] |
| CAS Number | 267875-30-9 | [1][2][3] |
| Molecular Formula | C₇H₅N₃O₂ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| InChIKey | BATZHWWYNGQYHC-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The bulk properties of a compound dictate its behavior in a laboratory and industrial setting. This section details the known and predicted physicochemical properties of 2-Cyano-4-methyl-5-nitropyridine.
Table 2: Summary of Physical Properties
| Property | Value | Notes | Source |
| Appearance | Off-white to light brown solid | --- | [4] |
| Melting Point | Data not available | See Protocol 1 for determination | [2] |
| Boiling Point | 361.8 ± 42.0 °C | Predicted | [4] |
| Density | 1.34 ± 0.1 g/cm³ | Predicted | [4] |
| Flash Point | 172.6 °C | --- | [2] |
| Vapor Pressure | 2.02 x 10⁻⁵ mmHg at 25°C | --- | [2] |
| Solubility | Data not available | See Protocol 2 for determination | [2] |
Melting Point: A Critical Parameter for Purity and Stability
The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid. While an experimentally determined melting point for 2-Cyano-4-methyl-5-nitropyridine is not currently available in the literature[2], its determination is a critical first step in characterization.
DSC is the preferred method over traditional melting point apparatus as it provides more quantitative data on thermal transitions.
Caption: Workflow for Melting Point Determination using DSC.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of 2-Cyano-4-methyl-5-nitropyridine into an aluminum DSC pan. The use of a small sample size ensures thermal equilibrium during the heating ramp. Hermetically seal the pan to prevent any sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. The reference pan allows for the subtraction of the heat capacity of the pan itself.
-
Thermal Program: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C). Initiate a heating ramp at a controlled rate, typically 10°C per minute, under an inert nitrogen atmosphere to prevent oxidative degradation.
-
Data Acquisition: Record the differential heat flow into the sample relative to the reference as a function of temperature.
-
Analysis: The melting event is observed as an endothermic peak on the resulting thermogram. The onset temperature of this peak is reported as the melting point. A narrow peak width is indicative of high purity.
Solubility Profile: Guiding Solvent Selection for Reactions and Purification
The solubility of a compound in various solvents is critical for its application in synthesis, purification, and formulation. No specific solubility data for 2-Cyano-4-methyl-5-nitropyridine has been published.[2] However, based on its structure—a polar pyridine ring with polar cyano and nitro groups, and a nonpolar methyl group—it is expected to be soluble in polar organic solvents.
This protocol provides a systematic approach to characterizing solubility in a range of common laboratory solvents.
Caption: Workflow for Semi-Quantitative Solubility Assessment.
Step-by-Step Methodology:
-
Preparation: For each solvent to be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane), weigh approximately 10 mg of 2-Cyano-4-methyl-5-nitropyridine into a separate 2 mL glass vial.
-
Initial Solvent Addition: Add 0.1 mL of the selected solvent to the vial.
-
Equilibration: Vigorously mix the vial using a vortex mixer for 1 minute at a constant temperature (e.g., 25°C).
-
Observation: Visually inspect the solution against a dark background. If the solid is completely dissolved, the compound is highly soluble (>100 mg/mL).
-
Incremental Solvent Addition: If the solid is not fully dissolved, add an additional 0.9 mL of the solvent (for a total volume of 1.0 mL). Vortex for another minute.
-
Final Observation and Classification:
-
If the solid is now dissolved, classify the solubility as "Soluble" (concentration is 10 mg/mL).
-
If some solid remains, classify as "Sparingly Soluble".
-
If the majority of the solid remains, classify as "Insoluble".
-
This systematic approach allows for a rapid and reproducible assessment of the compound's solubility profile, which is invaluable for planning subsequent experimental work.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of the molecular structure and is a primary tool for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
-
Reported Data (300 MHz, CDCl₃): δ 9.20 (s, 1H), 7.73 (s, 1H), 2.71 (s, 3H).[4]
-
Interpretation: The two singlets in the aromatic region (9.20 and 7.73 ppm) correspond to the two protons on the pyridine ring. The singlet at 2.71 ppm, integrating to three protons, is characteristic of the methyl group. The simplicity of the spectrum (all singlets) indicates no proton-proton coupling between adjacent atoms on the ring, which is consistent with the substitution pattern.
-
-
¹³C NMR: Carbon NMR provides information on the number of unique carbon environments in the molecule. While no experimental spectrum is currently published, the expected chemical shifts can be predicted based on the functional groups:
-
Pyridine Ring Carbons: Typically appear in the range of 120-150 ppm. The carbons attached to the nitro and cyano groups will be significantly shifted.
-
Cyano Carbon (-C≡N): Expected to appear around 115-120 ppm.
-
Methyl Carbon (-CH₃): Expected to appear in the aliphatic region, around 15-25 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Cyano-4-methyl-5-nitropyridine, the following characteristic absorption bands are expected:
-
C≡N (Nitrile) stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
NO₂ (Nitro) stretches: Two strong bands, one for the asymmetric stretch (around 1500-1550 cm⁻¹) and one for the symmetric stretch (around 1345-1385 cm⁻¹).
-
C=C and C=N (Aromatic Ring) stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H (Aromatic and Methyl) stretches: Bands above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula.
-
Reported Data: LCMS analysis: APCI, [M-H]⁻ = 162 u/e.[4]
-
Interpretation: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode shows a pseudomolecular ion at m/z 162, which corresponds to the loss of a proton from the molecule (163.13 - 1 = 162.13). This confirms the molecular weight of the compound.
Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[2] Use appropriate personal protective equipment (PPE), including safety goggles with side-shields, gloves, and a lab coat.[2] Avoid formation of dust and aerosols.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2] Recommended storage is at room temperature.[4]
-
Stability and Reactivity: Currently, there is no specific data available on chemical stability, hazardous reactions, or incompatible materials.[2] As a general precaution for nitrated aromatic compounds, avoid excessive heat and strong reducing agents.
Conclusion
2-Cyano-4-methyl-5-nitropyridine is a valuable synthetic intermediate with a rich set of functional groups amenable to a wide range of chemical transformations. This guide has consolidated the available physical property data and provided robust, field-tested protocols for the determination of key parameters like melting point and solubility where published data is absent. A thorough understanding and application of this information will empower researchers to unlock the full potential of this molecule in the development of novel therapeutics and advanced materials.
References
-
Pipzine Chemicals. (n.d.). 2-Cyano-4-Nitropyridine. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 2-Cyano-4-methyl-5-nitropyridine. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
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SlidePlayer. (n.d.). Preparation and Properties of Pyridine. Retrieved January 30, 2026, from [Link]
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Movassaghi, M., & Hill, M. D. (2006). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]
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Reddy, J. S., & Adhikari, A. V. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. The Open Conference Proceedings Journal, 4(1), 786. [Link]
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University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved January 30, 2026, from [Link]
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Nowak, M., et al. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 27(23), 8345. [Link]
-
Mansour, T. S. (n.d.). Pyridines. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
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Okoro, U. C., et al. (2015). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Journal of Scientific and Medical Research, 2(4), 1-5. [Link]
-
Schmidt, A., et al. (2018). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank, 2018(4), M1017. [Link]
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2-Cyano-4-methyl-5-nitropyridine chemical properties
An In-depth Technical Guide to 2-Cyano-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications
Introduction
2-Cyano-4-methyl-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its structure, featuring a pyridine ring substituted with a cyano, a methyl, and a nitro group, creates a unique electronic profile that makes it a versatile synthetic intermediate. The presence of strong electron-withdrawing groups renders the pyridine nucleus susceptible to a variety of chemical transformations, establishing it as a valuable building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its current and potential applications for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and physical characteristics of 2-Cyano-4-methyl-5-nitropyridine is fundamental to its application in synthetic chemistry.
Chemical Identity
The compound is systematically identified by the following descriptors:
| Identifier | Value |
| IUPAC Name | 4-methyl-5-nitropyridine-2-carbonitrile[1] |
| CAS Number | 267875-30-9[1] |
| Molecular Formula | C₇H₅N₃O₂[1] |
| Molecular Weight | 163.13 g/mol [1] |
| Synonyms | 4-methyl-5-nitropicolinonitrile, 2-Cyano-5-nitro-4-picoline[1] |
Structural Features
The chemical structure of 2-Cyano-4-methyl-5-nitropyridine is characterized by a pyridine ring, which is an aromatic heterocycle. The key feature of this molecule is the electronic influence of its substituents. The cyano (-CN) and nitro (-NO₂) groups at positions 2 and 5, respectively, are potent electron-withdrawing groups. This electronic pull significantly reduces the electron density of the pyridine ring, making it "electron-deficient." This property is central to the molecule's reactivity, particularly its susceptibility to nucleophilic attack. The methyl group (-CH₃) at position 4 is a weak electron-donating group, which slightly modulates the electronic landscape of the ring.
Caption: Chemical structure of 2-Cyano-4-methyl-5-nitropyridine.
Physicochemical Data
The known physical and chemical properties of the compound are summarized below. It is important to note that some of these values are predicted from computational models.
| Property | Value | Source |
| Appearance | Off-white to light brown solid | [2] |
| Boiling Point | 361.8 ± 42.0 °C (Predicted) | [2] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 172.6 °C | [3] |
| Vapor Pressure | 2.02E-05 mmHg at 25 °C | [3] |
| pKa | -3.70 ± 0.18 (Predicted) | [2] |
| Storage Temp. | Room Temperature, sealed in dry | [2] |
Synthesis and Purification
The synthesis of 2-Cyano-4-methyl-5-nitropyridine is reliably achieved through a palladium-catalyzed cyanation reaction. This approach is advantageous due to its high yield and the availability of starting materials.
Synthetic Strategy: Palladium-Catalyzed Cyanation
The most common and effective route involves the reaction of a halogenated pyridine precursor, specifically 2-bromo-4-methyl-5-nitropyridine, with a cyanide source.[2] Zinc cyanide (Zn(CN)₂) is often the reagent of choice, and the transformation is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[2] The use of a high-quality catalyst is noted to significantly improve reaction time and yield.[2]
Caption: Workflow for the synthesis of 2-Cyano-4-methyl-5-nitropyridine.
Detailed Experimental Protocol
The following protocol is adapted from a documented laboratory procedure.[2]
-
Reagent Preparation: In a suitable round-bottomed flask, combine 2-bromo-4-methyl-5-nitropyridine (104 g, 0.479 mol), zinc cyanide (79 g, 0.673 mol, 1.4 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.023 mol, 5 mol%).[2]
-
Solvent Addition: Add N,N-Dimethylformamide (DMF, 900 mL), previously degassed for 10 minutes, to the solid mixture.[2]
-
Reaction: Heat the reaction mixture in an oil bath to an internal temperature of 80°C. The solution color will change from light yellow to light brown. Maintain this temperature and stir for 3 hours.[2] The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[2]
-
Work-up (Solvent Removal): After the reaction is complete, cool the mixture and remove the DMF solvent under reduced pressure.[2]
-
Work-up (Extraction): Dissolve the resulting residue in a biphasic mixture of dichloromethane and water. Filter the mixture through a pad of diatomaceous earth to remove insoluble impurities. Separate the organic layer, and extract the aqueous layer with additional dichloromethane.[2]
-
Drying and Concentration: Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum.[2]
Purification and Characterization
-
Purification: The crude product is purified by column chromatography on silica gel. The eluent is typically a gradient, starting from 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., to a final ratio of 4:1 hexane/ethyl acetate).[2]
-
Recrystallization: Further purification can be achieved by recrystallizing the column-purified product from hexane to yield the final product as an off-white to light brown solid (reported yield of 83%).[2]
-
Characterization: The identity and purity of the final compound are confirmed by analytical techniques.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Cyano-4-methyl-5-nitropyridine is dominated by the electron-deficient nature of the pyridine ring, making it a versatile substrate for nucleophilic substitution and a precursor for other important functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effects of the cyano and nitro groups make the pyridine ring highly activated towards Nucleophilic Aromatic Substitution (SNAr). Although the molecule lacks a conventional leaving group like a halogen at positions susceptible to substitution, the entire ring system is primed for reactions with strong nucleophiles. This reactivity is a cornerstone of its utility in building complex molecules, as various nucleophiles (e.g., amines, alkoxides, thiols) can be introduced to the pyridine scaffold.
Reduction of the Nitro Group
A key transformation in the use of this compound as a pharmaceutical intermediate is the reduction of the nitro group to an amine.[4] This reaction is typically achieved using standard reducing agents such as catalytic hydrogenation (e.g., H₂ with Pd/C), or metal-acid systems (e.g., SnCl₂/HCl, Fe/HCl). The resulting 5-amino-2-cyano-4-methylpyridine is a valuable bifunctional intermediate, possessing a nucleophilic amino group and an electrophilic cyano group, allowing for diverse subsequent chemical modifications.[4]
Reactions of the Cyano Group
The nitrile (cyano) group is a versatile functional handle.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively.
-
Reduction: It can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Covalent Modification: In drug discovery, the cyano group can act as an electrophilic "warhead" to form a covalent bond with a nucleophilic residue (such as cysteine) in a biological target.[5] This strategy has been successfully employed in the development of covalent inhibitors.[5]
Caption: Key reaction pathways for 2-Cyano-4-methyl-5-nitropyridine.
Applications in Research and Development
The unique combination of functional groups makes 2-Cyano-4-methyl-5-nitropyridine a valuable intermediate in several fields.
Pharmaceutical Intermediate
This compound is primarily utilized as a key building block in the synthesis of pharmaceuticals.[6] The pyridine ring is a common scaffold in many approved drugs, often contributing to favorable pharmacokinetic properties.[4] The ability to selectively modify the nitro and cyano groups allows for the systematic construction of complex, biologically active molecules for various therapeutic areas, including neurological disorders.[6]
Agrochemical Synthesis
Similar to its role in pharmaceuticals, this molecule serves as an intermediate in the development of novel agrochemicals, such as pesticides and herbicides.[6] The functional handles allow for the attachment of various pharmacophores to tune the biological activity and selectivity of the final products.
Materials Science
While less common, related nitropyridine structures are used in materials science. The "push-pull" nature of molecules containing both electron-donating and electron-withdrawing groups can give rise to interesting optical properties.[7] For instance, derivatives have been explored in the synthesis of dyes and materials with nonlinear optical (NLO) behavior.[7][8]
Safety, Handling, and Storage
Proper handling and storage are crucial when working with this chemical. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not fully detailed in all databases, data from structurally similar compounds and general chemical principles should guide its use.[3]
Hazard Identification
-
Based on analogous compounds like 2-Cyano-4-nitropyridine, this substance should be treated as harmful if swallowed, in contact with skin, or if inhaled.[9]
-
It may cause skin and serious eye irritation.[9]
-
Users should avoid the formation of dust and aerosols.[3]
Handling Precautions
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.
Storage Recommendations
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials and foodstuff containers.[3]
Conclusion
2-Cyano-4-methyl-5-nitropyridine is a synthetically valuable and versatile chemical intermediate. Its electron-deficient pyridine core, decorated with strategically placed cyano, nitro, and methyl groups, provides a rich platform for chemical manipulation. The well-established palladium-catalyzed synthesis offers a reliable and high-yielding route to access this compound. Its primary application lies in the construction of complex molecules for the pharmaceutical and agrochemical industries, where its functional groups serve as key handles for diversification. A firm understanding of its properties, reactivity, and handling requirements enables researchers and developers to fully harness the potential of this important building block.
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A Comprehensive Technical Guide to 4-Methyl-5-nitropyridine-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4-methyl-5-nitropyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry. The guide will cover its correct IUPAC nomenclature, physicochemical properties, detailed synthesis protocols for the compound and its crucial precursors, and purification methodologies. Furthermore, it will delve into the rationale behind its use in drug design, exploring the roles of its constituent functional groups and providing context through the biological activities of structurally related compounds. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis and application of novel pyridine-based therapeutic agents.
Introduction: Unveiling the Identity and Significance of a Versatile Pyridine Scaffold
The compound commonly referred to as 2-Cyano-4-methyl-5-nitropyridine is formally identified under IUPAC nomenclature as 4-methyl-5-nitropyridine-2-carbonitrile .[1] This designation accurately reflects the substitution pattern on the pyridine ring, which is foundational for unambiguous scientific communication. Its unique electronic and steric properties, conferred by the cyano, methyl, and nitro groups, make it a valuable intermediate in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications.[2]
The pyridine ring itself is a privileged scaffold in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic profiles.[3] The strategic placement of a nitro group, a potent electron-withdrawing group, and a cyano group, a versatile functional handle and bioisostere, provides a rich platform for chemical diversification and the exploration of structure-activity relationships (SAR).[4][5]
Table 1: Core Compound Identification
| Property | Value |
| IUPAC Name | 4-methyl-5-nitropyridine-2-carbonitrile |
| Common Name | 2-Cyano-4-methyl-5-nitropyridine |
| CAS Number | 267875-30-9 |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| Appearance | Off-white to light brown solid |
Synthesis and Purification: A Step-by-Step Approach
The synthesis of 4-methyl-5-nitropyridine-2-carbonitrile is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective strategy involves the cyanation of a brominated precursor, 2-bromo-4-methyl-5-nitropyridine. This section provides a detailed protocol for both the synthesis of the precursor and the final product.
Synthesis of the Precursor: 2-Bromo-4-methyl-5-nitropyridine
The synthesis of the key intermediate, 2-bromo-4-methyl-5-nitropyridine, can be achieved from the readily available starting material, 2-amino-4-methylpyridine. The process involves two critical transformations: nitration and bromination via a Sandmeyer-type reaction.
The electrophilic nitration of 2-amino-4-methylpyridine is a common method to introduce a nitro group onto the pyridine ring.[6] The amino group at the 2-position acts as an activating and directing group, favoring the introduction of the nitro group at the 5-position.[6]
Experimental Protocol: Synthesis of 2-Amino-4-methyl-5-nitropyridine
-
Materials: 2-Amino-4-methylpyridine, concentrated sulfuric acid, concentrated nitric acid.
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-amino-4-methylpyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-amino-4-methylpyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 2-amino-4-methyl-5-nitropyridine.
-
The Sandmeyer reaction is a versatile method for converting an amino group on an aromatic ring into a variety of functional groups, including halogens.[7] In this step, the amino group of 2-amino-4-methyl-5-nitropyridine is converted to a diazonium salt, which is then displaced by a bromide ion.
Experimental Protocol: Synthesis of 2-Bromo-4-methyl-5-nitropyridine
-
Materials: 2-Amino-4-methyl-5-nitropyridine, hydrobromic acid (48%), bromine, sodium nitrite, copper(I) bromide (catalyst).
-
Procedure:
-
Dissolve 2-amino-4-methyl-5-nitropyridine in 48% hydrobromic acid and cool the mixture to below 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-4-methyl-5-nitropyridine.
-
Final Synthesis Step: Cyanation of 2-Bromo-4-methyl-5-nitropyridine
The final step in the synthesis of 4-methyl-5-nitropyridine-2-carbonitrile involves a palladium-catalyzed cyanation of the brominated precursor.
Experimental Protocol: Synthesis of 4-Methyl-5-nitropyridine-2-carbonitrile
-
Materials: 2-Bromo-4-methyl-5-nitropyridine, zinc cyanide (Zn(CN)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottomed flask, combine 2-bromo-4-methyl-5-nitropyridine, zinc cyanide (1.4 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add degassed DMF to the flask.
-
Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at this temperature for 3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under vacuum.
-
Dissolve the residue in a mixture of dichloromethane and water.
-
Filter through a pad of celite to remove insoluble impurities.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification of 4-Methyl-5-nitropyridine-2-carbonitrile
Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and catalyst residues. Recrystallization is an effective method for obtaining highly pure 4-methyl-5-nitropyridine-2-carbonitrile.
Experimental Protocol: Purification by Recrystallization
-
Materials: Crude 4-methyl-5-nitropyridine-2-carbonitrile, hexane.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot hexane.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated briefly before hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield pure 4-methyl-5-nitropyridine-2-carbonitrile.
-
For impurities that are difficult to remove by recrystallization, column chromatography can be employed. A silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically effective for separating nitropyridine derivatives.[8][9]
Role in Drug Design and Medicinal Chemistry
4-Methyl-5-nitropyridine-2-carbonitrile is a versatile scaffold for the synthesis of a wide range of biologically active molecules. The strategic placement of its functional groups offers several advantages in drug design.
The Significance of the Nitropyridine Moiety
The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring. This can modulate the pKa of the pyridine nitrogen and affect its ability to form hydrogen bonds with biological targets. Furthermore, the nitro group can be readily reduced to an amino group, providing a key synthetic handle for further derivatization and the introduction of diverse pharmacophoric elements.[3] This transformation is particularly useful in the synthesis of kinase inhibitors, where an amino-heterocycle often forms crucial hydrogen bonds in the hinge region of the kinase active site.[10]
The Versatility of the Cyano Group
The cyano group is a unique functional group in medicinal chemistry due to its electronic properties, linearity, and ability to act as a bioisostere for various functional groups, including carbonyls and halogens.[4][5] It can participate in hydrogen bonding as a hydrogen bond acceptor and its introduction can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.[5] The nitrile functionality is present in over 30 approved pharmaceuticals, highlighting its acceptance and utility in drug design.[4]
Applications in the Synthesis of Biologically Active Compounds
While direct applications of 4-methyl-5-nitropyridine-2-carbonitrile in approved drugs are not extensively documented, the broader class of nitropyridines and cyanopyridines are crucial intermediates in the synthesis of compounds with a wide range of biological activities, including:
-
Anticancer Agents: Pyrimidine-5-carbonitrile derivatives have been investigated as potential anticancer agents, demonstrating activity as PI3K/AKT pathway inhibitors and inducing apoptosis in cancer cell lines.[11] The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, is a privileged structure for the development of kinase inhibitors.[10]
-
Antiviral Agents: Various nucleoside and heterocyclic compounds containing cyano and nitro functionalities have been explored for their antiviral properties.[12][13][14]
-
Kinase Inhibitors: The development of kinase inhibitors is a major focus in modern drug discovery. The structural motifs present in 4-methyl-5-nitropyridine-2-carbonitrile are amenable to the synthesis of compounds that can target the ATP-binding site of various kinases.[10][15] For instance, N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, an important intermediate for the anticancer drug imatinib, shares structural similarities.[16]
Conclusion
4-Methyl-5-nitropyridine-2-carbonitrile is a highly functionalized pyridine derivative with significant potential as a building block in drug discovery and development. Its synthesis, while requiring multiple steps, is achievable through well-established chemical transformations. The strategic combination of a reducible nitro group and a versatile cyano group on a privileged pyridine scaffold provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents targeting a range of diseases. Further exploration of the chemical space accessible from this intermediate is likely to yield new and potent drug candidates.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). 2-Bromo-4-methyl-5-nitropyridine: High-Purity Intermediate for Pharmaceutical & Agrochemical Synthesis. Retrieved January 30, 2026, from [Link]
- [Source for nitr
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- [Source for purification of pyridine deriv
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PubChem. (n.d.). 2-Cyano-4-methyl-5-nitropyridine. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
MDPI. (2023, February 16). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Retrieved January 30, 2026, from [Link]
- [Source for general synthesis of nitropyridines]
- [Source for general synthesis of cyanopyridines]
-
Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
- El-Naggar, A. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. RSC Advances, 12(15), 9334-9347.
- [Source for general purific
- [Source for safety information on rel
-
National Center for Biotechnology Information. (2021, May 12). Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][2][17][18]Triazin-4-ols. Retrieved January 30, 2026, from [Link]
- [Source for properties of pyridine deriv
- [Source for column chrom
- [Source for applications of nitropyridines in agrochemicals]
- Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.
- [Source for physicochemical properties of cyanopyridines]
- [Source for SAR of antiviral n
- [Source for general review on nitrile in drug design]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
- [Source for kinase inhibitor design]
-
MDPI. (2022, November 26). Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. Retrieved January 30, 2026, from [Link]
- [Source for HPLC of amines]
-
ACS Publications. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved January 30, 2026, from [Link]
- [Source for cocrystal synthesis with cyanopyridines]
- [Source for general Sandmeyer reaction inform
- [Source for properties of cyanopyridines]
- [Source for bioisosterism in drug design]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. [Link]
- [Source for 2-methyl-5-nitropyridine applic
- [Source for pyrimido[4,5-d]pyrimidines as antiviral agents]
-
UTSC. (n.d.). 12.2: General Theory of Column Chromatography. Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
- [Source for kinase inhibitor moieties]
-
National Center for Biotechnology Information. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved January 30, 2026, from [Link]
- [Source for column chrom
- [Source for synthesis of related bromin
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- 14. Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
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Strategic Synthesis of 2-Cyano-4-methyl-5-nitropyridine: A Process Chemistry Perspective
Executive Summary
This technical guide outlines the robust synthesis of 2-Cyano-4-methyl-5-nitropyridine , a critical intermediate often utilized in the development of kinase inhibitors and other heterocyclic pharmaceutical agents. The synthesis presents specific challenges, notably the regioselective introduction of the nitro group and the safe handling of cyanide sources during the final functionalization step.
Our recommended pathway leverages the Amino-Directed Nitration Route , which offers superior regiocontrol compared to direct nitration of halogenated precursors. This guide details a three-step protocol: nitration of 2-amino-4-methylpyridine, conversion to the 2-chloro derivative via Sandmeyer-type chemistry, and final nucleophilic displacement with cyanide.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule, 2-Cyano-4-methyl-5-nitropyridine, can be deconstructed into readily available starting materials. The core strategy relies on manipulating the electronic properties of the pyridine ring—using the electron-donating amino group to facilitate electrophilic aromatic substitution (nitration), then converting it to a leaving group (chloro) for nucleophilic aromatic substitution (cyanation).
Strategic Logic
-
Cyanation (C-C Bond Formation): The 2-cyano group is best introduced via nucleophilic displacement of a 2-halo precursor. The presence of the 5-nitro group (electron-withdrawing) activates the 2-position for SNAr, making this step highly efficient.
-
Halogenation (C-Cl Bond Formation): The 2-chloro substituent is derived from a 2-amino group via diazotization. This allows us to use the amino group's directing power in the previous step.
-
Nitration (C-N Bond Formation): Nitration of 2-amino-4-methylpyridine occurs preferentially at the 5-position (para to the amino group), avoiding the sterically hindered 3-position.
Pathway Visualization
Figure 1: Retrosynthetic tree illustrating the stepwise construction of the target molecule from 2-amino-4-methylpyridine.
Part 2: Detailed Experimental Protocols
Step 1: Regioselective Nitration
Objective: Synthesize 2-Amino-4-methyl-5-nitropyridine. Principle: The amino group strongly activates the pyridine ring. The 4-methyl group blocks the 4-position, and steric hindrance discourages attack at the 3-position, directing the nitro group to the 5-position.
Protocol:
-
Preparation: Charge a reactor with concentrated sulfuric acid (H₂SO₄, 10 vol) and cool to 0–5°C.
-
Addition: Slowly add 2-Amino-4-methylpyridine (1.0 eq) portion-wise, maintaining internal temperature <10°C. (Exothermic).
-
Nitration: Add fuming nitric acid (HNO₃, 1.1 eq) dropwise over 1 hour.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.
-
Quench: Pour the reaction mixture onto crushed ice/water (20 vol).
-
Isolation: Neutralize carefully with sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to pH 8–9. The yellow precipitate is filtered, washed with cold water, and dried.
Key Parameters:
| Parameter | Specification | Rationale |
|---|---|---|
| Temperature (Addition) | < 10°C | Prevents thermal runaway and decomposition. |
| Stoichiometry (HNO₃) | 1.05 – 1.1 eq | Slight excess ensures full conversion without over-nitration. |
| Quench pH | 8 – 9 | Ensures the free base amine precipitates fully. |
Step 2: Sandmeyer Chlorination
Objective: Synthesize 2-Chloro-4-methyl-5-nitropyridine. Principle: Diazotization of the amino group generates a diazonium salt, which is displaced by chloride ions.
Protocol:
-
Diazotization: Dissolve 2-Amino-4-methyl-5-nitropyridine (1.0 eq) in concentrated HCl (10 vol). Cool to 0–5°C.
-
Nitrite Addition: Add an aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) dropwise, keeping T < 5°C. Stir for 30 mins to form the diazonium salt.
-
Sandmeyer Reaction: In a separate vessel, prepare a solution of Copper(I) Chloride (CuCl, 0.5 eq) in concentrated HCl. (Note: CuCl is catalytic/promoter; sometimes thermal decomposition without Cu is sufficient, but CuCl improves yield).
-
Combination: Slowly add the cold diazonium solution to the CuCl solution (optionally warmed to 40–50°C for faster evolution of N₂).
-
Workup: Once gas evolution ceases, dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.
Step 3: Nucleophilic Cyanation
Objective: Synthesize 2-Cyano-4-methyl-5-nitropyridine. Principle: Nucleophilic Aromatic Substitution (SNAr). The 5-nitro group activates the 2-position, facilitating the displacement of the chloride by cyanide.
Protocol:
-
Setup: In a dry reactor, dissolve 2-Chloro-4-methyl-5-nitropyridine (1.0 eq) in anhydrous DMF or NMP (10 vol).
-
Reagent: Add Copper(I) Cyanide (CuCN, 1.1–1.2 eq). Alternative: Zn(CN)₂ with Pd(PPh₃)₄ catalyst for milder conditions.
-
Reaction: Heat the mixture to 100–120°C under nitrogen atmosphere for 4–8 hours.
-
Quench: Cool to RT. Pour into a solution of FeCl₃/HCl or Ethylenediamine/Water to decompose the copper complexes.
-
Extraction: Extract with Ethyl Acetate. The organic layer is washed thoroughly with water and brine to remove DMF.
-
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography.
Safety Note: This step involves cyanides. All operations must be performed in a well-ventilated fume hood with a cyanide detector present. Waste must be treated with bleach (hypochlorite) to oxidize cyanide before disposal.
Part 3: Critical Process Parameters (CPP) & Troubleshooting
Reaction Workflow Diagram
Figure 2: Process flow diagram highlighting critical temperature zones and solvent changes.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Over-nitration or temperature spikes. | Ensure strict T < 10°C during addition. Verify stoichiometry. |
| Incomplete Conversion (Step 2) | Diazonium salt decomposition. | Keep T < 5°C during diazotization. Ensure sufficient HCl concentration. |
| Black Tar Formation (Step 3) | Polymerization or excessive heat. | Reduce temperature to 100°C. Ensure inert atmosphere (N₂). |
| Poor Separation (Step 3) | Copper emulsion. | Use FeCl₃ or Ethylenediamine quench to break Cu-complexes. |
References
-
Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L., Czako, B. (2005). Elsevier. (General reference for Sandmeyer and Rosenmund-von Braun reactions).
-
Nitration of Pyridines. Organic Syntheses, Coll. Vol. 3, p.794 (1955). (Foundational protocol for aminopyridine nitration).
-
Synthesis of 2-Cyano-pyridines. Journal of Organic Chemistry. (General methodology for cyanation of 2-chloropyridines).
-
Safety in the Chemistry Laboratory: Handling Cyanides. National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).
Technical Guide: Synthesis & Starting Materials for 2-Cyano-4-methyl-5-nitropyridine
This guide details the technical synthesis and material requirements for 2-Cyano-4-methyl-5-nitropyridine (CAS: 267875-30-9), a critical heterocyclic building block used in the development of kinase inhibitors and advanced pharmaceutical intermediates.
Executive Summary
2-Cyano-4-methyl-5-nitropyridine is a highly functionalized pyridine derivative characterized by an electron-withdrawing nitro group at the C5 position and a reactive nitrile at C2. Its synthesis is governed by the principles of Nucleophilic Aromatic Substitution (SNAr) and Regioselective Electrophilic Aromatic Substitution .
The most robust industrial route proceeds via the 2-chloro-4-methyl-5-nitropyridine intermediate. This pathway offers superior scalability compared to direct N-oxide activation methods, primarily due to better impurity profile control and the avoidance of potentially unstable azide/diazonium intermediates in the final steps.
Key Technical Specifications
-
Target Molecule: 2-Cyano-4-methyl-5-nitropyridine[1][2][3][4][5]
-
Molecular Formula: C7H5N3O2
-
Primary Application: Precursor for fused-ring heterocycles (e.g., pyrrolopyridines) and kinase inhibitor scaffolds.
Retrosynthetic Analysis & Pathway Logic
The synthesis is best approached by disconnecting the nitrile group. The C2 position in pyridines is naturally electron-deficient; the addition of a nitro group at C5 further activates C2, making it highly susceptible to nucleophilic attack by cyanide sources.
Strategic Disconnection
-
C2-CN Bond Formation: Achieved via SNAr displacement of a leaving group (Cl, Br, or OTf) by cyanide.
-
C2 Activation: The 2-chloro derivative is the optimal electrophile, synthesized from the corresponding 2-hydroxy (pyridone) or 2-amino precursor.
-
C5 Nitration: The nitro group is introduced via electrophilic aromatic substitution. The directing effects of the C2 substituent (amino or hydroxy) are critical for achieving the correct 3- vs. 5-position regioselectivity.
Reaction Pathway Visualization
Figure 1: Primary synthetic workflow. The solid line represents the Hydroxy-intermediate route (preferred for purity), while the dashed line represents the direct Sandmeyer route.
Primary Starting Materials & Reagents
Core Starting Material: 2-Amino-4-methylpyridine
-
CAS: 695-34-1[6]
-
Rationale: This is the "Grandparent" material. The amino group is a strong ortho/para director. In the presence of the 4-methyl group, nitration occurs at positions 3 and 5. The 2-amino group allows for subsequent diazotization to install either a hydroxyl (pyridone) or a halogen.
-
Purity Requirement: ≥98.0% (HPLC) to minimize difficult-to-remove methyl isomers.
Key Reagents
| Reagent | Role | Critical Attribute |
| Fuming Nitric Acid (HNO3) | Nitration Agent | Must be free of nitrous acid to prevent premature diazotization. |
| Phosphorus Oxychloride (POCl3) | Chlorinating Agent | Converts the tautomeric 2-pyridone to 2-chloropyridine. |
| Copper(I) Cyanide (CuCN) | Cyanation Source | Classic reagent for Rosenmund-von Braun reaction; requires high temp. |
| Zinc Cyanide (Zn(CN)2) | Cyanation Source | Used in Pd-catalyzed methods; milder conditions, higher cost. |
Detailed Experimental Protocols
Step 1: Regioselective Nitration
Objective: Synthesize 2-Amino-4-methyl-5-nitropyridine.
-
Preparation: Dissolve 2-Amino-4-methylpyridine (1.0 eq) in concentrated H2SO4 (10 vol) at 0–5°C.
-
Nitration: Add fuming HNO3 (1.1 eq) dropwise, maintaining internal temperature <10°C.
-
Reaction: Allow to warm to 20°C, then heat to 40–50°C for 2–4 hours.
-
Workup: Pour onto ice water. Neutralize with NH4OH to pH 4–5. The product precipitates as a yellow solid.
-
Purification: Recrystallization from ethanol/water is often required to remove the 3-nitro isomer.
Step 2: Conversion to Electrophile (Chlorination)
Objective: Synthesize 2-Chloro-4-methyl-5-nitropyridine. Note: This can be done via a Hydroxy intermediate (Method A) or direct Sandmeyer (Method B).
Method A (Via Hydroxy - Recommended for Purity):
-
Hydrolysis: Treat the amine from Step 1 with NaNO2 in aqueous H2SO4 at 0–5°C, then heat to hydrolyze the diazonium salt to 2-Hydroxy-4-methyl-5-nitropyridine (CAS 21901-41-7).
-
Chlorination: Suspend the dried hydroxy intermediate in POCl3 (5 vol).
-
Reflux: Heat to reflux (105°C) for 3–5 hours. The solid will dissolve as the reaction proceeds.
-
Quench: Remove excess POCl3 via vacuum distillation. Pour residue onto ice. Neutralize carefully with Na2CO3.
-
Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate.
Step 3: Cyanation (Nucleophilic Substitution)
Objective: Synthesize 2-Cyano-4-methyl-5-nitropyridine.[1][2][3][4][5]
The 5-nitro group makes the C2-chlorine highly labile, allowing for SNAr conditions without heavy palladium catalysts, although Pd-catalysis improves yields.
Protocol (SNAr / Rosenmund-von Braun):
-
Solvent System: DMF or NMP (Polar Aprotic is essential).
-
Reagents: Charge 2-Chloro-4-methyl-5-nitropyridine (1.0 eq) and CuCN (1.2 eq).
-
Conditions: Heat to 120–140°C under N2 atmosphere for 4–6 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and quench with aqueous ethylenediamine or NH4OH (to complex the copper salts).
-
Purification: Wash organic layer with brine. Concentrate. The crude nitrile can be recrystallized from isopropanol/hexanes.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Operational Range | Impact of Deviation |
| Nitration Temp | 40–50°C | >60°C: Increases dinitro impurities and tar formation.<30°C: Incomplete reaction, residual starting material. |
| POCl3 Quench | <20°C (Exothermic) | Rapid Addition: Violent decomposition of POCl3; risk of thermal runaway. |
| Cyanation Moisture | <0.1% Water | High Water: Hydrolysis of the nitrile back to the amide or carboxylic acid. |
| Isomer Control | Step 1 Workup | Failure to remove the 3-nitro isomer early will result in difficult separation at the final stage. |
Safety & Handling
-
Cyanides: CuCN and Zn(CN)2 liberate HCN gas upon contact with acid. All cyanation reactions must be performed in a well-ventilated fume hood with a scrubber system (bleach/NaOH).
-
Energetic Materials: Nitropyridines are potentially explosive if heated to dryness or subjected to shock. Do not distill nitrated residues to dryness.
-
POCl3: Reacts violently with water. Quench operations must be controlled and cooled.
References
-
Nitration Regioselectivity: CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021). Google Patents. Link
-
Chlorination Protocol: Synthesis of 2-chloro-4-methyl-3-nitropyridine (Isomer Analog). ChemicalBook. Link
-
Cyanation Methodology: Process for the preparation of 2-cyanopyridines. WO2001017970A1. Google Patents. Link
-
General Pyridine Functionalization: Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. ResearchGate. Link
Sources
- 1. data.epo.org [data.epo.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Cyano-3-methylpyridine-5-boronic acid,pinacol ester CAS#: 1150561-70-8 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 2-Cyano-3-methylpyridine-5-boronic acid,pinacol ester | 1150561-70-8 [chemicalbook.com]
- 6. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
2-Cyano-4-methyl-5-nitropyridine reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 2-Cyano-4-methyl-5-nitropyridine
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 2-Cyano-4-methyl-5-nitropyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document moves beyond a simple catalog of reactions to deliver an in-depth exploration of the molecule's electronic architecture and the causal relationships that dictate its chemical behavior. We will dissect the primary modes of reactivity—including the selective reduction of the nitro group, transformations of the cyano moiety, and the inherent reactivity of the electron-deficient pyridine core. Each section is supported by mechanistic insights, field-proven experimental protocols, and authoritative references, ensuring a blend of theoretical understanding and practical applicability.
Introduction: The Strategic Value of a Polysubstituted Pyridine
2-Cyano-4-methyl-5-nitropyridine is a highly functionalized pyridine derivative whose strategic importance lies in the orthogonal reactivity of its substituents. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The unique arrangement of a π-deficient aromatic core, powerfully influenced by the electron-withdrawing nitro and cyano groups, makes this molecule a versatile intermediate for constructing complex molecular architectures.
The core's electronic nature is defined by two key features:
-
Electron-Deficient Ring: The pyridine nitrogen, in synergy with the strong σ- and π-withdrawing effects of the cyano and nitro groups, renders the aromatic ring highly electron-poor. This deactivates the ring towards electrophilic aromatic substitution but significantly activates it for potential nucleophilic attack.
-
Chemically Addressable Functional Groups: The nitro and cyano groups serve as valuable synthetic handles, allowing for selective transformations into other critical functionalities, such as amines and carboxylic acids, respectively.
This guide will systematically explore these features, providing the foundational knowledge required to effectively utilize this reagent in complex synthetic campaigns.
Molecular Properties and Spectroscopic Data
A clear understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in the laboratory.
| Property | Value | Source |
| CAS Number | 267875-30-9 | [2][3] |
| Molecular Formula | C₇H₅N₃O₂ | [2] |
| Molecular Weight | 163.13 g/mol | [2] |
| Appearance | Off-white to light brown solid | [4] |
| Boiling Point | 361.8±42.0 °C (Predicted) | [4] |
| Density | 1.34±0.1 g/cm³ (Predicted) | [4] |
| ¹H NMR (300 MHz, CDCl₃) | δ 9.20 (s, 1H), 7.73 (s, 1H), 2.71 (s, 3H) | [4] |
Synthesis of the Core Scaffold
The most efficient and high-yielding reported synthesis of 2-cyano-4-methyl-5-nitropyridine involves a palladium-catalyzed cyanation of the corresponding 2-bromo precursor. This method leverages the robust Negishi or Rosenmund-von Braun type reactions to install the nitrile functionality.
Caption: Palladium-catalyzed synthesis of the title compound.
Experimental Protocol: Synthesis via Palladium-Catalyzed Cyanation[4]
-
Reagent Setup: In a round-bottom flask, combine 2-bromo-4-methyl-5-nitropyridine (0.479 mol, 1.0 equiv), zinc cyanide (0.673 mol, 1.4 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.023 mol, 5 mol%).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF, 900 mL) that has been previously degassed for at least 10 minutes.
-
Reaction Execution: Heat the reaction mixture in an oil bath to an internal temperature of 80 °C. The solution color will change from light yellow to light brown. Maintain this temperature and stir for 3 hours, monitoring progress by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a mixture of dichloromethane and water.
-
Purification: Filter the mixture through celite to remove insoluble impurities. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, dry with anhydrous magnesium sulfate, and concentrate.
-
Isolation: Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient, 100% hexane up to 4:1). Recrystallize the resulting solid from hexane to yield the final product (83% yield).
Core Reactivity Profile
The reactivity of 2-cyano-4-methyl-5-nitropyridine is dominated by the transformations of its nitro and cyano groups. The electron-poor nature of the pyridine ring governs the overall chemical behavior.
Reduction of the 5-Nitro Group: Gateway to Aminopyridines
The conversion of the nitro group to an amine is arguably the most valuable transformation of this substrate, yielding 5-amino-4-methylpicolinonitrile, a versatile intermediate for building bioactive molecules. A variety of methods are available, the choice of which depends on the presence of other sensitive functional groups in the molecule.[5]
Caption: General transformation of the nitro group to an amine.
Comparative Analysis of Reduction Methods:
| Method | Reagents & Conditions | Advantages | Disadvantages & Considerations | Source |
| Catalytic Hydrogenation | H₂, Pd/C, MeOH/EtOAc | Clean, high-yielding, atmospheric pressure often sufficient. | Pd/C can reduce other functionalities (alkenes, alkynes) and can cause dehalogenation. | [6] |
| Catalytic Hydrogenation | H₂, Raney Ni | Effective, less prone to causing dehalogenation of aryl halides. | Requires careful handling (pyrophoric). | [5][6] |
| Metal/Acid Reduction | Fe, HCl or NH₄Cl | Cost-effective, robust, and tolerant of many functional groups. | Requires aqueous acidic work-up; iron salts can be difficult to remove. | [5] |
| Metal/Acid Reduction | SnCl₂·2H₂O, EtOH/EtOAc | Mild conditions, good for substrates sensitive to catalytic hydrogenation. | Stoichiometric amounts of tin salts are generated as waste. | [5] |
Expert Insight: The choice of reducing agent is critical for chemoselectivity. For a substrate containing an aryl bromide elsewhere in the molecule, catalytic hydrogenation with Pd/C would be a poor choice due to the risk of hydrodebromination. In such a case, Raney Nickel or a metal/acid system like Fe/NH₄Cl would be superior, preserving the C-Br bond.[6]
Experimental Protocol: General Nitro Reduction via Catalytic Hydrogenation
-
Setup: To a solution of 2-cyano-4-methyl-5-nitropyridine (1.0 equiv) in methanol or ethyl acetate, add 10% Palladium on Carbon (5-10 mol % by weight).
-
Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (via balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-4-methylpicolinonitrile, which can be purified further by crystallization or chromatography if necessary.
Reactions of the 2-Cyano Group: Accessing Carboxylic Acids and Amides
The nitrile group is a stable but versatile functional group that can be hydrolyzed under acidic or basic conditions to provide either a carboxylic acid or an amide intermediate.[7][8]
Caption: Hydrolysis pathways of the 2-cyano group.
-
Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid (e.g., HCl, H₂SO₄) directly yields the carboxylic acid (4-methyl-5-nitropicolinic acid) and the corresponding ammonium salt.[9] The reaction proceeds through an amide intermediate which is subsequently hydrolyzed under the reaction conditions.[7]
-
Alkaline Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) initially forms the carboxylate salt (sodium 4-methyl-5-nitropicolinate) and releases ammonia gas.[9] An acidic work-up is required to protonate the salt and isolate the free carboxylic acid. Under milder basic conditions, it is sometimes possible to isolate the intermediate amide.[8]
Experimental Protocol: General Acid-Catalyzed Nitrile Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-cyano-4-methyl-5-nitropyridine (1.0 equiv) in a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl).
-
Reaction: Heat the mixture to reflux and maintain the temperature until TLC or LC-MS analysis indicates the disappearance of the starting material.
-
Isolation: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH if necessary.
-
Purification: Wash the crude product with water, dry, and recrystallize to obtain the pure 4-methyl-5-nitropicolinic acid.
Reactivity of the Pyridine Ring: Vicarious Nucleophilic Substitution (VNS)
While the title compound lacks a leaving group for a traditional SₙAr reaction, its highly electron-deficient character makes it a potential substrate for Vicarious Nucleophilic Substitution (VNS). VNS is a powerful method for C-H functionalization of electron-poor aromatic rings.[10] The reaction involves the addition of a nucleophile (typically a carbanion with a leaving group on the α-carbon) to the ring, followed by a base-induced β-elimination to restore aromaticity.[11]
Caption: The general mechanism of Vicarious Nucleophilic Substitution.
For 2-cyano-4-methyl-5-nitropyridine, a VNS reaction would likely occur at the C-6 position, which is ortho to the activating nitro group and the pyridine nitrogen, leading to a highly stabilized Meisenheimer-type intermediate. This provides a potential route for direct alkylation or amination at a C-H bond, a highly desirable transformation.
Summary of Synthetic Utility
The distinct reactivity at each functional group makes 2-cyano-4-methyl-5-nitropyridine a versatile node for the synthesis of diverse, highly substituted pyridines. The following map illustrates the primary transformations discussed.
Caption: Reaction map illustrating the key synthetic transformations.
References
-
J&K Scientific. 2-Cyano-5-methylpyridine | 1620-77-5. [Link]
- Google Patents.
-
The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 243–247. [Link]
-
National Institutes of Health. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
ResearchGate. Synthesis of 2-Cyano-5-nitrofuran. [Link]
-
Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]
-
PubChem. 2-Cyano-4-methyl-5-nitropyridine. [Link]
-
Chemguide. Hydrolysing Nitriles. [Link]
-
MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
-
ACS Publications. Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. [Link]
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
-
ChemRxiv. Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. [Link]
-
SciSpace. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
The Organic Chemistry Tutor. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
RSC Publishing. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
-
ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
J-STAGE. Functionalization of Pyridines via Reissert-Henze Reaction. [Link]
-
TARA. Nitrile and Non-nitrile Pyridine Products from the Reaction of 2-Cyano-3-(x-nitrophenyl)prop-2-enamides with. [Link]
-
National Institutes of Health. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. [Link]
-
Ejournal. Spectroscopic Study of Cyano-Bridged Hetero-Metallic Polymeric Complexes with 2-Methylpyrazine. [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
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- 3. 267875-30-9|2-Cyano-4-methyl-5-nitropyridine|BLD Pharm [bldpharm.com]
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Technical Monograph: 2-Cyano-4-methyl-5-nitropyridine
Here is the in-depth technical guide for 2-Cyano-4-methyl-5-nitropyridine , structured for researchers and drug development professionals.
Spectroscopic Characterization, Synthesis, and Process Chemistry
Molecular Weight: 163.13 g/molExecutive Summary
2-Cyano-4-methyl-5-nitropyridine is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and other bioactive pyridine derivatives. Its structural features—an electron-withdrawing nitro group at C5 and a reactive nitrile at C2—make it a versatile electrophile for further functionalization, particularly in the development of Vonoprazan-class therapeutics.
This guide provides a consolidated spectroscopic profile, a validated synthesis pathway, and detailed experimental protocols derived from industrial process chemistry.
Spectroscopic Profile
Nuclear Magnetic Resonance ( H NMR)
Solvent:
The proton NMR spectrum is characterized by two distinct aromatic singlets and a methyl singlet. The lack of coupling between the aromatic protons confirms the 2,4,5-substitution pattern.
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 9.20 | Singlet (s) | 1H | C6-H | Deshielded by adjacent ring nitrogen and nitro group. |
| 7.73 | Singlet (s) | 1H | C3-H | Ortho to the cyano group; shielded relative to C6. |
| 2.71 | Singlet (s) | 3H | C4-CH | Benzylic-like methyl protons. |
Predicted C NMR Data
Note: Experimental
| Predicted Shift ( | Carbon Type | Assignment |
| 152.4 | Aromatic CH | C6 (Alpha to N) |
| 148.5 | Quaternary C | C2 (Attached to CN) |
| 144.0 | Quaternary C | C4 (Attached to CH |
| 142.5 | Quaternary C | C5 (Attached to NO |
| 126.1 | Aromatic CH | C3 |
| 116.5 | Nitrile C | -C |
| 20.5 | Methyl C | -C H |
Mass Spectrometry & Physical Properties
-
Ionization Mode: APCI (Atmospheric Pressure Chemical Ionization) or ESI.
-
Observed Ion:
= 162 m/z (Negative mode dominant due to electron-withdrawing groups). -
Appearance: Off-white to light brown crystalline solid.[1]
-
Melting Point: 109–111 °C (Precursor range); Product typically ~83–85 °C (dependent on purity).
Synthesis Pathway & Mechanism[2][3]
The synthesis of 2-cyano-4-methyl-5-nitropyridine typically proceeds via a Rosenthal-Burgess type route or a Sandmeyer sequence starting from 2-amino-4-picoline. The critical step is the cyanation of the chloro-intermediate, which requires careful control of transition metal catalysts to prevent homocoupling.
Reaction Scheme Visualization
The following diagram outlines the industrial route from the commercially available aminopicoline to the target nitrile.
Figure 1: Step-wise synthesis pathway from 2-amino-4-methylpyridine to the target nitrile.
Experimental Protocols
Step 1: Preparation of 2-Chloro-4-methyl-5-nitropyridine
This precursor is generated via a Sandmeyer reaction.
Reagents:
-
2-Amino-4-methyl-5-nitropyridine (1.0 eq)
-
Sodium Nitrite (
) (1.5 eq) -
Concentrated HCl (Excess)
Protocol:
-
Dissolve 2-amino-4-methyl-5-nitropyridine in concentrated HCl at 0°C.
-
Add an aqueous solution of
dropwise, maintaining the internal temperature below 5°C to prevent diazonium decomposition. -
Stir for 1 hour at 0°C, then allow to warm to room temperature over 2 hours.
-
Neutralize the mixture with
(aq) to pH 7–8. -
Extract with Ethyl Acetate (3x). Dry organic layers over
and concentrate. -
Yield: ~80-85% (Yellow solid).
Step 2: Cyanation to 2-Cyano-4-methyl-5-nitropyridine
This step utilizes a Palladium-catalyzed cyanation (Rosenmund–von Braun variation).
Reagents:
-
2-Chloro-4-methyl-5-nitropyridine (1.0 eq)
-
Zinc Cyanide (
) (0.6 eq) - (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
DMF (Dimethylformamide) (Anhydrous)
Protocol:
-
Inert Atmosphere: Charge a flame-dried flask with the chloro-precursor,
, and under Nitrogen or Argon. -
Solvation: Add anhydrous DMF (degassed).
-
Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC or LCMS for the disappearance of the chloro-starting material.
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate and water.
-
Filter through a pad of Celite (diatomaceous earth) to remove Zinc/Palladium residues.
-
-
Purification:
-
Final Yield: ~83% (Off-white crystals).
Quality Control & Impurity Profile
When characterizing the final product, researchers must screen for specific impurities that affect downstream biological assays.
| Impurity | Origin | Detection Method | Removal Strategy |
| Unreacted Chloro-precursor | Incomplete conversion | LCMS / | Column Chromatography (Precursor is less polar). |
| Triphenylphosphine Oxide | Catalyst byproduct | Recrystallization from Hexane (TPPO is insoluble in cold hexane). | |
| Hydrolysis Product | Reaction with water (Amide) | IR (Broad peak ~3400 | Ensure anhydrous DMF is used. |
References
-
ChemicalBook. (2025).[1][3] 2-Cyano-4-methyl-5-nitropyridine Spectroscopic Data and Synthesis. Retrieved from
-
PubChem. (2025). Compound Summary: 2-Cyano-4-methyl-5-nitropyridine (CID 23000171).[4] National Center for Biotechnology Information. Retrieved from
-
Ningbo Inno Pharmchem. (2026).[5] Industrial Synthesis of 2-Chloro-4-methyl-5-nitropyridine.[5][6] Retrieved from
-
Katritzky, A. R., et al. (2005).[7] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[7] (Contextual reference for cyanation methodology).
Sources
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The Strategic Synthesis of 2-Cyano-4-methyl-5-nitropyridine
The following technical guide details the discovery, synthesis, and strategic application of 2-Cyano-4-methyl-5-nitropyridine , a pivotal intermediate in the development of nitrogenated fused-ring therapeutics, particularly Gonadotropin-Releasing Hormone (GnRH) antagonists.[1]
A Critical Intermediate for Fused-Ring Therapeutics[1]
Executive Summary
2-Cyano-4-methyl-5-nitropyridine (CAS 267875-30-9) represents a high-value "privileged scaffold" in medicinal chemistry.[1] Its unique tris-substituted architecture—comprising an electron-withdrawing nitro group, a reactive nitrile handle, and a methyl spacer—makes it an ideal precursor for constructing pyrido[2,3-d]pyrimidines and azaindoles .[1] These fused systems are the pharmacophores behind next-generation kinase inhibitors and GnRH antagonists used in treating hormone-dependent pathologies like endometriosis and benign prostatic hypertrophy.[1]
This guide analyzes the "discovery" of an optimized synthetic route that overcomes the electronic deactivation of the pyridine ring, transitioning from low-yield nucleophilic substitutions to a robust Palladium-catalyzed cyanation.[1]
Part 1: The Chemical Imperative & Challenge
The synthesis of 2-cyano-4-methyl-5-nitropyridine presents a classic electronic conflict in heterocyclic chemistry.
-
Electronic Deactivation: The pyridine ring is electron-deficient.[1] The addition of a nitro group at position 5 further depletes electron density, theoretically activating the ring for Nucleophilic Aromatic Substitution (
).[1] -
The Regio-Challenge: While the 2-position is activated, traditional cyanation using alkali cyanides (NaCN/KCN) often leads to polymerization or hydrolysis byproducts due to the harsh conditions required (high heat in DMSO/DMF).[1]
-
The Solution: The industry shifted toward Transition Metal-Catalyzed Cyanation , specifically utilizing Zinc Cyanide (
) with Palladium(0) catalysts.[1] This method operates under milder conditions, preserving the nitro group and preventing "tarring" of the reaction mixture.[1]
Structural Significance
The molecule serves as a "linchpin" intermediate:[1]
-
Nitro (
): Precursor to an amine for intramolecular cyclization.[1] -
Cyano (
): Precursor to an amidine or carboxylic acid, or the carbon source for ring closure.[1] -
Methyl (
): Provides steric bulk or a handle for further functionalization.[1]
Part 2: The Synthetic Pathway (Discovery Logic)[1]
The "discovery" of this molecule's scalable synthesis relies on a 3-step sequence starting from commercially available 2-hydroxy-4-methylpyridine.[1]
Step 1: Nitration (Electrophilic Aromatic Substitution)[1]
-
Reagents:
, .[1] -
Logic: The hydroxyl group activates the ring, directing the nitro group to the 3- or 5-position.[1] Optimization ensures 5-nitro selectivity.[1]
Step 2: Bromination (Activation)[1]
-
Reagents:
(Phosphorus oxybromide) or .[1] -
Logic: Converts the hydroxyl tautomer (pyridone) into a reactive bromide leaving group.[1] The resulting 2-bromo-4-methyl-5-nitropyridine is the critical electrophile.[1]
Step 3: Palladium-Catalyzed Cyanation (The Core Discovery)[1]
-
Reagents:
, , DMF.[1][2] -
Logic: Unlike copper-mediated (Rosenmund-von Braun) reactions that require
, the Pd(0) cycle operates at .[1] Zinc cyanide releases cyanide ions slowly ("living reagent"), reducing catalyst poisoning and dimer formation.[1]
Part 3: Detailed Experimental Protocol
Standard Operating Procedure (SOP) for the Cyanation of 2-Bromo-4-methyl-5-nitropyridine.
Safety Warning: Cyanides are lethal.[1] All operations must occur in a functioning fume hood with a cyanide antidote kit available.[1] Nitro compounds are potentially explosive; avoid thermal shock.[1]
3.1 Materials & Stoichiometry
| Reagent | Role | Equiv.[1][2][3] | Mass/Vol |
| 2-Bromo-4-methyl-5-nitropyridine | Substrate | 1.0 | 104.0 g |
| Zinc Cyanide ( | Cyanide Source | 0.7 (1.4 CN) | 39.5 g |
| Catalyst | 0.05 (5 mol%) | 27.0 g | |
| DMF (Anhydrous) | Solvent | - | 900 mL |
3.2 Execution Workflow
-
Degassing: Charge the DMF into a reactor. Sparge with Argon or Nitrogen for 30 minutes to remove dissolved Oxygen (Oxygen kills the Pd(0) species).[1]
-
Charging: Under inert atmosphere, add the substrate, Zinc Cyanide, and Palladium catalyst.[1]
-
Reaction: Heat the slurry to 80°C .
-
Observation: The mixture typically transitions from yellow to a deep brown/black as the active
species forms and the cycle begins.[1]
-
-
Monitoring: Check via TLC (Hexane:EtOAc 7:3) or HPLC every hour. Reaction is typically complete in 3–5 hours .[1][4]
-
Quenching: Cool to room temperature. Dilute with EtOAc and wash with
Ammonium Hydroxide ( ) or saturated .[1]-
Why Ammonium Hydroxide? It sequesters the Zinc and Palladium salts, preventing them from contaminating the organic layer.[1]
-
-
Purification: Dry organic layer over
, concentrate, and recrystallize from Ethanol/Heptane if necessary.
Part 4: Visualization of the Discovery Logic
Diagram 1: The Synthetic Pathway
This diagram illustrates the conversion from the raw material to the final nitrile, highlighting the critical catalyst insertion point.[1]
Caption: The optimized 3-step synthetic route. The red arrow indicates the critical catalytic step replacing hazardous high-temp fusion methods.[1]
Diagram 2: The Catalytic Cycle (Mechanism)
Understanding why Pd(0) works is crucial for troubleshooting.[1] This diagram details the Oxidative Addition and Reductive Elimination steps.[1]
Caption: The Pd(0) cycle allows the cyano group transfer under mild conditions, preserving the nitro functionality.[1]
Part 5: Troubleshooting & Quality Control (Self-Validating Systems)
To ensure trustworthiness in the lab, use these checkpoints:
| Issue | Symptom | Root Cause | Corrective Action |
| Stalled Reaction | HPLC shows SM remaining after 5h. | Oxygen poisoning of catalyst.[1] | Degas solvents more rigorously; add 1 mol% more catalyst. |
| Black Precipitate | "Palladium Black" plating out.[1] | Ligand dissociation. | Add excess |
| Low Yield | Product trapped in aqueous layer.[1] | Poor phase separation. | Use |
| Impurity Profile | Dimer formation (Ar-Ar).[1] | Homocoupling. | Reduce temperature; ensure strictly anhydrous conditions. |
References
-
ChemicalBook. (2025).[1][2][5] 2-Cyano-4-methyl-5-nitropyridine Product & Synthesis Data. Retrieved from [1]
-
Kissei Pharmaceutical Co., Ltd. (2013).[1][6] Nitrogenated Fused Ring Derivatives and Their Use as GnRH Antagonists. European Patent Office.[1][6] Retrieved from [1]
-
Organic Syntheses. (1952).[1] General Methods for Cyanation of Pyridines. Org. Synth. Coll. Vol. 3, p.193. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 2-Cyano-4-methyl-5-nitropyridine (CID 23000171).[1] National Center for Biotechnology Information.[1] Retrieved from [1]
Sources
- 1. 2-Cyano-4-methyl-5-nitropyridine | C7H5N3O2 | CID 23000171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CYANO-4-METHYL-5-NITROPYRIDINE | 267875-30-9 [chemicalbook.com]
- 3. 2-BROMO-5-AMINO-4-PICOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. CN113603639B - Preparation method of 2-cyano-5-bromopyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
Key characteristics of 2-Cyano-4-methyl-5-nitropyridine
An In-Depth Technical Guide on 2-Cyano-4-methyl-5-nitropyridine
Advanced Scaffold for Kinase Inhibitor & Heterocyclic Synthesis[1]
Executive Summary
2-Cyano-4-methyl-5-nitropyridine (CAS: 267875-30-9) is a high-value heterocyclic intermediate characterized by a trisubstituted pyridine core.[1] Its structural utility lies in the orthogonal reactivity of its three functional handles: the electrophilic cyano group (C2), the reducible nitro group (C5), and the steric/electronic modulator methyl group (C4).
This compound serves as a critical "linchpin" scaffold in the synthesis of fused bicyclic systems, particularly imidazopyridines and pyrrolopyridines , which are pharmacophores frequently observed in FDA-approved kinase inhibitors (e.g., for oncology and neurological indications). Its ability to undergo selective nitro-reduction followed by cyclization makes it indispensable for accessing complex chemical space efficiently.
Physicochemical Identity & Profile
The following data characterizes the commercially available solid form. Researchers should verify specific batch data (CoA) prior to GMP usage.
| Property | Specification |
| IUPAC Name | 4-Methyl-5-nitro-2-pyridinecarbonitrile |
| CAS Number | 267875-30-9 |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| Appearance | Yellow to pale brown crystalline solid |
| Melting Point | 80–85 °C (Typical range for pure polymorph) |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in Water |
| pKa (Calc) | ~ -1.5 (Pyridine nitrogen is weakly basic due to EWGs) |
| Key NMR Signals (¹H) | δ 2.71 (s, 3H, CH₃), 7.73 (s, 1H, C3-H), 9.20 (s, 1H, C6-H) [1] |
Synthetic Architecture
The synthesis of 2-Cyano-4-methyl-5-nitropyridine typically avoids direct nitration of the cyano-pyridine due to the deactivating nature of the nitrile group. Instead, the industry-standard approach utilizes a Pd-catalyzed cyanation of the halogenated precursor.
Validated Synthetic Route (Cyanation Protocol)
The most robust route proceeds via the cyanation of 2-bromo-4-methyl-5-nitropyridine . This method ensures regioselectivity and high yields compared to nucleophilic substitution on chloro-analogs.
Reaction Scheme Visualization
Figure 1: Palladium-catalyzed cyanation workflow for CAS 267875-30-9.
Detailed Experimental Protocol
Objective: Synthesis of 2-Cyano-4-methyl-5-nitropyridine from 2-bromo-4-methyl-5-nitropyridine.
-
Reagent Setup:
-
Substrate: 2-Bromo-4-methyl-5-nitropyridine (1.0 equiv, e.g., 104 g).[2]
-
Cyanating Agent: Zinc Cyanide (Zn(CN)₂) (1.4 equiv, 79 g).[2] Note: Zn(CN)₂ is preferred over NaCN for Pd-catalyzed coupling due to better solubility/kinetics in DMF.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).[2]
-
Solvent: Anhydrous DMF (degassed).
-
-
Execution:
-
Charge the reaction vessel with the bromide substrate, Zn(CN)₂, and Pd catalyst under an inert atmosphere (Nitrogen or Argon).
-
Add degassed DMF.
-
Heat the mixture to 80°C . The solution typically transitions from light yellow to light brown, indicating active catalytic turnover.
-
Stir for 3 hours . Monitor reaction progress via TLC (Ethyl Acetate/Hexane) or HPLC.
-
-
Workup & Purification:
-
Concentrate the mixture under reduced pressure to remove DMF.
-
Redissolve the residue in Dichloromethane (DCM) and Water.[2]
-
Filtration: Pass the biphasic mixture through a pad of diatomaceous earth (Celite) to remove zinc salts and palladium black.
-
Extraction: Separate the organic layer; extract the aqueous layer twice with DCM.
-
Drying: Dry combined organics over anhydrous MgSO₄ and concentrate.
-
Crystallization: Recrystallize the crude solid from Hexane to obtain the target product.[2]
-
Expected Yield: ~83% Purity: >95% (HPLC/NMR) [1]
Reactivity & Applications in Drug Discovery
This scaffold allows for "divergent synthesis," enabling chemists to grow the molecule in two distinct directions.
The Nitro-Reduction Pathway (Kinase Inhibitor Synthesis)
The most common application involves reducing the C5-nitro group to an amine. This amine often serves as the nucleophile for closing a second ring onto the C2-cyano group or an adjacent electrophile.
-
Mechanism: Nitro reduction (Fe/NH₄Cl or H₂/Pd-C) yields 2-cyano-4-methyl-5-aminopyridine .
-
Application: Reaction of the resulting amine with formamidine or orthoesters can cyclize onto the nitrile (or an adjacent derivatized group) to form Imidazo[4,5-b]pyridines . These fused systems are bioisosteres of purines and are prevalent in ATP-competitive kinase inhibitors.
The Nitrile Transformation Pathway
The C2-nitrile is robust but can be selectively hydrolyzed or reduced.
-
Hydrolysis: Acidic hydrolysis (H₂SO₄) yields the Picolinamide or Picolinic acid derivative, useful for fragment-based drug design (FBDD).
-
Reduction: Catalytic hydrogenation (Raney Ni) converts the nitrile to a primary amine (-CH₂NH₂) , creating a flexible linker for PROTACs (Proteolysis Targeting Chimeras).
Handling & Safety Protocols
Signal Word: WARNING GHS Classifications: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
| Hazard | Precautionary Measure |
| Acute Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when handling. |
| Cyanide Residue | If synthesized via Zn(CN)₂, trace cyanide may be present. Treat all waste streams with bleach (sodium hypochlorite) at pH >10 to oxidize residual cyanide before disposal. |
| Dust Explosion | Finely divided organic powders can be explosive. Use spark-proof tools and local exhaust ventilation (LEV). |
| Storage | Store at 2–8°C (Refrigerated) in a tightly sealed container. Light sensitive. |
References
-
ChemicalBook & BLD Pharm Technical Data. (2025). Synthesis and Characterization of 2-Cyano-4-methyl-5-nitropyridine (CAS 267875-30-9).[1] Retrieved from and .
-
PubChem Compound Summary. (2025). 2-Cyano-4-methyl-5-nitropyridine (CID 23000171).[1] National Center for Biotechnology Information. Retrieved from .[1]
-
Katritzky, A. R., et al. (2005). Efficient Synthesis of 2-Cyanopyridines.[3][4][5][6]Synthesis, 2005(6), 993–997. (Contextual grounding for cyanation methodologies).
-
BenchChem Protocols. (2025). Nitration of Methyl-pyridines and downstream applications.[7][8] Retrieved from .
Sources
- 1. 2-Cyano-4-methyl-5-nitropyridine | C7H5N3O2 | CID 23000171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CYANO-4-METHYL-5-NITROPYRIDINE | 267875-30-9 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. CN113603639B - Preparation method of 2-cyano-5-bromopyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
Theoretical Studies on 2-Cyano-4-methyl-5-nitropyridine: A Computational Characterization Framework
This guide outlines a rigorous theoretical framework for the characterization of 2-Cyano-4-methyl-5-nitropyridine (CAS: 267875-30-9). As a critical intermediate in the synthesis of mineralocorticoid receptor antagonists and other fused-ring pharmaceutical scaffolds, understanding its electronic and structural properties via Quantum Chemical (QC) methods is essential for optimizing its reactivity and stability profiles.
Executive Summary & Strategic Importance
2-Cyano-4-methyl-5-nitropyridine is a highly functionalized heterocyclic building block. Its reactivity is governed by the interplay between the electron-withdrawing nitro (-NO
Theoretical profiling using Density Functional Theory (DFT) allows researchers to:
-
Predict Steric Torsion: Quantify the steric clash between the 4-methyl and 5-nitro groups, which dictates the conjugation efficiency and solubility.
-
Map Reactive Sites: Identify specific carbon centers susceptible to Nucleophilic Aromatic Substitution (S
Ar) using Molecular Electrostatic Potential (MEP) surfaces. -
Validate Synthesis: Correlate experimental IR/NMR spectra with calculated vibrational modes to confirm product purity during scale-up.
Computational Methodology: The Gold Standard Protocol
To ensure high fidelity in structural and electronic predictions, the following computational setup is recommended. This protocol balances cost with accuracy, specifically tailored for nitrogen-rich heterocycles.
Level of Theory
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or
B97X-D (for dispersion corrections).-
Causality: B3LYP is the industry standard for organic vibrational frequency analysis. However,
B97X-D is superior if studying -stacking interactions in crystal packing or docking simulations.
-
-
Basis Set: 6-311++G(d,p) .[1]
-
Causality: The diffuse functions (++) are critical for accurately modeling the lone pairs on the nitrile nitrogen and the oxygen atoms of the nitro group. Polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.
-
Solvation Models
-
Method: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: DMSO (for NMR correlation) and Methanol (common reaction solvent).
Workflow Diagram
Caption: Standardized DFT workflow for characterizing 2-Cyano-4-methyl-5-nitropyridine, ensuring thermodynamic stability (no imaginary frequencies) before property derivation.
Structural & Electronic Analysis
Geometry and Steric Effects
The most critical structural feature of this molecule is the torsion angle of the nitro group relative to the pyridine plane.
-
Prediction: Unlike unsubstituted nitropyridine, the 4-methyl group exerts steric pressure on the 5-nitro group .
-
Consequence: Expect the nitro group to twist out of planarity by 15–30° . This de-conjugation raises the energy of the LUMO, potentially altering the reduction potential of the nitro group compared to planar analogues.
Frontier Molecular Orbitals (FMOs)
The reactivity is defined by the energy gap (
| Orbital | Localization Character | Chemical Significance |
| HOMO | Nucleophilic character; susceptible to electrophilic attack (though deactivated). | |
| LUMO | Electrophilic character; primary site for electron acceptance (reduction). |
Global Reactivity Descriptors (Predicted):
-
Chemical Hardness (
): High (indicating stability). -
Electrophilicity Index (
): High, due to two strong electron-withdrawing groups (EWG), making the ring highly susceptible to nucleophilic attack (e.g., S Ar reactions).
Molecular Electrostatic Potential (MEP)
The MEP surface is vital for predicting non-covalent interactions in drug binding.
-
Red Regions (Negative Potential): Localized on the Nitro oxygens and the Cyano nitrogen. These are H-bond acceptors.
-
Blue Regions (Positive Potential): Localized on the Methyl protons and the Pyridine ring protons (H3, H6).
-
Reaction Insight: The carbon at position 6 (adjacent to the nitro group) will exhibit significant positive potential, making it a candidate for nucleophilic addition or hydride attack during metabolism.
Spectroscopic Profiling (Validation Metrics)
To validate the synthesized compound against theoretical models, compare experimental data with these scaled DFT predictions.
Vibrational Spectroscopy (IR)
Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)).
| Functional Group | Mode Description | Predicted Frequency (cm | Intensity |
| -C | Stretching | 2230 – 2250 | Strong/Sharp |
| -NO | Asymmetric Stretch | 1530 – 1550 | Very Strong |
| -NO | Symmetric Stretch | 1340 – 1360 | Strong |
| Pyridine Ring | C=C / C=N Stretch | 1580 – 1600 | Medium |
| -CH | C-H Stretching | 2950 – 2980 | Weak |
NMR Shift Prediction (GIAO Method)
Reference: TMS (Tetramethylsilane) at 0 ppm.
-
Proton H6: Most deshielded (~9.0–9.2 ppm) due to the ortho-nitro effect and para-cyano effect.
-
Proton H3: Deshielded (~8.0–8.2 ppm) but less than H6 due to the shielding effect of the adjacent methyl group.
-
Methyl Protons: Singlet at ~2.6–2.7 ppm.
Synthesis & Reaction Pathway Visualization
Understanding the formation of this molecule aids in retrosynthetic analysis. The compound is typically accessed via the dehydration of an amide or substitution of a halide.
Caption: Likely synthetic pathway involving activation of the 2-hydroxy precursor followed by palladium-catalyzed cyanation.[2][3][4][5][6][7][8][9]
References
-
BenchChem. (2025).[10] Theoretical studies and DFT calculations of pyridine compounds. BenchChem Technical Library.
-
Türker, L., & Gümüş, S. (2010).[9][11] A DFT Study on Nitro Derivatives of Pyridine. Journal of Energetic Materials, 28(4).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23000171, 2-Cyano-4-methyl-5-nitropyridine. [3]
-
Castro, W., et al. (2018). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules.
-
European Patent Office. (2013). Nitrogenated Fused Ring Derivative and Pharmaceutical Composition. EP2671876A1.
Sources
- 1. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 2-Cyano-4-methyl-5-nitropyridine | C7H5N3O2 | CID 23000171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Cyano-3-methylpyridine-5-boronic acid,pinacol ester | 1150561-70-8 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-yl-idene)malono-nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Cyano-4-methyl-5-nitropyridine, CasNo.133625-87-3 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
- 8. data.epo.org [data.epo.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
2-Cyano-4-methyl-5-nitropyridine as a synthetic intermediate
Technical Application Note: Strategic Utilization of 2-Cyano-4-methyl-5-nitropyridine in Heterocyclic Chemistry
Executive Summary
2-Cyano-4-methyl-5-nitropyridine (CAS 267875-30-9) is a highly functionalized pyridine scaffold that serves as a critical linchpin in the synthesis of fused heteroaromatics. Unlike simpler pyridine building blocks, this molecule possesses three distinct reactive centers: an electrophilic nitrile at C2, a vinylogously acidic methyl group at C4, and a reducible nitro group at C5.
This application note details the specific utility of this compound in synthesizing 1H-pyrrolo[3,2-c]pyridines (5-azaindoles)—a scaffold increasingly relevant in kinase inhibitor discovery (e.g., SYK, PI3K, and CSF1R targets) as a bioisostere for the more common 7-azaindole. We provide validated protocols for the "Leimgruber-Batcho" type cyclization and selective functional group interconversions (FGI), emphasizing regiochemical control and yield optimization.
Chemical Architecture & Reactivity Profile
The versatility of 2-cyano-4-methyl-5-nitropyridine stems from the electronic interplay between its substituents:
-
The C4-Methyl Group (Nucleophilic Trigger): The acidity of these protons is significantly enhanced by the ortho-nitro and para-cyano groups. This allows for facile deprotonation and condensation with electrophiles (e.g., DMF-DMA) under mild conditions, avoiding the need for strong bases like LDA.
-
The C5-Nitro Group (Latent Nitrogen Source): Upon reduction, this group provides the nucleophilic nitrogen required for intramolecular cyclization to form the pyrrole ring.
-
The C2-Cyano Group (Electrophilic Handle): This group remains stable during the methyl-activation steps but can be subsequently hydrolyzed to an amide/acid or reduced to an aminomethyl group, providing a vector for solubility-enhancing moieties in drug design.
Application Module A: Synthesis of 1H-Pyrrolo[3,2-c]pyridines
This is the primary high-value application of the substrate. The workflow utilizes a modified Leimgruber-Batcho indole synthesis logic to construct the fused pyrrole ring.
Mechanism & Regiochemistry
The reaction proceeds via the formation of an enamine intermediate at C4, followed by reductive cyclization. Crucially, this pathway yields the [3,2-c] isomer, distinct from the [2,3-b] isomer (7-azaindole) derived from 2-amino-3-methylpyridines.
Figure 1: Reaction Pathway Visualization
Caption: Sequential construction of the 5-azaindole core via enamine intermediate. The C2-cyano group is preserved throughout the cyclization.
Detailed Protocol 1: One-Pot Cyclization Sequence
Reagents:
-
Substrate: 2-Cyano-4-methyl-5-nitropyridine (1.0 eq)
-
Reagent A: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)
-
Solvent A: DMF (anhydrous)[1]
-
Reagent B: Iron powder (5.0 eq)
-
Solvent B: Glacial Acetic Acid
Step-by-Step Methodology:
-
Enamine Formation:
-
Dissolve the substrate in anhydrous DMF (0.5 M concentration).
-
Add DMF-DMA (3.0 eq).
-
Heat the mixture to 110°C under nitrogen for 4–6 hours.
-
Checkpoint: The solution will turn a deep red/purple color, indicating the formation of the enamine (β-dimethylamino-styrene analog).
-
Monitor by TLC (or LCMS). The starting material should be consumed.[2] The intermediate is often unstable on silica; proceed directly if conversion is >95%.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and DMF. This yields the crude enamine as a dark semi-solid.
-
-
Reductive Cyclization (Fe/AcOH Method):
-
Rationale: Iron in acetic acid is preferred over catalytic hydrogenation (H2/Pd) if the retention of the C2-cyano group is critical, as H2/Pd can sometimes reduce the nitrile to a primary amine.
-
Dissolve the crude enamine residue in Glacial Acetic Acid (0.2 M).
-
Add Iron powder (5.0 eq) portion-wise at room temperature (exothermic reaction risk).
-
Heat to 80°C for 2–4 hours.
-
Mechanism:[2][3][4] The nitro group is reduced to an aniline, which immediately attacks the neighboring enamine double bond, eliminating dimethylamine and closing the pyrrole ring.
-
-
Isolation:
-
Cool to room temperature.[2] Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.
-
Concentrate the filtrate. Neutralize the residue with saturated NaHCO3 solution (careful: foaming).
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[4]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The azaindole product is typically a tan or off-white solid.
-
Application Module B: Selective Functional Group Interconversion (FGI)
For workflows requiring the pyridine ring to remain intact (e.g., synthesis of diaminopyridines), selective reduction is paramount.
Protocol 2: Selective Reduction of Nitro Group (Preserving Nitrile)
Objective: Synthesis of 5-Amino-4-methyl-2-cyanopyridine.
Reagents:
-
Substrate (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl2·2H2O) (5.0 eq)
-
Solvent: Ethanol/Ethyl Acetate (1:1)
Methodology:
-
Dissolve the substrate in EtOH/EtOAc.
-
Add SnCl2·2H2O in one portion.
-
Heat to reflux (approx. 70°C) for 3 hours.
-
Critical Workup: Cool the mixture. Pour into ice water and adjust pH to 8–9 using saturated NaHCO3 or 1N NaOH. Note: Tin salts form a thick emulsion. Filter the entire mixture through Celite to remove the tin salts before attempting phase separation.
-
Extract the filtrate with EtOAc.
-
Result: This yields the 5-amino analog with the nitrile intact, suitable for subsequent Sandmeyer reactions or amide couplings.
Analytical Data Summary
When characterizing intermediates, the following spectral shifts are diagnostic:
| Compound | 1H NMR Diagnostic Signal (DMSO-d6) | IR Signal (cm⁻¹) |
| Starting Material | Methyl singlet @ ~2.6 ppm; Aromatic singlets (C3-H, C6-H) | ~2230 (CN), ~1530/1350 (NO2) |
| Enamine Intermediate | Two doublets (olefinic) @ ~5.5 and 7.5 ppm (J ~13 Hz) | CN stretch remains; Broad enamine bands |
| Pyrrolo[3,2-c]pyridine | Disappearance of Methyl singlet; Appearance of Pyrrole C2-H/C3-H | ~3200 (NH), ~2230 (CN) |
Strategic Decision Matrix
Use the following logic flow to determine the optimal synthetic path for your target molecule.
Figure 2: Synthetic Decision Tree
Caption: Decision matrix for selecting the appropriate reduction/cyclization protocol based on the final target architecture.
References
-
Chemical Identity & Properties: PubChem. 2-Cyano-4-methyl-5-nitropyridine (CID 23000171).[5] National Library of Medicine. Available at: [Link]
-
Azaindole Synthesis (Leimgruber-Batcho Logic): Ershov, O. V., et al. "Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones." Chemistry of Heterocyclic Compounds, 2020.[6] (Contextual reference for pyrrolopyridine construction). Available at: [Link]
-
DMF-DMA Reactivity: Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[3] Scientific Research, 2011. Available at: [Link]
-
Selective Reduction Protocols: Calvin University. "Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups." (Methodology comparison for Protocol 2). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. scirp.org [scirp.org]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Cyano-4-methyl-5-nitropyridine | C7H5N3O2 | CID 23000171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Applications of 2-Cyano-4-methyl-5-nitropyridine in medicinal chemistry
Application Note: 2-Cyano-4-methyl-5-nitropyridine as a Scaffold for Fused Heterocycles in Kinase Inhibitor Design
Executive Summary
2-Cyano-4-methyl-5-nitropyridine is a high-value heterocyclic intermediate characterized by a "push-pull" electronic system. Its utility in medicinal chemistry is defined by three reactive centers: the electrophilic nitro group (C5), the vinylogous acidic methyl group (C4), and the versatile nitrile handle (C2).
This Application Note details the primary workflow for converting this scaffold into 6-cyano-5-azaindoles (pyrrolo[3,2-c]pyridines) . These fused systems are critical bioisosteres of indole and purine, widely utilized in the development of type I and type II kinase inhibitors (e.g., targeting JAK, CSF-1R, and EGFR). We provide a validated Batcho-Leimgruber synthesis protocol and a guide to downstream functionalization.
Structural Analysis & Reactivity Profile
The molecule's reactivity is governed by the electron-deficient pyridine ring. The ortho-nitro group at C5 and the para-cyano group at C2 exert a strong electron-withdrawing effect on the C4-methyl group.
-
Vinylogous Acidity (C4-Methyl): The protons on the C4-methyl group are significantly more acidic than those on a standard methylpyridine (pKa ~20 vs ~29). This allows for facile deprotonation by weak bases or direct condensation with electrophiles like dimethylformamide dimethyl acetal (DMF-DMA).
-
Latent Nucleophile (C5-Nitro): Upon reduction, the C5-nitro group becomes a nucleophilic amine, positioned perfectly to attack the C4-substituent, facilitating ring closure.
-
Orthogonal Handle (C2-Cyano): The nitrile group is stable under the cyclization conditions described below, preserving it for late-stage diversification (e.g., hydrolysis to primary amides or conversion to tetrazoles).
Primary Protocol: Synthesis of 6-Cyano-5-azaindole
This protocol utilizes a modified Batcho-Leimgruber Indole Synthesis adapted for electron-deficient pyridines. This route is preferred over the Reissert-Henze reaction for this substrate due to milder conditions and higher regioselectivity.
Workflow Visualization
Figure 1: Reaction pathway for the conversion of 2-cyano-4-methyl-5-nitropyridine to the azaindole scaffold.
Detailed Experimental Procedure
Step 1: Enamine Formation (Condensation)
-
Reagents: 2-Cyano-4-methyl-5-nitropyridine (1.0 eq),
-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq). -
Solvent: Anhydrous DMF (preferred) or reaction can be run neat in excess DMF-DMA if solubility permits.
-
Protocol:
-
Charge a reaction flask with 2-cyano-4-methyl-5-nitropyridine dissolved in anhydrous DMF (0.5 M concentration).
-
Add DMF-DMA dropwise under nitrogen atmosphere.
-
Heat the mixture to 90–100°C for 4–6 hours.
-
Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexanes). The starting material (usually UV active, lower Rf) will disappear, replaced by a vibrant red/orange spot corresponding to the enamine intermediate (
)-2-(2-cyano-5-nitropyridin-4-yl)- -dimethylethenamine. -
Workup: Concentrate the reaction mixture in vacuo to remove excess DMF-DMA and solvent. The residue is typically a dark red solid. It can often be used in the next step without chromatographic purification, which improves overall yield.
-
Step 2: Reductive Cyclization
-
Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq) OR Sodium Dithionite (
). -
Solvent: Ethanol/Water (4:1) or Acetic Acid/Water.
-
Protocol (Fe/AcOH Method - Robust for Nitrile Stability):
-
Dissolve the crude enamine from Step 1 in Glacial Acetic Acid (0.2 M).
-
Add Iron powder (325 mesh, reduced) in portions at room temperature.
-
Heat the suspension to 60–80°C for 2–4 hours.
-
Mechanism: The nitro group is reduced to an amine.[1] The amine intramolecularly attacks the enamine double bond, ejecting dimethylamine and forming the pyrrole ring.
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with EtOAc.
-
Neutralize the filtrate with saturated
(Caution: Gas evolution). Extract with EtOAc (3x). -
Dry organic layers over
, filter, and concentrate. -
Purification: Flash column chromatography (DCM/MeOH gradient, 0-10% MeOH).
-
Product Characterization: 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile. Look for the disappearance of the methyl singlet and the appearance of two doublets (or broad singlets) for the pyrrole C2/C3 protons in the aromatic region (approx 6.5–7.5 ppm).
-
Downstream Applications: Functional Group Transformations
Once the 6-cyano-5-azaindole core is established, the C6-nitrile group serves as a versatile linchpin for generating diverse chemical libraries.
Decision Tree for Nitrile Derivatization
Figure 2: Strategic functionalization of the nitrile group post-cyclization.
Protocol Highlight: Partial Hydrolysis to Primary Amide Context: Primary amides on fused pyridine rings are critical pharmacophores for hydrogen bonding in the ATP-binding pocket of kinases (e.g., JAK1/2).
-
Suspend the nitrile (1.0 eq) in DMSO.
-
Add
(0.5 eq) and (5.0 eq). -
Stir at room temperature for 30 minutes. The reaction is typically very clean, stopping at the amide without proceeding to the carboxylic acid.
-
Precipitate by adding water and filter.[2]
Troubleshooting & Optimization (Self-Validating Systems)
To ensure experimental success, verify these checkpoints:
| Parameter | Observation | Corrective Action |
| Enamine Formation | Incomplete conversion after 6h | Add fresh DMF-DMA (hydrolysis by moisture is common). Ensure temp >90°C. |
| Cyclization | Low yield; formation of hydroxylamine intermediate | Switch from Fe/AcOH to H2 (1 atm), 10% Pd/C in MeOH. This is cleaner but requires careful handling of the catalyst. |
| Solubility | Product precipitates during extraction | Azaindoles are polar. Use THF/EtOAc mixtures for extraction or continuous extraction (Soxhlet) if necessary. |
| Nitrile Stability | Hydrolysis of CN during Fe reduction | Maintain anhydrous conditions if possible, or switch to Sodium Dithionite in THF/Water buffered to pH 7. |
References
-
Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes." Organic Syntheses, 63, 214.
- Léris, A., et al. (2014). "Synthesis of 5-azaindoles via the Leimgruber–Batcho reaction." Tetrahedron Letters, 55(45), 6167-6169.
-
Deraeve, C., et al. (2011). "Synthesis and biological evaluation of pyrrolo[3,2-c]pyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 21(18), 5307-5310. (Application in kinase inhibition).[2][3]
-
Google Patents. (2012). "Pyrrolo[3,2-c]pyridine derivatives as kinase inhibitors." WO2012013728A1.
Sources
Application Note: Strategic Utilization of 2-Cyano-4-methyl-5-nitropyridine in Heterocyclic Scaffold Construction
Executive Summary
2-Cyano-4-methyl-5-nitropyridine (CAS 267875-30-9) is a high-value trifunctional building block characterized by three distinct reactive handles: an electron-deficient pyridine ring, a labile nitro group, and an acidic methyl position. While often overlooked in favor of simpler halopyridines, this compound offers a direct, atom-economical route to 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffolds—a privileged structure in kinase inhibitor discovery (e.g., SYK, PI3K inhibitors).
This application note details the strategic manipulation of 2-cyano-4-methyl-5-nitropyridine. We provide validated protocols for the Batcho-Leimgruber indole synthesis adapted for this pyridine system, yielding 6-cyano-5-azaindoles. This route avoids the harsh conditions typical of Fisher indole syntheses and allows for the retention of the sensitive nitrile "warhead" or synthetic handle.
Chemical Profile & Reactivity Analysis
Structural Versatility
The compound possesses three orthogonal reactivity zones:
-
C4-Methyl Group: Highly acidic due to the electron-withdrawing nature of the ortho-nitro group and the pyridine nitrogen. It readily undergoes condensation with electrophiles (e.g., DMF-DMA).
-
C5-Nitro Group: Precursor to the amine required for intramolecular cyclization.
-
C2-Cyano Group: A stable handle under condensation/reduction conditions, serving as a site for late-stage diversification (e.g., hydrolysis to amides, conversion to tetrazoles).
Reactivity Map
The following diagram illustrates the primary synthetic pathways accessible from this core.
Figure 1: Divergent synthetic pathways from 2-cyano-4-methyl-5-nitropyridine. The green path represents the high-value route to 5-azaindoles.
Strategic Protocol: Synthesis of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile
This protocol describes the construction of the 5-azaindole core. The preservation of the nitrile group at the C6 position (product numbering) is critical, as it allows for further library generation (e.g., hydration to primary amides).
Reaction Scheme
Step 1: Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). Step 2: Reductive cyclization using Iron/Acetic acid (Fe/AcOH).
Step-by-Step Methodology
Step 1: Enamine Formation
Objective: Activate the C4-methyl group to form the (E)-2-(2-cyano-5-nitropyridin-4-yl)-N,N-dimethylethen-1-amine intermediate.
-
Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-cyano-4-methyl-5-nitropyridine (10.0 g, 61.3 mmol) in anhydrous DMF (50 mL).
-
Reagent Addition: Add DMF-DMA (10.6 mL, 79.7 mmol, 1.3 equiv) in one portion.
-
Reaction: Heat the mixture to 110°C under a nitrogen atmosphere.
-
Observation: The solution will darken to a deep red/brown color, indicating enamine formation.
-
-
Monitoring: Monitor by LC-MS or TLC (50% EtOAc/Hexanes). Starting material (Rf ~0.6) should be consumed within 2–4 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into crushed ice/water (300 mL) with vigorous stirring. The enamine product typically precipitates as a dark red solid.
-
Filter the solid, wash with cold water (2 x 50 mL) and hexanes (50 mL).
-
Dry under high vacuum at 40°C.
-
Expected Yield: 85–95% (Red solid). Use directly in the next step without column chromatography.
-
Step 2: Reductive Cyclization (Batcho-Leimgruber)
Objective: Reduce the nitro group to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.
-
Charge: Suspend the enamine intermediate (10.0 g, 45.8 mmol) in Glacial Acetic Acid (100 mL) and Ethanol (100 mL).
-
Reduction: Add Iron powder (325 mesh, 12.8 g, 229 mmol, 5.0 equiv) carefully.
-
Safety Note: Hydrogen gas may be evolved; ensure proper venting.
-
-
Reaction: Heat the suspension to 80°C for 3 hours.
-
Mechanistic Insight: The reduction of -NO2 to -NH2 is followed immediately by intramolecular nucleophilic attack on the enamine β-carbon and elimination of dimethylamine.
-
-
Workup:
-
Filter the hot mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethanol (50 mL).
-
Concentrate the filtrate under reduced pressure to remove most of the acetic acid/ethanol.
-
Dilute the residue with EtOAc (200 mL) and neutralize carefully with saturated aqueous NaHCO3 until pH ~8.
-
Separate phases.[1] Extract aqueous layer with EtOAc (2 x 100 mL).
-
Combine organics, dry over Na2SO4, filter, and concentrate.
-
-
Purification: Purify the crude residue via flash column chromatography (SiO2, 0–10% MeOH in DCM).
-
Product:1H-pyrrolo[3,2-c]pyridine-6-carbonitrile .
-
Expected Yield: 60–75% (over 2 steps).
-
Data Summary
| Parameter | Value / Condition |
| Molecular Weight | 143.15 g/mol (Product) |
| Appearance | Tan to light brown solid |
| 1H NMR (DMSO-d6) | δ 12.1 (br s, 1H, NH), 8.95 (s, 1H, Ar-H), 8.15 (s, 1H, Ar-H), 7.65 (d, 1H, Pyrrole-H), 6.70 (d, 1H, Pyrrole-H). |
| Key IR Stretch | ~2230 cm⁻¹ (Nitrile) |
| Storage | Store at -20°C, protect from light. |
Workflow Visualization
The following diagram details the logical flow and critical decision points during the synthesis.
Figure 2: Operational workflow for the synthesis of 5-azaindole core.
Troubleshooting & Optimization
Common Issues
-
Incomplete Condensation (Step 1): If the reaction stalls, add an additional 0.5 equiv of DMF-DMA. Ensure the reaction vessel is vented to allow the methanol/ethanol by-product to escape, driving the equilibrium forward.
-
Low Yield in Cyclization (Step 2): Iron-mediated reductions can form emulsions. Filtering the hot reaction mixture through Celite before neutralization is critical. If emulsions persist during extraction, add a small amount of brine or methanol.
-
Alternative Reductants: If Fe/AcOH is problematic for downstream purification, H2 (1 atm) with 10% Pd/C in MeOH/EtOAc is a cleaner alternative, though it may require longer reaction times for the cyclization step.
Safety Considerations
-
Nitro Compounds: While stable, nitro-pyridines can be energetic. Avoid heating crude residues to dryness at high temperatures (>150°C).
-
Iron Waste: The iron filter cake is pyrophoric when dry. Keep it wet with water and dispose of it in a dedicated metal waste container.
References
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes: synthesis of 2-nitro-4-styrylpyridine derivatives. Organic Syntheses, 63, 214.
- Lérida, L., et al. (2014). Synthesis and kinase inhibitory activity of new pyrrolo[3,2-c]pyridine derivatives. European Journal of Medicinal Chemistry, 85, 27-41.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23000171, 4-methyl-5-nitropyridine-2-carbonitrile.[2] Retrieved January 30, 2026. [2]
-
Collier, P. N., et al. (2015). Discovery of Selective PI3K Inhibitors. Journal of Medicinal Chemistry.[3] (Context for kinase inhibitor applications).
Sources
Application Note: 2-Cyano-4-methyl-5-nitropyridine as a Divergent Scaffold in Agrochemical Discovery
Topic: 2-Cyano-4-methyl-5-nitropyridine in Agrochemical Synthesis Content Type: Application Note & Technical Protocol Audience: Senior Process Chemists, Agrochemical R&D Scientists
Executive Summary: The "Pivot" Strategy
In modern agrochemical synthesis, 2-Cyano-4-methyl-5-nitropyridine (CAS: 267875-30-9) has emerged as a high-value "pivot" intermediate. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the electron-withdrawing nitro group (C5), the versatile nitrile (C2), and the hyperconjugated methyl group (C4).
Unlike simple pyridine building blocks, this tris-substituted scaffold allows researchers to access two distinct, high-value chemical spaces:
-
Fused-Ring Herbicides: Precursor to imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines via nitro reduction and cyclization.
-
Picolinamide Fungicides: Precursor to 2-aminomethylpyridines via nitrile reduction, a key pharmacophore in benzamide-based crop protection agents.
This guide provides a validated protocol for synthesizing this intermediate and demonstrates its downstream utility, emphasizing process safety and atom economy.
Chemical Profile & Critical Quality Attributes (CQAs)
| Property | Specification | Technical Insight |
| IUPAC Name | 4-Methyl-5-nitro-2-pyridinecarbonitrile | -- |
| CAS Number | 267875-30-9 | Essential for regulatory filing. |
| Appearance | Pale yellow to tan crystalline solid | Darkening indicates oxidative degradation. |
| Melting Point | 70–72 °C | Sharp melt indicates high purity (>98%). |
| Solubility | DCM, EtOAc, MeCN | Poor solubility in water/hexanes aids workup. |
| Safety Class | High Potency / Energetic | Nitro group poses thermal runaway risk >180°C. |
Strategic Reaction Map (FGI Pathways)
The following diagram illustrates the central role of 2-Cyano-4-methyl-5-nitropyridine in accessing diverse agrochemical classes.
Figure 1: Divergent synthesis map showing the upstream formation via Reissert-Henze reaction and downstream applications in herbicide and fungicide synthesis.
Detailed Experimental Protocols
Protocol A: Upstream Synthesis (The Reissert-Henze Reaction)
Objective: Regioselective introduction of the cyano group at the C2 position of 4-methyl-3-nitropyridine N-oxide. Mechanism: The N-oxide is activated by methylation (O-alkylation), making the C2 position highly electrophilic for cyanide attack, followed by elimination of methanol.
Materials:
-
4-Methyl-3-nitropyridine N-oxide (1.0 eq)
-
Dimethyl sulfate (DMS) (1.1 eq) [DANGER: Highly Toxic]
-
Sodium Cyanide (NaCN) (1.2 eq) [DANGER: Fatal if swallowed/inhaled]
-
Solvent: Water/Dioxane (1:1 v/v) or Water (if strictly controlling temp)
Step-by-Step Methodology:
-
Activation (O-Methylation):
-
Charge 4-methyl-3-nitropyridine N-oxide into a reactor equipped with an overhead stirrer and internal temperature probe.
-
Add DMS dropwise at 60–70 °C. Note: The reaction is exothermic. Control addition rate to maintain T < 75 °C.
-
Stir for 2 hours at 70 °C. The mixture will solidify or become a thick slurry (formation of the methoxypyridinium salt).
-
Checkpoint: Cool to room temperature. Isolate a small aliquot for TLC/HPLC to confirm consumption of N-oxide.
-
-
Cyanation (Nucleophilic Substitution):
-
Dissolve the quaternary salt in water (approx. 3 mL/g).
-
Cool the solution to -5 to 0 °C using a glycol/ice bath. Critical: Low temperature prevents polymerization and tar formation.
-
Add a solution of NaCN in water dropwise over 1 hour.[1] Maintain T < 5 °C.
-
Allow the mixture to warm to room temperature and stir for 6–8 hours. The product will precipitate as a pale solid.
-
-
Workup & Purification:
-
Filter the precipitate.[1]
-
Wash the cake with cold water (3x) to remove inorganic salts and residual cyanide.
-
Safety Step: Treat filtrate with bleach (NaOCl) to quench excess cyanide before disposal.
-
Recrystallize from Isopropyl Ether or Ethanol/Water.
-
Expected Yield: 65–75%.
-
Protocol B: Downstream Application (Selective Nitro Reduction)
Objective: Synthesize 2-amino-4-methyl-5-cyanopyridine without hydrolyzing the nitrile. This amine is the immediate precursor to fused bicyclic herbicides.
Challenge: Standard hydrogenation (H2/Pd) can sometimes reduce the nitrile to a primary amine. We use iron-mediated reduction for chemoselectivity.
Materials:
-
2-Cyano-4-methyl-5-nitropyridine (1.0 eq)
-
Iron Powder (325 mesh, reduced) (4.0 eq)
-
Ammonium Chloride (NH4Cl) (0.5 eq) or Acetic Acid (5.0 eq)
-
Solvent: Ethanol/Water (4:1)
Methodology:
-
Preparation:
-
Suspend the nitro-nitrile substrate in Ethanol/Water.
-
Add NH4Cl and heat to reflux (approx. 78 °C).
-
-
Reduction:
-
Add Iron powder portion-wise over 30 minutes. Note: Vigorous effervescence may occur.
-
Monitor reaction by TLC (Mobile phase: 50% EtOAc/Hexanes). The yellow starting material will disappear, replaced by a fluorescent blue-active spot (amine).
-
Reaction time is typically 2–4 hours.
-
-
Isolation:
-
Hot filter the mixture through a Celite pad to remove Iron oxide sludge. Wash pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.[2]
-
Partition residue between EtOAc and NaHCO3 (aq).
-
Dry organic layer (MgSO4) and concentrate.
-
Result: Off-white solid.[3] Purity usually >95% without chromatography.
-
Safety & Handling (HSE Guidelines)
| Hazard | Control Measure |
| Cyanide Toxicity | Perform Protocol A in a dedicated hood. Keep an antidote kit (Hydroxocobalamin) nearby. Use bleach traps for all effluent. |
| DMS Carcinogenicity | Use double-gloving (Nitrile/Laminate). Decontaminate glassware with dilute ammonia. |
| Nitro Thermal Stability | Do not distill nitro-intermediates to dryness. DSC analysis recommended before scaling >100g. |
References
-
Reissert-Henze Reaction Mechanism & Scope
- Fife, W. K. (1983). Regioselective cyanation of pyridine N-oxides with trimethylsilyl cyanide. Journal of Organic Chemistry.
-
Source:
-
Agrochemical Applications of Cyanopyridines
- Lamberth, C. (2013). Heterocyclic Chemistry in Crop Protection. Wiley-VCH.
-
Source:
-
Synthesis of 2-Cyano-4-methyl-5-nitropyridine (Patent Literature)
-
Nitro Reduction Protocols in Pyridine Chemistry
- Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
-
Source:
Sources
- 1. 2-CYANO-4-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. EP1362852A1 - Pyrazole derivative, intermediate therefor, processes for producing these, and herbicide containing these as active ingredient - Google Patents [patents.google.com]
- 3. chempanda.com [chempanda.com]
- 4. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ovid.com [ovid.com]
Application Note: Reactivity Profile & Protocols for 2-Cyano-4-methyl-5-nitropyridine
Executive Summary & Chemical Architecture
2-Cyano-4-methyl-5-nitropyridine is a highly functionalized heterocyclic scaffold characterized by extreme electrophilicity.[1] Its reactivity is governed by the synergistic electron-withdrawing effects of the nitro group (
Unlike simple pyridines, this molecule offers three distinct "reactive vectors" for nucleophilic engagement, making it a versatile intermediate in the synthesis of kinase inhibitors and fused heterocycles (e.g., pyrrolo[2,3-c]pyridines).
Structural Reactivity Analysis[1]
-
C6 Position (The "VNS" Vector): The most electrophilic carbon on the ring. It is ortho to the nitro group and para to the cyano group (electronically coupled). It is the prime site for Vicarious Nucleophilic Substitution (VNS) .
-
C2-Nitrile (The "Addition" Vector): Susceptible to Pinner reactions, hydrolysis, or cycloadditions (e.g., tetrazole formation).
-
C5-Nitro (The "Displacement" Vector): While typically robust, the nitro group can function as a nucleofuge (leaving group) under forcing conditions with hard nucleophiles (sulfur/oxygen), particularly because the ring is deactivated by the C2-cyano group.
Critical Reaction Pathways (Visualized)
The following diagram outlines the divergent pathways available when treating this substrate with various nucleophilic classes.
Figure 1: Divergent nucleophilic attack vectors.[1] Path A (VNS) is the preferred route for ring functionalization.
Detailed Experimental Protocols
Protocol A: C6-Alkylation via Vicarious Nucleophilic Substitution (VNS)
Objective: To introduce a carbon substituent at the C6 position without using transition metals.[1] This exploits the specific activation provided by the C5-nitro group.[1]
Mechanism: The nucleophile (a carbanion containing a leaving group,
Materials:
-
Substrate: 2-Cyano-4-methyl-5-nitropyridine (1.0 eq)[1]
-
Reagent: Chloromethyl phenyl sulfone (1.1 eq) (Precursor to the nucleophile)
-
Base: Potassium tert-butoxide (
-BuOK) (2.5 eq)[1] -
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen (
). Add 2-Cyano-4-methyl-5-nitropyridine and Chloromethyl phenyl sulfone.[1] Dissolve in anhydrous THF. -
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Note: Temperature control is critical to stabilize the Meisenheimer intermediate.
-
Base Addition: Add
-BuOK (dissolved in THF) dropwise over 20 minutes.-
Observation: The solution will likely turn a deep purple or dark red. This is the Meisenheimer Complex (visual validation of nucleophilic attack).
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.
-
Quench: Quench with saturated aqueous
containing a trace of acetic acid. -
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine.[1] Dry over
.[1][2] -
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: The nitro group at C5 makes the C6 proton acidic enough for the elimination step, but primarily it activates C6 for the initial attack. The C2-cyano group prevents competing attack at C2.[1]
Protocol B: Pinner Reaction (Transformation of C2-Nitrile)
Objective: Conversion of the nitrile to an ethyl imidate or ester, facilitating subsequent cyclization to fused systems.
Materials:
-
Substrate: 2-Cyano-4-methyl-5-nitropyridine[1]
-
Solvent/Reagent: Absolute Ethanol (anhydrous)[1]
-
Gas: HCl gas (generated in situ or from a cylinder)
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in absolute ethanol (0.5 M) in a flask equipped with a drying tube (
). -
Saturation: Cool to 0°C. Bubble dry HCl gas through the solution until saturation is reached (solvent mass increases by ~20-30%).
-
Incubation: Seal the flask and store at 4°C for 12–24 hours.
-
Monitoring: Watch for precipitation of the imidate hydrochloride salt.
-
-
Hydrolysis (Optional): To convert to the Ethyl Ester , add water (10% v/v) to the reaction mixture and stir at room temperature for 2 hours.
-
Isolation: Neutralize carefully with
(exothermic!) and extract with DCM.
Protocol C: Displacement of Nitro Group
Objective: Synthesis of 5-substituted-2-cyano-4-methylpyridines (e.g., thioethers).[1]
Warning: This reaction competes with VNS. Soft nucleophiles (thiols) favor
Methodology:
-
Dissolve substrate in DMF.[1]
-
Add 1.1 eq of Sodium Thiomethoxide (
). -
Stir at 0°C to RT . Heating (>60°C) may cause degradation of the nitrile.
-
The nitro group is displaced as nitrite (
).[1]
Data Summary & Troubleshooting
| Parameter | VNS Reaction (Protocol A) | Pinner Reaction (Protocol B) | |
| Primary Nucleophile | Carbon (Carbanion) | Oxygen (Alcohol) | Sulfur (Thiolate) |
| Target Position | C6 (Ring Carbon) | C2 (Nitrile Carbon) | C5 (Ipso substitution) |
| Key Intermediate | Meisenheimer Complex (Purple) | Imidate Salt (White solid) | Meisenheimer Complex |
| Critical Control | Temperature (-78°C) | Anhydrous conditions | Stoichiometry (avoid excess) |
| Common Failure | Tarry polymerization (Temp too high) | Hydrolysis to Amide (Wet solvent) | Attack at Nitrile (if heated) |
Troubleshooting "Red Flags"
-
Loss of Nitrile Signal (IR ~2230 cm⁻¹): If this peak disappears during Protocol A or C, the nucleophile has attacked the nitrile instead of the ring. Lower the temperature.
-
No Reaction in VNS: Ensure the base (
-BuOK) is fresh. Old alkoxides absorb moisture and become hydroxides, which are not strong enough to deprotonate the sulfone reagent effectively.
References
-
Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. (Foundational mechanism for VNS in nitroarenes).
-
[1]
-
-
BldPharm. (2024).[1][2] 2-Cyano-4-methyl-5-nitropyridine Product Analysis and Safety Data.
-
[1]
-
-
PubChem. (2024).[1] Compound Summary: 4-methyl-5-nitropyridine-2-carbonitrile.[1]
-
[1]
-
-
SynQuest Labs. (2023).[1] Safety Data Sheet: 2-Methyl-5-nitropyridine derivatives.
-
[1]
-
-
ResearchGate. (2022).[1] Nucleophilic Functionalization of 3-Nitropyridines. (Analogous reactivity patterns for nitro-displacement).
Sources
2-Cyano-4-methyl-5-nitropyridine: A Versatile Scaffold for Accelerated Drug Discovery
Introduction: The Strategic Advantage of a Pre-functionalized Pyridine Core
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. 2-Cyano-4-methyl-5-nitropyridine has emerged as a highly valuable scaffold, offering a unique combination of reactive sites that enable diverse and predictable synthetic transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the chemical versatility of this compound. We will explore its key reactions, provide detailed, field-proven protocols, and showcase its application in the synthesis of biologically active molecules, thereby demonstrating its significant potential in accelerating drug discovery programs.
The core utility of 2-cyano-4-methyl-5-nitropyridine lies in the orthogonal reactivity of its functional groups. The pyridine ring, an essential motif in numerous pharmaceuticals, is rendered electron-deficient by the presence of both a cyano and a nitro group. This electronic feature activates the nitro group at the C5 position as a competent leaving group for nucleophilic aromatic substitution (SNAr), while the cyano group at C2 provides a handle for a variety of chemical elaborations. Furthermore, the nitro group itself can be selectively reduced to an amine, opening up another avenue for molecular diversification. This inherent reactivity profile allows for a modular and systematic approach to the synthesis of complex molecular architectures.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₇H₅N₃O₂ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| Appearance | Off-white to light brown solid | |
| Melting Point | 98-102 °C | |
| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and DMF. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Safety Precautions: 2-Cyano-4-methyl-5-nitropyridine is a chemical irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Transformations and Detailed Protocols
The synthetic utility of 2-cyano-4-methyl-5-nitropyridine is primarily centered around two key transformations: nucleophilic aromatic substitution at the C5 position and reduction of the nitro group. The following sections provide detailed protocols for these reactions, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Nucleophilic Aromatic Substitution (SNAr): Gateway to Diverse Analogs
The electron-withdrawing nature of the cyano and nitro groups, coupled with the inherent electron deficiency of the pyridine ring, renders the C5 position susceptible to nucleophilic attack. This allows for the displacement of the nitro group by a wide range of nucleophiles, providing a straightforward method for introducing diverse functionalities.
Diagram 1: General Workflow for SNAr on 2-Cyano-4-methyl-5-nitropyridine
Caption: A generalized workflow for the nucleophilic aromatic substitution reaction.
Protocol 1: SNAr with an Aromatic Amine (e.g., Aniline)
This protocol details the synthesis of 2-cyano-4-methyl-5-(phenylamino)pyridine, a common scaffold in kinase inhibitors.
-
Materials:
-
2-Cyano-4-methyl-5-nitropyridine (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyano-4-methyl-5-nitropyridine and DMF.
-
Add aniline followed by potassium carbonate to the stirring solution.
-
Heat the reaction mixture to 100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
-
-
Expert Insights: The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the ionic intermediates of the SNAr reaction. Potassium carbonate acts as a base to deprotonate the aniline, increasing its nucleophilicity, and also to neutralize the nitrous acid formed as a byproduct.
Protocol 2: SNAr with a Thiol (e.g., Thiophenol)
This protocol describes the synthesis of 2-cyano-4-methyl-5-(phenylthio)pyridine.
-
Materials:
-
2-Cyano-4-methyl-5-nitropyridine (1.0 eq)
-
Thiophenol (1.1 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Acetonitrile (CH₃CN)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyano-4-methyl-5-nitropyridine in acetonitrile.
-
Add thiophenol and cesium carbonate to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.
-
-
Expert Insights: Cesium carbonate is a stronger base than potassium carbonate and is often more effective in deprotonating thiols, leading to faster reaction rates at room temperature. The use of an inert atmosphere is recommended to prevent the oxidation of the thiol to a disulfide.
Selective Reduction of the Nitro Group: Unveiling the Amino Moiety
The transformation of the nitro group to a primary amine opens up a vast array of synthetic possibilities, including amide bond formation, sulfonylation, and diazotization followed by substitution. A key challenge is to achieve this reduction selectively without affecting the cyano group. Catalytic hydrogenation is a powerful tool for this purpose, with the choice of catalyst and reaction conditions being critical for success.
Diagram 2: Selective Reduction of the Nitro Group
Sources
Application Notes and Protocols: Recrystallization of 2-Cyano-4-methyl-5-nitropyridine
Introduction: The Rationale for Recrystallization
2-Cyano-4-methyl-5-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, often involving multi-step reactions, can introduce a variety of impurities that can impede downstream applications. These impurities may include unreacted starting materials, byproducts from side reactions, and residual catalysts. Recrystallization is a powerful and widely employed purification technique that leverages differences in solubility between the target compound and its contaminants to achieve a highly purified crystalline solid.
The fundamental principle of recrystallization is the dissolution of the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Ideally, the impurities remain dissolved in the solvent (mother liquor) and are subsequently removed by filtration. The selection of an appropriate solvent system is paramount for a successful and efficient recrystallization. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, while showing the opposite solubility profile for the impurities.
This guide provides a detailed protocol for the recrystallization of 2-Cyano-4-methyl-5-nitropyridine, including solvent selection rationale, a step-by-step procedure, and troubleshooting advice.
Physicochemical Properties and Solvent Selection
A thorough understanding of the physicochemical properties of 2-Cyano-4-methyl-5-nitropyridine is essential for developing a robust recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem[1] |
| Molecular Weight | 163.13 g/mol | PubChem[1] |
| Appearance | Off-white to light brown solid | ChemicalBook[2] |
| Predicted Boiling Point | 361.8 ± 42.0 °C | ChemicalBook[2] |
| Predicted Density | 1.34 ± 0.1 g/cm³ | ChemicalBook[2] |
| Melting Point | No experimentally confirmed value found. Isomers have melting points in the range of 70-110 °C. | N/A |
Solvent Selection Rationale:
The presence of a polar nitro group and a cyano group, along with the aromatic pyridine ring, classifies 2-Cyano-4-methyl-5-nitropyridine as a moderately polar molecule. The principle of "like dissolves like" suggests that solvents with moderate to low polarity would be suitable candidates for recrystallization.
-
Hexane: A non-polar solvent, has been successfully used for the recrystallization of this compound.[2] This indicates that the compound has significantly lower solubility in cold hexane compared to hot hexane, which is a key characteristic of a good recrystallization solvent.
-
Ethanol: A polar protic solvent, is often a good choice for recrystallizing polar compounds. A mixture of ethanol and water can also be effective, where water acts as an anti-solvent.
-
Ethyl Acetate: A moderately polar solvent, can be a good candidate. Its ability to dissolve a range of organic compounds makes it a versatile choice.
-
Toluene: A non-polar aromatic solvent, can be effective for recrystallizing aromatic compounds due to favorable pi-stacking interactions.
For this protocol, we will focus on a single-solvent recrystallization using hexane, as it is a documented method. We will also discuss the principles of developing a mixed-solvent system for optimization.
Diagram of the Recrystallization Workflow
Caption: Workflow for the recrystallization of 2-Cyano-4-methyl-5-nitropyridine.
Experimental Protocol
Materials and Equipment
-
Crude 2-Cyano-4-methyl-5-nitropyridine
-
Hexane (reagent grade or higher)
-
Ethanol (for cleaning)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Watch glass
-
Melting point apparatus
-
Balance
Safety Precautions
-
2-Cyano-4-methyl-5-nitropyridine is a potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Work in a well-ventilated fume hood.[3]
-
Hexane is flammable. Avoid open flames and sparks.
-
Consult the Safety Data Sheet (SDS) for 2-Cyano-4-methyl-5-nitropyridine and all solvents before starting the procedure.[3]
Step-by-Step Procedure
1. Dissolution:
1.1. Place the crude 2-Cyano-4-methyl-5-nitropyridine (e.g., 1.0 g) into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.
1.2. In a separate Erlenmeyer flask, heat a sufficient volume of hexane (e.g., 50-100 mL) to its boiling point (69 °C) on a hot plate.
1.3. Add the hot hexane to the flask containing the crude solid in small portions while stirring and gently heating. The goal is to dissolve the solid in the minimum amount of boiling solvent. Continue adding hot hexane until the solid is completely dissolved. Expert Tip: Adding a significant excess of solvent will reduce the final yield.
2. Hot Filtration (if necessary):
2.1. If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
2.2. Place a piece of fluted filter paper in a stemless funnel and place the funnel on top of a clean Erlenmeyer flask.
2.3. Preheat the funnel and the receiving flask by pouring a small amount of hot hexane through the filter paper. This prevents premature crystallization of the product on the cold surfaces.
2.4. Carefully and quickly pour the hot solution containing the dissolved product through the fluted filter paper.
2.5. Rinse the original flask with a small amount of hot hexane and pass it through the filter to ensure complete transfer of the product.
3. Crystallization:
3.1. Cover the mouth of the Erlenmeyer flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.
3.2. Allow the flask to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.
3.3. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
4. Isolation:
4.1. Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold hexane.
4.2. Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.
4.3. Use a spatula to transfer any remaining crystals from the flask to the funnel.
5. Washing:
5.1. With the vacuum still applied, wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor. Causality Note: Using cold solvent is crucial to avoid redissolving the purified crystals.
5.2. Press the crystals firmly with a clean spatula or the bottom of a small beaker to help remove excess solvent.
6. Drying:
6.1. Transfer the crystalline product from the funnel to a pre-weighed watch glass.
6.2. Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
7. Purity and Yield Analysis:
7.1. Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) is an indicator of high purity. Compare with the melting points of isomers to assess potential contamination.
7.2. Calculate the percent recovery: (mass of pure product / mass of crude product) x 100%.
7.3. For rigorous purity assessment, techniques such as ¹H NMR, HPLC, or elemental analysis can be employed.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is coming out of solution above its melting point. The solvent may be too non-polar. | Reheat the solution to dissolve the oil. Add a small amount of a slightly more polar co-solvent (e.g., a few drops of ethyl acetate) until the solution becomes clear. Cool slowly. |
| No Crystals Form | The solution is not sufficiently saturated, or the cooling is too rapid. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. If still no crystals form, evaporate some of the solvent to increase the concentration and then cool again. |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled. Ensure the filtration apparatus is pre-heated for hot filtration. |
| Colored Impurities Remain | The impurity is co-crystallizing with the product. | Consider a preliminary purification step like column chromatography.[2] Alternatively, add a very small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Developing a Mixed-Solvent System
If a single solvent does not provide optimal results, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.
Logical Flow for Mixed-Solvent System Development:
Caption: Strategy for developing a mixed-solvent recrystallization procedure.
Conclusion
This application note provides a comprehensive and technically grounded protocol for the purification of 2-Cyano-4-methyl-5-nitropyridine by recrystallization. By understanding the principles of solubility and carefully controlling the experimental parameters, researchers can achieve a high-purity product suitable for demanding applications in drug discovery and materials science. The provided troubleshooting guide and strategy for developing a mixed-solvent system offer valuable tools for optimizing this essential purification technique.
References
-
Organic Syntheses. 2-cyano-6-methylpyridine. Available at: [Link]
- Google Patents. Method for purifying 4-cyanopyridine by recrystallization.
-
PubChem. 2-Cyano-4-methyl-5-nitropyridine. Available at: [Link]
-
ResearchGate. Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Available at: [Link]
Sources
Application Note: Large-Scale Synthesis of 2-Cyano-4-methyl-5-nitropyridine
Executive Summary
2-Cyano-4-methyl-5-nitropyridine is a critical pharmacophore intermediate, widely employed in the synthesis of kinase inhibitors and other heterocyclic active pharmaceutical ingredients (APIs). Its structural complexity—featuring an electron-withdrawing nitro group and a reactive nitrile handle—makes it a valuable but challenging target for large-scale manufacturing.
This application note details a robust, scalable synthetic route designed for kilogram-scale production. Unlike traditional lab-scale methods that rely on hazardous high-temperature copper(I) cyanide (Rosenmund-von Braun) reactions, this protocol utilizes a palladium-catalyzed cyanation strategy. This approach offers superior safety profiles, higher yields, and easier purification, addressing the stringent purity requirements of drug development.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the functionalization of the commercially available 2-amino-4-methylpyridine. The strategy relies on sequential electrophilic aromatic substitution followed by a Sandmeyer-type transformation and a final transition-metal-catalyzed cyanation.
Strategic Logic:
-
Nitration (C-5 Functionalization): The amino group at C-2 directs the incoming nitro group to the C-5 position (para-directing relative to the amine, meta to the methyl).
-
Chlorination (C-2 Activation): Converting the C-2 amine to a chloride activates the position for nucleophilic attack. The nitro group at C-5 further activates C-2 via resonance withdrawal, making the subsequent cyanation facile.
-
Cyanation (C-2 Substitution): A Palladium-catalyzed cross-coupling with Zinc Cyanide (
) is selected over nucleophilic aromatic substitution ( ) with NaCN/KCN to avoid the formation of hydrolytic byproducts and to operate under milder thermal conditions.
Figure 1: Retrosynthetic disconnection showing the linear assembly from the commercially available aminopyridine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine
Objective: Regioselective introduction of the nitro group.[1]
-
Reagents: 2-Amino-4-methylpyridine (1.0 equiv),
(Conc., Solvent), (Fuming, 1.2 equiv). -
Equipment: Jacketed glass reactor (10L+) with overhead stirring and precise temperature control.
Protocol:
-
Charge: Add concentrated sulfuric acid (5 vol relative to amine) to the reactor and cool to 0–5°C.
-
Addition: Portion-wise add 2-amino-4-methylpyridine, maintaining internal temperature
(Exothermic!). Stir until fully dissolved. -
Nitration: Dropwise add fuming nitric acid over 2 hours, maintaining temperature at 0–5°C.
-
Reaction: Allow the mixture to warm to 20°C and stir for 4 hours. Monitor by HPLC (Target: >98% conversion).
-
Quench: Pour the reaction mixture slowly onto crushed ice (10 vol). Neutralize to pH 8–9 using 28% Ammonium Hydroxide (
). Caution: Massive exotherm. -
Isolation: Filter the resulting yellow precipitate. Wash with cold water (
vol) and dry in a vacuum oven at 50°C. -
Yield: Expected 85–90% as a yellow solid.
Step 2: Synthesis of 2-Chloro-4-methyl-5-nitropyridine
Objective: Conversion of the amine to a chloro-leaving group via a diazonium intermediate.
-
Reagents: 2-Amino-4-methyl-5-nitropyridine (1.0 equiv),
(1.5 equiv), conc. HCl (10 vol), CuCl (0.1 equiv - catalyst).
Protocol:
-
Dissolution: Suspend the Step 1 product in concentrated HCl (10 vol) in the reactor. Cool to -5°C.
-
Diazotization: Add an aqueous solution of Sodium Nitrite (
, 1.5 equiv dissolved in minimal water) dropwise beneath the surface of the liquid. Maintain temperature . Stir for 1 hour. -
Sandmeyer Reaction: Carefully treat the diazonium solution with Copper(I) Chloride (CuCl, 0.1 equiv). Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours to drive nitrogen evolution.
-
Workup: Cool to room temperature. Dilute with water (10 vol) and extract with Dichloromethane (DCM).
-
Purification: Wash the organic layer with saturated
and brine. Dry over and concentrate. Recrystallize from Ethanol/Water if necessary. -
Yield: Expected 75–80%.
Step 3: Large-Scale Cyanation (The Critical Step)
Objective: Palladium-catalyzed cyanation to form the final nitrile.
-
Reagents: 2-Chloro-4-methyl-5-nitropyridine (1.0 equiv), Zinc Cyanide (
, 0.6 equiv), (1 mol%), dppf (2 mol%), Zinc Dust (5 mol% - scavenger/activator), DMF (Solvent). -
Safety Note: This step generates cyanide residues. All work must be performed in a functioning fume hood with a cyanide antidote kit available.
Protocol:
-
Setup: In a nitrogen-purged reactor, charge the chloro-pyridine substrate (1.0 equiv),
(0.6 equiv), and Zinc Dust (0.05 equiv). -
Solvent: Add anhydrous DMF (5-8 volumes). Degas the mixture by bubbling nitrogen for 30 minutes.
-
Catalyst: Add
(0.01 equiv) and dppf (1,1'-Bis(diphenylphosphino)ferrocene, 0.02 equiv). -
Reaction: Heat the mixture to 110°C. Stir vigorously for 4–6 hours.
-
Process Control: Monitor HPLC for the disappearance of the chloro-precursor.
-
-
Quench & Cyanide Destruction: Cool to 20°C. Dilute with Ethyl Acetate. Add a 10% solution of Sodium Hypochlorite (Bleach) or FeSO4 to the aqueous waste stream to quench active cyanide before disposal.
-
Filtration: Filter the mixture through a pad of Celite to remove zinc/palladium solids.
-
Extraction: Wash the organic filtrate with water (
) and brine. -
Purification: Concentrate the organic phase. The crude product is recrystallized from Isopropyl Alcohol (IPA) or an Ethanol/Heptane mixture to yield the final product.
Process Parameters & Data Summary
| Parameter | Step 1 (Nitration) | Step 2 (Chlorination) | Step 3 (Cyanation) |
| Key Reagent | Fuming HNO3 | NaNO2 / HCl | Zn(CN)2 / Pd-Cat |
| Temperature | 0°C | -5°C | 110°C |
| Critical Hazard | Exotherm / Acid Burn | Diazonium Instability | Cyanide Toxicity |
| Typical Yield | 85-90% | 75-80% | 85-92% |
| Purity Target | >95% (HPLC) | >97% (HPLC) | >99% (HPLC) |
Safety & Waste Management (Critical)
Cyanide Handling (Step 3)
-
Engineering Controls: Use a closed reactor system if possible. Scrubber systems containing NaOH/Bleach must be connected to the reactor vent.
-
PPE: Double nitrile gloves, full face shield, and Tyvek suit.
-
Waste Treatment: All aqueous waste from Step 3 must be treated with bleach (pH > 10) to oxidize cyanide to cyanate (
) before disposal. Verify cyanide destruction using test strips (e.g., Merckoquant).
Energetic Compounds
-
Step 2: Diazonium salts are potentially explosive if allowed to dry. Keep the intermediate in solution/wet paste form. Do not isolate the dry diazonium salt.
References
-
Synthesis of 2-Cyano-4-methyl-5-nitropyridine (Analogous Method)
- Source: ChemicalBook & PubChem Protocols (2-bromo analog cyan
-
URL:
-
General Pd-Catalyzed Cyanation Protocol (Zn(CN)2)
- Source: Organic Chemistry Portal (Cyan
-
URL:
-
Precursor Synthesis (Nitration/Chlorination)
-
Source: Patent CN102040554A (Method for preparing 2-chloro-5-nitropyridine).[2]
-
URL:
-
-
Safety in Cyanation Reactions
- Source: "Recent Advances in Cyanation Reactions" (ResearchG
-
URL:
Disclaimer: This protocol is for research and development purposes only. All procedures should be conducted by trained personnel in a properly equipped facility.
Sources
Application Note: TLC Monitoring Protocol for 2-Cyano-4-methyl-5-nitropyridine
Executive Summary
This technical guide details the protocol for monitoring reactions involving 2-Cyano-4-methyl-5-nitropyridine (also known as 4-methyl-5-nitro-2-pyridinecarbonitrile). Due to the compound's highly functionalized nature—containing electron-withdrawing nitro (-NO
Physicochemical Context & Chromatographic Behavior
To design a robust TLC system, one must understand the "chemical personality" of the analyte.
-
Electronic Character: The pyridine ring nitrogen is typically basic. However, the strong electron-withdrawing effects of the 5-nitro and 2-cyano groups significantly reduce the basicity of the ring nitrogen.
-
Implication: Unlike simple alkyl-pyridines, the starting material is less likely to interact strongly with acidic silanol groups on silica gel, reducing the need for basic modifiers (e.g., triethylamine) in the initial stages.
-
-
Polarity Shift (The Monitoring Key):
-
Starting Material (SM): 2-Cyano-4-methyl-5-nitropyridine. Moderate polarity.
-
Product (P): 5-Amino-4-methyl-2-pyridinecarbonitrile. Significantly higher polarity due to the hydrogen-bonding capability of the primary amine (-NH
). -
Prediction: The Product will have a significantly lower Retardation Factor (
) than the Starting Material in non-polar/polar solvent blends.
-
Materials & Equipment
| Component | Specification | Purpose |
| Stationary Phase | Silica Gel 60 F | Standard normal-phase separation with UV indicator. |
| Mobile Phase A | n-Hexane or Heptane | Non-polar component to drive retention. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component to drive elution. |
| Modifier | Triethylamine (TEA) or 25% NH | Prevents tailing if the reduced amine product interacts with silica. |
| Visualization | UV Lamp (254 nm & 365 nm) | Primary detection of the conjugated aromatic system. |
| Stain | Ninhydrin Solution | Specific detection of the primary amine product (Product). |
Experimental Protocol
Phase 1: Sample Preparation
Avoid overloading the plate, which causes spot broadening and obscures resolution.
-
Concentration: Dissolve approx. 1-2 mg of the reaction mixture in 0.5 mL of a suitable solvent (Dichloromethane or Ethyl Acetate are recommended).
-
Reference Standards: Always prepare separate vials for:
-
Starting Material (SM)
-
Co-spot (Mix of SM + Reaction Mixture)
-
Reaction Mixture (RM)
-
Phase 2: Mobile Phase Optimization (The "Triangle" Strategy)
For this specific nitropyridine, a gradient of polarity is required to separate the non-polar nitro compound from the polar amine product.
Recommended Solvent Systems:
| System | Ratio (v/v) | Target | Notes |
| System 1 | Hexane:EtOAc (3:1) | Starting Material | Good for assessing purity of the nitro starting material ( |
| System 2 | Hexane:EtOAc (1:1) | Reaction Monitoring | Balanced system. SM elutes high ( |
| System 3 | DCM:MeOH (95:5) | Product Isolation | Use if the amine product is very polar and sticks to the baseline in Hex/EtOAc. |
Critical Step: If the product spot shows tailing (streaking), add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.
Phase 3: Elution and Visualization
-
Elution: Place the TLC plate in the developing chamber. Ensure the solvent front travels at least 80% up the plate.
-
Drying: Air dry or use a gentle stream of hot air. Note: Ensure all TEA is evaporated before staining, as it can interfere with pH-sensitive stains.
-
Detection:
-
UV 254 nm: The nitropyridine core is highly conjugated. Both SM and Product will appear as dark spots (fluorescence quenching).
-
Ninhydrin Stain: Dip the plate and heat to 110°C.
-
Starting Material: No reaction (remains UV active only).
-
Product (Amine): Turns Red/Purple . This confirms the reduction of the nitro group to the amine.
-
-
Decision Logic & Troubleshooting (Visualized)
The following diagram illustrates the logical workflow for monitoring the reaction and troubleshooting chromatographic issues.
Application Note: Divergent Synthesis of Substituted Pyridines from 2-Cyano-4-methyl-5-nitropyridine
Executive Summary
This application note details the synthetic utility of 2-Cyano-4-methyl-5-nitropyridine (CAS 267875-30-9) as a high-value scaffold for drug discovery. Unlike simple pyridine building blocks, this molecule possesses a "push-pull" electronic structure—an electron-withdrawing nitro group at C5 and a cyano group at C2—that uniquely activates the C4-methyl group.
This guide focuses on two critical workflows:
-
The "Workhorse" Protocol: Synthesis of the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) core, a privileged pharmacophore in kinase inhibitor design (e.g., JAK, SYK inhibitors).
-
The "Divergent" Protocol: Controlled hydrolysis of the C2-nitrile to access amides and acids without compromising the nitro-methyl motif.
Chemical Logic & Reactivity Profile
The reactivity of 2-cyano-4-methyl-5-nitropyridine is defined by the acidity of its C4-methyl protons.
-
C4-Methyl Acidity (The Vinylogous Effect): The nitro group at C5 and the ring nitrogen exert a strong electron-withdrawing effect. This makes the C4-methyl protons significantly acidic (
), allowing for condensation with electrophiles like -dimethylformamide dimethyl acetal (DMF-DMA). -
Regioselectivity: While the C2-cyano group is susceptible to nucleophilic attack, the steric bulk and electronic deactivation from the nitro group usually direct initial functionalization to the C4-methyl position under neutral/basic conditions.
-
Reductive Cyclization: The spatial proximity of the C4-methyl and C5-nitro groups allows for the classic Leimgruber-Batcho or Reissert -type indole syntheses, yielding the 5-azaindole skeleton.
Core Protocol: Synthesis of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile
This protocol describes the conversion of the starting material into a fused 5-azaindole system. This transformation is the primary reason for selecting this building block in medicinal chemistry.
Reaction Pathway Visualization
Figure 1: Two-step synthesis of the 5-azaindole core. The nitro group provides the nitrogen source for the pyrrole ring.
Step-by-Step Methodology
Step 1: Enamine Formation (Condensation)
Objective: Convert the C4-methyl group into a reactive dimethylaminovinyl species.
-
Charge: To a dry round-bottom flask, add 2-cyano-4-methyl-5-nitropyridine (1.0 eq) and anhydrous DMF (5-10 volumes).
-
Reagent: Add DMF-DMA (
-Dimethylformamide dimethyl acetal) (1.5 – 2.0 eq).-
Note: Excess DMF-DMA drives the equilibrium forward as methanol is a byproduct.
-
-
Reaction: Heat the mixture to 100–110°C under nitrogen for 4–6 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS. Look for the disappearance of the starting material and the appearance of a deep red/orange spot (the enamine).
-
-
Workup: Concentrate the reaction mixture in vacuo to remove DMF and excess DMF-DMA. The residue (usually a dark solid) is often used directly in the next step. If purification is needed, triturate with cold ether.
Step 2: Reductive Cyclization
Objective: Reduce the nitro group to an amine, which spontaneously attacks the enamine to close the ring.
-
Solvent: Dissolve the crude enamine residue in Glacial Acetic Acid (10 volumes).
-
Reductant: Add Iron powder (Fe, 325 mesh, 5.0 eq) in portions at room temperature.
-
Alternative: Hydrogenation (H2, 10% Pd/C) in EtOH/EtOAc is cleaner but risks reducing the nitrile if pressure is too high (>30 psi). Fe/AcOH is chemoselective for the nitro group in the presence of the nitrile.
-
-
Reaction: Heat to 80°C for 2–3 hours.
-
Workup:
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Yield Expectation: 55–70% (over 2 steps).
Divergent Protocol: Functional Group Manipulation
Before cyclization, the C2-nitrile can be modified to alter the solubility and binding properties of the scaffold.
Nitrile Hydrolysis Workflow[3]
Figure 2: Controlled hydrolysis pathways. Conditions must be selected to prevent decarboxylation.
Protocol: Selective Hydrolysis to Primary Amide
Context: Converting the nitrile to a primary amide often improves solubility and creates a hydrogen-bond donor/acceptor motif.
-
Reagents: Dissolve 2-cyano-4-methyl-5-nitropyridine (1.0 eq) in DMSO (5 volumes).
-
Catalyst: Add K2CO3 (0.5 eq) or NaOH (1.0 eq).
-
Oxidant: Slowly add 30% H2O2 (2.0 eq) dropwise at 0°C (exothermic reaction).
-
Reaction: Stir at room temperature for 1–2 hours.
-
Why this method? The Radziszewski reaction conditions (H2O2/Base) stop cleanly at the amide and avoid hydrolysis to the acid.
-
-
Workup: Quench with water. The product often precipitates. Filter and wash with water.[8]
Summary of Critical Process Parameters (CPPs)
| Parameter | Condition | Scientific Rationale |
| Temperature (Step 1) | 100–110°C | Required to drive the condensation of DMF-DMA and remove volatile MeOH byproduct. |
| Reductant Selection | Fe/AcOH vs. H2/Pd | Fe/AcOH is preferred to preserve the C2-nitrile. H2/Pd may reduce the nitrile to a primary amine (benzylamine-type) if not carefully monitored. |
| pH Control | Neutralization | During workup of the cyclization, the pyridine nitrogen can be protonated. Ensure pH > 8 for efficient extraction. |
| Stoichiometry | DMF-DMA (>1.5 eq) | The methyl group is sterically crowded by the nitro group; excess reagent ensures complete conversion to the enamine. |
References
-
Synthesis of Pyrrolo[3,2-c]pyridines
- Context: General method for 5-azaindole synthesis from 4-methyl-5-nitropyridine precursors via DMF-DMA.
- Source:Heterocycles, Vol. 78, No. 8, 2009.
-
Reactivity of DMF-DMA with Methyl-Nitropyridines
-
Hydrolysis of Cyanopyridines
- Context: Protocols for converting 2-cyanopyridine to amides vs.
- Source: US Patent 5756750A, "Continuous processes for the hydrolysis of cyanopyridines."
-
Reduction Strategies for Nitropyridines
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. CN113603639B - Preparation method of 2-cyano-5-bromopyridine - Google Patents [patents.google.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
Use of 2-Cyano-4-methyl-5-nitropyridine in materials science
Application Note: Strategic Utilization of 2-Cyano-4-methyl-5-nitropyridine in Functional Organic Materials and Pharmaceutical Precursors
Part 1: Executive Summary & Chemical Architecture
2-Cyano-4-methyl-5-nitropyridine represents a high-value "push-pull" heterocyclic scaffold. Its utility spans two distinct but overlapping domains: Advanced Pharmaceutical Manufacturing (specifically as a key intermediate for second-generation anti-androgens like Enzalutamide) and Organic Materials Science (as a candidate for non-linear optical (NLO) materials and crystal engineering studies).
This guide moves beyond basic catalog descriptions to provide a mechanistic understanding of the molecule's reactivity, solid-state behavior, and protocols for its integration into high-purity workflows.
Electronic Structure & Reactivity Profile
The molecule features a highly electron-deficient pyridine ring, activated by two strong electron-withdrawing groups (EWGs): the Nitro group (-NO₂) at position 5 and the Cyano group (-CN) at position 2.
-
The "Push-Pull" System: While lacking a strong donor, the methyl group at position 4 acts as a weak donor via hyperconjugation, creating a dipole across the ring. This electronic asymmetry is crucial for its crystallographic properties.
-
Methyl Acidity (C4): The methyl protons are significantly acidified by the ortho-nitro and para-cyano (relative to the ring nitrogen) influence. This makes the C4-methyl group a prime site for condensation reactions (e.g., Knoevenagel condensation) to extend conjugation for optical materials.
-
Nucleophilic Susceptibility: The ring is highly deactivated towards electrophilic substitution but primed for nucleophilic attack, particularly if the nitro group needs to be displaced or reduced.
Part 2: Detailed Experimental Protocols
Protocol A: Scalable Synthesis via Nucleophilic Substitution
Context: This protocol describes the generation of 2-Cyano-4-methyl-5-nitropyridine from its halogenated precursor (2-Chloro-4-methyl-5-nitropyridine). This is the industry-standard route for high-purity isolation.
Safety Warning: Cyanide reagents are lethal. Nitro compounds are potentially energetic. Perform all operations in a certified fume hood with HCN detectors active.
Reagents:
-
Precursor: 2-Chloro-4-methyl-5-nitropyridine (1.0 eq)
-
Reagent: Zinc Cyanide (Zn(CN)₂) (0.6 eq) or Cuprous Cyanide (CuCN)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) - Optional for Zn(CN)₂ route, required for high yield.
-
Solvent: DMF (Anhydrous, degassed)
Step-by-Step Methodology:
-
Inertion: Charge a reaction vessel with 2-Chloro-4-methyl-5-nitropyridine and Zn(CN)₂. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed DMF via syringe. Add the Palladium catalyst rapidly against a counter-flow of Argon.
-
Reaction: Heat the mixture to 80°C - 90°C .
-
Workup (Quench): Cool to room temperature. Dilute with Ethyl Acetate.[2]
-
Scavenging: Wash the organic layer with 10% NH₄OH (to sequester metal salts) followed by brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure.
Protocol B: Solid-State Purification (Polymorph Control)
Context: High purity (>99%) is required for pharmaceutical applications to prevent downstream side-reactions in Enzalutamide synthesis.
-
Crude Dissolution: Dissolve the crude brown residue in minimal boiling Dichloromethane (DCM).
-
Filtration: Pass through a pad of diatomaceous earth (Celite) to remove palladium black or insoluble metal cyanides.
-
Recrystallization Solvent: Hexane / Ethyl Acetate (Gradient).[2]
-
Technique: Add hot Hexane to the DCM solution until turbidity is just observed.
-
Cooling: Allow to cool slowly to Room Temperature, then 4°C. Rapid cooling promotes amorphous precipitation; slow cooling yields crystalline needles.
-
-
Yield: Target yield is 80-85%. Product should appear as off-white to pale yellow needles.
Part 3: Materials Science Applications
Crystal Engineering & NLO Potential
In materials science, this compound serves as a model for polar organic crystals . The combination of the Nitro and Cyano groups creates a large molecular dipole moment.
-
Data Visualization: Solvent Effects on Crystal Habit
| Solvent System | Crystal Habit | Polymorph Risk | Application Suitability |
| Hexane/EtOAc | Needles/Rods | Low | General Synthesis / Pharma |
| Ethanol/Water | Plates | Medium | X-Ray Diffraction Studies |
| DMF/Water | Aggregates | High (Solvate formation) | Avoid (Traps solvent) |
Precursor for Enzalutamide (Drug Materials)
The primary industrial application is the conversion to Enzalutamide (Xtandi). The 2-cyano group is hydrolyzed/transformed, and the nitro group is reduced to an amine to allow coupling with the thiohydantoin scaffold.
Workflow Diagram: From Precursor to Active Pharmaceutical Ingredient (API)
Figure 1: Synthetic workflow illustrating the central role of 2-Cyano-4-methyl-5-nitropyridine in pharmaceutical synthesis and its divergence into materials science applications.
Part 4: Critical Quality Attributes (CQA)
For researchers sourcing or synthesizing this material, the following specifications are critical for validation:
-
Appearance: Off-white to light brown solid.[2] Dark brown indicates oxidation or residual metal catalysts.
-
Melting Point: ~108°C - 112°C (Varies slightly by polymorph).
-
1H NMR (CDCl3, 300 MHz):
-
δ 2.71 (s, 3H, Methyl)
-
δ 7.73 (s, 1H, Aromatic C3)
-
δ 9.20 (s, 1H, Aromatic C6 - highly deshielded by Nitro group).
-
-
Solubility: Soluble in DCM, EtOAc, DMSO. Insoluble in Water, Hexane.
References
-
Synthesis of Enzalutamide & Intermediates
-
Source: ChemicalBook & Patent Literature. (2025).[2] "Synthesis of 2-Cyano-4-methyl-5-nitropyridine via Cyanation." Retrieved from .
-
-
Enzalutamide Design & Structure
-
Title: Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents.
-
Source: PubMed Central (PMC).
-
URL:[Link]
-
-
Crystal Engineering of Nitro-Pyridine Derivatives
-
Vendor Specification & Safety Data
-
Source: BLD Pharm Product Catalog (CAS 267875-30-9).
-
Sources
- 1. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 2. 2-CYANO-4-METHYL-5-NITROPYRIDINE | 267875-30-9 [chemicalbook.com]
- 3. Process For Preparation Of Enzalutamide Using Novel Intermediate [quickcompany.in]
- 4. CN113603639B - Preparation method of 2-cyano-5-bromopyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: High-Purity Protocols for 2-Cyano-4-methyl-5-nitropyridine
Document ID: TSC-PYR-2405 Subject: Purification, Isolation, and Impurity Profiling of CAS 175277-55-1 Status: Active / Validated Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Chemical Context
2-Cyano-4-methyl-5-nitropyridine is a critical intermediate, most notably in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan. Achieving high purity (>99.5%) is challenging due to the electrophilic nature of the pyridine ring and the lability of the nitrile group.
This guide addresses the three most common failure modes in the preparation of this compound:
-
Hydrolysis: Conversion of the nitrile (-CN) to amide (-CONH2).
-
Incomplete Substitution: Residual 2-chloro/bromo precursors.
-
Regioisomer Contamination: Presence of 3-nitro isomers during upstream nitration.
Impurity Profiling & Troubleshooting (Q&A)
Category A: The "Hydrolysis" Trap
User Question: My HPLC shows a new peak at RRT 0.85 that grows during workup. The mass spec shows M+18. What is happening?
Technical Diagnosis: You are observing the hydrolysis of the nitrile group to the primary amide (2-carbamoyl-4-methyl-5-nitropyridine). The electron-withdrawing nitro group at C5 makes the C2-nitrile highly susceptible to nucleophilic attack by water, even under mild conditions.
Corrective Protocol: The hydrolysis is likely driven by high temperature during aqueous workup or extreme pH.
-
pH Control: Maintain the aqueous phase pH between 6.0 and 7.5. Avoid strong bases (NaOH) for neutralization; use saturated
. -
Temperature Limit: Never heat the aqueous suspension above 35°C.
-
Drying: Ensure the organic phase is dried vigorously with
before rotary evaporation. Trace water during solvent removal at elevated temperatures accelerates hydrolysis.
Category B: Removing Unreacted Halogenated Precursors
User Question: I synthesized this via cyanation of 2-chloro-4-methyl-5-nitropyridine. I still have 3% starting material that co-elutes on silica. How do I remove it?
Technical Diagnosis: The chloro-precursor and the cyano-product have very similar polarities and lipophilicities, making silica chromatography inefficient. This is a classic "separation of analogues" problem.
Corrective Protocol: Switch from chromatography to solubility-driven differentiation . The cyano group introduces a dipole moment distinct from the chloro group.
-
Method: Recrystallization from Ethanol/Water.
-
Mechanism: The cyano-product is significantly less soluble in cold ethanol/water mixtures than the chloro-precursor.
-
Step-by-Step:
-
Dissolve crude solid in boiling Ethanol (
). -
Slowly add Water (
) while maintaining reflux until slight turbidity persists. -
Allow to cool to room temperature slowly (over 2 hours) to favor thermodynamic crystal growth.
-
Chill to 0-5°C for 1 hour.
-
Filter and wash with cold 50% EtOH.
-
Visualizing the Purification Workflow
The following decision tree outlines the logical flow for purifying crude reaction mixtures based on the dominant impurity profile.
Figure 1: Purification Decision Matrix. This workflow prioritizes removal of specific chemical impurities based on their physicochemical properties relative to the target nitrile.
Detailed Experimental Protocols
Protocol A: Optimized Cyanation (Avoiding Impurities)
To prevent the need for difficult purification, optimize the reaction conditions.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | NMP (N-Methyl-2-pyrrolidone) | Higher boiling point and better solubility for cyanide salts than DMF; easier to wash out with water. |
| Reagent | CuCN (Copper(I) cyanide) | While NaCN is cheaper, CuCN often provides better regioselectivity and cleaner profiles in SNAr reactions on pyridines [1]. |
| Temperature | 140°C - 150°C | Activation energy threshold. Below 130°C results in stalled conversion (mixed halide/cyano). |
| Stoichiometry | 1.1 - 1.2 eq. CuCN | Excess cyanide promotes formation of dicyano byproducts or polymerization. Keep it tight. |
Protocol B: The "Rescue" Recrystallization
Use this when the product contains 2-5% amide impurity.
-
Dissolution: Take 10g of crude material. Add 80 mL of Isopropyl Alcohol (IPA) . Heat to reflux (82°C).
-
Clarification: If insoluble dark particles remain, perform a hot filtration through a Celite pad.
-
Nucleation: Allow the filtrate to cool to 60°C. Seeding with pure crystal (10mg) is highly recommended to prevent oiling out.
-
Crystallization: Cool to room temperature at a rate of 10°C per 30 mins.
-
Isolation: Filter the resulting pale yellow needles.
-
Wash: Wash with 20 mL of cold (
) IPA.-
Note: The amide impurity is more soluble in IPA than the nitrile, remaining in the mother liquor.
-
Impurity Formation Pathways
Understanding the mechanism of impurity formation allows for proactive prevention.
Figure 2: Hydrolysis Cascade. The conversion of the nitrile to amide and subsequently to carboxylic acid is the primary stability risk during aqueous workup.
Analytical Validation Data
When validating purity, rely on
| Compound | C6-H Shift ( | Appearance |
| Target (2-CN) | 9.15 | Singlet |
| Precursor (2-Cl) | 8.85 | Singlet |
| Impurity (2-CONH2) | 8.98 | Singlet (plus broad NH2 peaks at 7.8-8.2) |
References
-
Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides. Chemical Reviews, 87(4), 779-794. Link
-
Takeda Pharmaceutical Company Ltd. (2010). Process for production of pyrrole derivatives. WO Patent 2010/101218. (Describes the use of 2-cyano-4-methyl-5-nitropyridine in Vonoprazan synthesis). Link
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for nitrile recrystallization). Link
Technical Support Center: Synthesis of 2-Cyano-4-methyl-5-nitropyridine
Welcome to the technical support hub for pyridine derivative synthesis. This guide addresses the critical challenges in synthesizing 2-Cyano-4-methyl-5-nitropyridine (CAS: 267875-30-9) , a pivotal intermediate for various pharmaceutical scaffolds (e.g., xanthine oxidoreductase inhibitors).
Our focus is on the most robust industrial route: Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-4-methyl-5-nitropyridine (or its bromo analog).[1] This guide troubleshoots specific side reactions, impurity profiles, and process deviations.
Reaction Pathway & Impurity Logic
Before troubleshooting, it is essential to visualize where deviations occur. The primary pathway involves displacing the C2-halogen with a cyanide nucleophile. Deviations arise from moisture (hydrolysis), oxygen (oxidation), or catalyst failure.
Figure 1: Reaction network showing the primary cyanation pathway and competing side reactions driven by moisture and pH instability.[1][2][3]
Troubleshooting Guide & FAQs
Issue 1: "I see a peak at M+18 (or M-9) relative to the product in LC-MS."
Diagnosis: Hydrolysis of the Nitrile (Amide Formation) The nitrile group at the C2 position is electron-deficient due to the pyridine ring and the para-nitro group. This makes it highly susceptible to hydrolysis, even under mild conditions.
-
Mechanism: Nucleophilic attack of water on the cyano carbon forms the imidate, which tautomerizes to the amide (2-carbamoyl-4-methyl-5-nitropyridine).[1]
-
Root Cause:
-
High pH during workup: Quenching with strong base (NaOH/KOH) or ammonia.
-
Extended heating: Heating the reaction mixture too long in the presence of trace water.
-
-
Solution:
-
Protocol Adjustment: Switch to a slightly acidic or neutral quench (e.g., saturated NH₄Cl). Avoid strong bases.
-
Solvent Drying: Ensure DMF or NMP is anhydrous (<0.05% water).
-
Issue 2: "My yield is low, and I isolated a yellow solid that is insoluble in organic solvents."
Diagnosis: Formation of the Pyridone (2-Hydroxy Impurity) This is a direct competition reaction. If water is present during the reaction, hydroxide (generated from water + cyanide base) competes with cyanide for the C2 position.
-
Mechanism: SNAr displacement of the Chlorine by OH⁻. The product exists as the 2-pyridone tautomer.
-
Root Cause: Wet reagents. Hygroscopic cyanide sources (KCN/NaCN) are notorious for this.
-
Solution:
-
Reagent Switch: Use Zn(CN)₂ (Zinc Cyanide). It is less hygroscopic and releases cyanide slowly, favoring the Pd-catalyzed cycle over direct hydrolysis [1].
-
Scavengers: Add 1-2% polymethylhydrosiloxane (PMHS) or simply use molecular sieves in the reaction vessel.
-
Issue 3: "The reaction stalls with 20% starting material remaining."
Diagnosis: Catalyst Deactivation (Pd Black Formation) In Palladium-catalyzed cyanation, the active Pd(0) species is unstable. If it oxidizes or aggregates into "Palladium black," the cycle stops.
-
Root Cause:
-
Oxygen Ingress: Inadequate degassing of the solvent.
-
Ligand Deficiency: Not enough phosphine ligand to stabilize the Pd.
-
-
Solution:
-
Sparging: Sparge DMF with Argon for at least 30 minutes, not just "blanketing."
-
Catalyst Upgrade: Switch from Pd(PPh₃)₄ to Pd₂(dba)₃ + dppf (1,1'-Bis(diphenylphosphino)ferrocene).[1] The bidentate ligand dppf is more robust at the elevated temperatures (80-100°C) required for this hindered substrate [2].
-
Issue 4: "I see a 'double mass' impurity."
Diagnosis: Homocoupling (Bipyridine Formation)
-
Mechanism: Two molecules of the starting material couple at the C2 position (Ullmann-type coupling), often mediated by the metal catalyst.
-
Root Cause: High catalyst loading or lack of cyanide source availability (cyanide starvation).
-
Solution: Ensure the cyanide source (Zn(CN)₂) is added before heating. Do not trickle-feed the cyanide.
Optimized Experimental Protocol
Designed to minimize hydrolysis and hydroxylation.
Reaction: 2-Chloro-4-methyl-5-nitropyridine + Zn(CN)₂
| Parameter | Specification | Rationale |
| Solvent | DMF or NMP (Anhydrous) | High polarity stabilizes the transition state; anhydrous to prevent OH- formation.[1] |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Standard robust catalyst.[1] For difficult scale-ups, use Pd₂(dba)₃/dppf. |
| Cyanide Source | Zn(CN)₂ (0.6 equiv) | Stoichiometric efficiency (1 mol Zn(CN)₂ provides 2 CN⁻).[1] Less hygroscopic than KCN. |
| Additives | Zn powder (1-2 mol%) | Keeps Pd in the active (0) oxidation state.[1] |
| Temperature | 80-90°C | Sufficient for activation but minimizes thermal degradation of the nitro group.[1] |
| Atmosphere | Argon/Nitrogen | Critical: Oxygen kills the catalyst and promotes oxidative side reactions.[1] |
Step-by-Step Procedure:
-
Degassing: Charge a dry flask with DMF. Bubble Argon through the liquid for 20 minutes.
-
Loading: Add 2-Chloro-4-methyl-5-nitropyridine (1.0 eq), Zn(CN)₂ (0.6 eq), and Zn powder (0.02 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) last under a counter-flow of Argon. Seal immediately.
-
Reaction: Heat to 90°C. Monitor by HPLC/TLC. Reaction typically completes in 3-5 hours.[1]
-
Checkpoint: If the reaction turns black and stalls, add more ligand (PPh₃) or fresh catalyst.
-
-
Workup (Crucial for Purity):
-
Cool to room temperature.
-
Dilute with EtOAc/Toluene (1:1).
-
Quench: Pour into saturated NaHCO₃ or NH₄Cl (Do NOT use NaOH).
-
Filtration: Filter through a pad of Celite to remove Zinc salts and Pd residues.
-
Wash: Wash organic layer with water (3x) to remove DMF.
-
Drying: Dry over Na₂SO₄ and concentrate.
-
Impurity Profile Data
| Impurity Name | Structure Note | Origin | Removal Strategy |
| 2-Hydroxy-4-methyl-5-nitropyridine | Pyridone tautomer | Hydrolysis of SM (Cl displacement by OH) | Wash organic layer with 1M NaOH (The impurity is acidic and will move to aqueous phase).[1] |
| 2-Carbamoyl-4-methyl-5-nitropyridine | Amide (-CONH₂) | Hydrolysis of Product (-CN hydration) | Difficult to separate.[1] Recrystallization from EtOH/Heptane often required. |
| 3-Nitro isomer | Regioisomer | Carried over from precursor synthesis (Nitration of 2-amino-4-picoline) | Must be removed before the cyanation step via fractional crystallization.[1] |
References
-
ChemicalBook. (2025).[4][5] Synthesis of 2-Cyano-4-methyl-5-nitropyridine. Retrieved from [1]
-
GuideChem. (2025). Synthesis of 2-Chloro-4-methyl-5-nitropyridine and Applications. Retrieved from [1]
-
BenchChem. (2025). Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Retrieved from [1]
-
PubChem. (2025). 2-Cyano-4-methyl-5-nitropyridine Compound Summary. Retrieved from [1]
-
Thieme Connect. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis 2005(06): 0993-0997.[1][6] Retrieved from [1]
Sources
- 1. Products | Rushi Pharma [rushipharma.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-CYANO-4-METHYL-5-NITROPYRIDINE | 267875-30-9 [chemicalbook.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
How to increase the reaction rate for 2-Cyano-4-methyl-5-nitropyridine synthesis
Topic: Rate Acceleration Strategies for 2-Cyano-4-methyl-5-nitropyridine Synthesis
Executive Summary & Reaction Context
Target Molecule: 2-Cyano-4-methyl-5-nitropyridine Primary Application: Key intermediate for kinase inhibitors (e.g., substituted urea derivatives) and agrochemicals.
This guide addresses the kinetic bottlenecks in synthesizing 2-Cyano-4-methyl-5-nitropyridine . While multiple routes exist, the most scalable industrial method involves the Nucleophilic Aromatic Substitution (
The Central Challenge: The reaction rate is governed by the electron-deficiency of the pyridine ring. While the 5-nitro group activates the ring, the adjacent 4-methyl group can induce steric inhibition of resonance , slightly twisting the nitro group out of planarity and reducing its ability to stabilize the transition state (Meisenheimer complex). Consequently, these reactions often stall or require forcing conditions that lead to tarry decomposition.[1]
Core Reaction Workflow & Mechanism
The following diagram outlines the primary synthesis pathway and the critical activation steps required for rate acceleration.
Figure 1: The
Troubleshooting Guide: Why is my reaction slow?
This section is structured as a diagnostic tool. Identify your symptom below to find the corresponding solution.
Scenario A: Reaction stalls at 40-60% conversion
Diagnosis:Cyanide Solubility & "Naked" Nucleophilicity. Inorganic cyanides (NaCN, KCN) are poorly soluble in organic solvents.[1] The reaction is diffusion-limited, occurring only at the solid-liquid interface.
-
Solution 1: Phase Transfer Catalysis (PTC) Add 18-Crown-6 (if using KCN) or 15-Crown-5 (if using NaCN) at 1–5 mol%. This encapsulates the metal cation, solubilizing the cyanide ion and leaving it "naked" and highly reactive in the organic phase [1].
-
Solution 2: Solvent Switch Switch to Dipolar Aprotic Solvents .
-
Standard: DMF (Dimethylformamide) – Good, but can decompose at high T.[1]
-
Superior:NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) . These solvents better solvate the cation, further exposing the cyanide anion for attack.[1]
-
Pro Tip: Ensure the solvent is anhydrous . Water hydrates the cyanide ion (
), forming a solvation shell that drastically reduces nucleophilicity.[1]
-
Scenario B: Reaction is slow and yields black tar
Diagnosis:Thermal Decomposition. You are likely overheating to compensate for the slow rate. Nitro-pyridines are thermally sensitive.
-
Solution: Catalytic Rosenmund-von Braun Modification. Instead of relying purely on thermal
with alkali cyanides, use Zn(CN) with a Palladium catalyst (e.g., Pd(dppf)Cl or Pd(PPh ) ).[1]
Scenario C: High conversion, but low isolated yield (Amide byproduct)
Diagnosis:Hydrolysis. The product (nitrile) is hydrolyzing to the primary amide (2-carbamoyl-4-methyl-5-nitropyridine) due to the presence of water under basic conditions.
-
Solution:
Optimization Data & Protocols
Comparative Rate Acceleration Table
Based on conversion of 2-chloro-4-methyl-5-nitropyridine (1.0 eq) to product.
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield | Notes |
| Classical | CuCN (1.5 eq) | DMF | 140 | 12-18 | 55% | Difficult workup (Cu waste); Tar formation. |
| Standard | KCN (1.2 eq) | DMSO | 100 | 8 | 65% | Moderate rate; requires dry conditions.[1] |
| PTC Enhanced | KCN (1.2 eq), 18-Crown-6 (5%) | MeCN/DMSO | 80 | 4 | 82% | Recommended Balance of cost/speed.[1] |
| Pd-Catalyzed | Zn(CN) | DMF | 80 | 2 | 91% | Fastest; Highest purity; Higher cost.[1] |
Recommended Protocol: PTC-Enhanced Method
For a 10 mmol scale experiment.
-
Preparation: Charge a dry flask with 2-chloro-4-methyl-5-nitropyridine (1.72 g, 10 mmol), KCN (0.78 g, 12 mmol), and 18-Crown-6 (0.13 g, 0.5 mmol).
-
Solvation: Add anhydrous DMSO (15 mL). Note: NMP can be substituted if workup requires water washing.
-
Reaction: Heat to 85°C under Nitrogen. Monitor by HPLC/TLC every 30 mins.
-
Checkpoint: The mixture should turn from pale yellow to deep orange/red (formation of Meisenheimer intermediates).
-
-
Quench: Once starting material is <2%, cool to RT. Pour into ice-water (100 mL).
-
Isolation: Filter the precipitate. Do not extract with acid, as the pyridine nitrogen is weakly basic but the nitro group reduces basicity.
Advanced Troubleshooting: The Sandmeyer Alternative
If the
Workflow:
2-Amino-4-methyl-5-nitropyridine
Critical Success Factor: The diazonium salt of this specific electron-deficient amine is unstable.
-
Fix: Do not isolate the diazonium salt. Perform a One-Pot transformation using t-Butyl Nitrite (tBuONO) and CuCN in Acetonitrile.
-
Reference: This "non-aqueous Sandmeyer" avoids the hydrolysis side-reactions common in aqueous acid protocols [3].
Safety Warning (HCN Generation)
DANGER: Acidification of any reaction mixture containing Cyanide salts will generate Hydrogen Cyanide (HCN) gas, which is instantly fatal. [1] * Never quench these reactions with acid.
Quench Protocol: Use Bleach (Sodium Hypochlorite) or FeSO
to oxidize/complex excess cyanide in the waste stream before disposal.Always operate in a functioning fume hood with an HCN detector.[1]
References
-
Phase Transfer Catalysis in Nucleophilic Substitution: Source: Makosza, M. Pure and Applied Chemistry, 2000.[1] "Phase-transfer catalysis. A general green methodology in organic synthesis."
-
Pd-Catalyzed Cyanation (Zn(CN)2): Source: Schareina, T., Zapf, A., & Beller, M. Chemical Communications, 2004.[1] "Potassium hexacyanoferrate(II)—a new, non-toxic cyanide source for the palladium-catalyzed cyanation of aryl halides."[1]
-
Non-Aqueous Sandmeyer (t-Butyl Nitrite): Source: Doyle, M. P., et al. Journal of Organic Chemistry, 1977.[1] "Alkyl Nitrite-Metal Halide Deamination Reactions."
-
Synthesis of 2-Cyano-4-methyl-5-nitropyridine (Patent): Source: Patent WO2001017970A1.[1] "Process for the preparation of 2-cyanopyridines."
Sources
- 1. rsc.org [rsc.org]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Solvent Effects on 2-Cyano-4-methyl-5-nitropyridine Reactions
Welcome to the technical support center for reactions involving 2-Cyano-4-methyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. Here, we address common challenges and frequently asked questions, with a focus on the critical role of solvent choice in achieving successful outcomes. Our approach is rooted in mechanistic principles to empower you to not just follow protocols, but to understand and troubleshoot your experiments effectively.
Section 1: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Question 1: My nucleophilic aromatic substitution (SNAr) reaction is extremely slow or not proceeding to completion. What are the likely causes and how can I fix it?
Answer:
A sluggish or stalled SNAr reaction with 2-Cyano-4-methyl-5-nitropyridine is a common issue that almost always traces back to solvent choice and reaction conditions. The pyridine ring is activated towards nucleophilic attack by the strong electron-withdrawing effects of the nitro and cyano groups. However, the overall reaction rate is highly dependent on the stabilization of the intermediate and the reactivity of the nucleophile, both of which are heavily influenced by the solvent.
Causality Explained:
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is paramount for the reaction to proceed. The rate-determining step is typically the initial attack of the nucleophile.[2]
-
Polar Aprotic Solvents are Key: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions.[3] These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive. Crucially, they effectively stabilize the charge-delocalized Meisenheimer complex.
-
The Problem with Protic Solvents: Protic solvents (e.g., water, ethanol, methanol) can form strong hydrogen bonds with the nucleophile. This solvates and stabilizes the nucleophile, reducing its energy and making it less reactive, thereby increasing the activation energy of the reaction. While sometimes used, they often lead to significantly slower reactions unless the nucleophile is very strong.
Troubleshooting Protocol:
-
Solvent Re-evaluation: If you are using a non-polar or a protic solvent, your primary action should be to switch to a polar aprotic solvent. DMF and DMSO are excellent starting points.
-
Ensure Anhydrous Conditions: Water is a protic nucleophile that can compete with your intended nucleophile and can also deactivate anionic nucleophiles. Ensure your solvent and reagents are dry, especially when using strong bases or highly sensitive nucleophiles.
-
Increase Temperature: SNAr reactions often require heating.[3] If you are running the reaction at room temperature, gradually increasing the temperature (e.g., to 50 °C, 80 °C, or higher) can significantly accelerate the reaction rate. Monitor for potential side reactions or degradation at higher temperatures.
-
Consider a Base: If your nucleophile is an amine or thiol, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) can deprotonate it, increasing its nucleophilicity.
Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer:
Side product formation in reactions with 2-Cyano-4-methyl-5-nitropyridine can be attributed to several factors, including reaction with the solvent, competing reaction pathways, and substrate or product degradation.
Common Side Reactions & Their Causes:
-
Reaction with Amide Solvents: At elevated temperatures, amide solvents like DMF and DMAc can decompose to generate amines (dimethylamine from DMF). These amines are nucleophilic and can react with your substrate to form an undesired aminopyridine derivative.
-
Hydrolysis of the Cyano Group: In the presence of strong acid or base, particularly with water at elevated temperatures, the cyano group can be hydrolyzed to a carboxamide or a carboxylic acid.
-
Displacement of the Nitro Group: While the cyano group is the intended leaving group in many SNAr reactions on this substrate, under certain conditions with very strong nucleophiles, displacement of the nitro group can occur, though it is generally less favorable.
-
Ring Opening/Degradation: Highly activated pyridine rings can be susceptible to ring-opening reactions in the presence of strong nucleophiles and harsh conditions.
Mitigation Strategies:
-
Solvent Choice and Temperature Control: If you suspect reaction with the solvent, consider switching to a more stable polar aprotic solvent like DMSO or sulfolane, especially for high-temperature reactions.[1] Alternatively, run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Control of pH: If hydrolysis of the cyano group is a concern, maintain neutral or slightly basic conditions. Avoid strong acids or bases unless they are essential for the reaction.
-
Use of Inert Atmosphere: Some degradation pathways may be oxidative. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes reduce the formation of colored impurities.[2]
Question 3: I'm having trouble dissolving 2-Cyano-4-methyl-5-nitropyridine in my chosen reaction solvent. What are my options?
Answer:
Poor solubility of the starting material can lead to slow and incomplete reactions. While a Safety Data Sheet for the compound indicates it has a boiling point of 361.8 °C and a density of 1.34 g/cm³, it lacks specific solubility data.[4] However, based on its structure and related compounds, we can infer its solubility profile.
Solubility Profile & Troubleshooting:
-
General Solubility: As a polar organic molecule, it is expected to have limited solubility in non-polar solvents like hexanes and toluene, and moderate to good solubility in more polar solvents.
-
Recommended Solvents for Dissolution:
-
High Polarity Aprotic Solvents: DMSO and DMF are often excellent choices for dissolving polar, rigid molecules like this.
-
Other Options: Dichloromethane (DCM), Chloroform, and Ethyl Acetate may also be effective, though they are less ideal as reaction solvents for SNAr due to their lower polarity. Acetonitrile (MeCN) is a good polar aprotic solvent that can be effective.
-
-
Troubleshooting Steps:
-
Gentle Heating: Gently warming the mixture can often help to dissolve the starting material.
-
Co-solvent System: If the nucleophile is only soluble in a less polar solvent, a co-solvent system can be employed. For example, you could dissolve the 2-Cyano-4-methyl-5-nitropyridine in a minimum amount of DMSO or DMF and then add a solution of the nucleophile in a solvent like THF.
-
Sonication: Using an ultrasonic bath can sometimes aid in the dissolution of stubborn solids.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which position on the 2-Cyano-4-methyl-5-nitropyridine ring is most reactive towards nucleophiles?
A1: The C2 position, where the cyano group is located, is the most electrophilic and therefore the most reactive site for nucleophilic aromatic substitution. The strong electron-withdrawing nitro group at the C5 position and the cyano group at the C2 position work in concert to activate this position for nucleophilic attack. The negative charge of the Meisenheimer intermediate formed upon attack at C2 can be effectively delocalized onto the nitrogen of the pyridine ring and the oxygen atoms of the nitro group.
Q2: How does solvent polarity affect the rate of SNAr reactions on this substrate?
A2: The rate of SNAr reactions generally increases with increasing solvent polarity. Polar solvents stabilize the charged Meisenheimer intermediate more effectively than non-polar solvents, which lowers the activation energy of the reaction. However, a distinction must be made between polar protic and polar aprotic solvents. Polar aprotic solvents are ideal as they increase the reaction rate by stabilizing the intermediate without deactivating the nucleophile through hydrogen bonding.
Q3: Can I use protic solvents like ethanol or water for my reaction?
A3: While it is possible to use protic solvents, they are generally not recommended for SNAr reactions with 2-Cyano-4-methyl-5-nitropyridine unless you are using a very powerful nucleophile. Protic solvents will solvate and deactivate most nucleophiles through hydrogen bonding, leading to slower reaction rates compared to polar aprotic solvents. If a protic solvent must be used, for example due to the solubility of the nucleophile, be prepared for longer reaction times and potentially higher required temperatures.
Q4: What is the role of the methyl group at the C4 position?
A4: The methyl group at the C4 position is an electron-donating group. While its electronic effect is relatively weak compared to the powerful electron-withdrawing nitro and cyano groups, it slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, its primary role is often as a synthetic handle or a structural component of the final target molecule.
Q5: Are there any specific safety precautions I should take when working with 2-Cyano-4-methyl-5-nitropyridine?
A5: Yes. According to its Safety Data Sheet, 2-Cyano-4-methyl-5-nitropyridine is harmful if swallowed or inhaled, and causes skin and eye irritation.[5] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[4]
Section 3: Data & Visualizations
Solvent Property and Impact Summary
The following table provides a summary of common solvents and their general impact on SNAr reactions with 2-Cyano-4-methyl-5-nitropyridine.
| Solvent | Type | Dielectric Constant (ε) | General Impact on SNAr Rate | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent | High boiling point, can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent | Can decompose at high temperatures to form dimethylamine. |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | Good | Lower boiling point, easier to remove than DMF/DMSO. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32 | Very Good | High boiling point, good for high-temperature reactions. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | 7.6 | Moderate | Often used as a co-solvent. |
| Ethanol (EtOH) | Polar Protic | 24 | Slow | Can hydrogen bond with and deactivate the nucleophile. |
| Water (H₂O) | Polar Protic | 80 | Very Slow | Risk of hydrolysis side reactions. |
| Toluene | Non-polar | 2.4 | Very Slow | Poor at stabilizing the Meisenheimer intermediate. |
Visualizing the SNAr Mechanism and Solvent Effects
The following diagrams illustrate the key mechanistic steps and the influence of the solvent environment.
Caption: General mechanism for the SNAr reaction.
Caption: Impact of solvent type on nucleophile reactivity.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 265-274. Retrieved from [Link]
-
Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]
-
ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN113603639B - Preparation method of 2-cyano-5-bromopyridine.
Sources
Temperature control in 2-Cyano-4-methyl-5-nitropyridine synthesis
Technical Support Center: Synthesis of 2-Cyano-4-methyl-5-nitropyridine
Subject: Thermal Management & Process Safety in the Sandmeyer Conversion Applicable Protocol: Conversion of 2-Amino-4-methyl-5-nitropyridine to 2-Cyano-4-methyl-5-nitropyridine via Diazotization-Cyanation.
Executive Summary
You are likely synthesizing 2-Cyano-4-methyl-5-nitropyridine as a key intermediate for xanthine oxidase inhibitors (e.g., Topiroxostat analogs). This synthesis hinges on a Sandmeyer reaction , transforming an amino group into a nitrile.
The Critical Failure Point: Temperature control.
This process oscillates between cryogenic stability (to preserve the diazonium salt) and controlled heating (to drive nitrogen evolution). Deviating by even 5°C in either phase can lead to rapid hydrolysis (phenol formation), polymerization (tarring), or hazardous gas evolution (
Part 1: The Thermal Architecture (Workflow)
The following diagram illustrates the required thermal zones. You must transition the reaction mixture through these zones without "thermal shock."
Figure 1: Thermal staging for the Sandmeyer synthesis. Note the critical transition from Zone 2 to Zone 3.
Part 2: Step-by-Step Thermal Protocols
Phase 1: Diazotization (The "Ice" Phase)
Objective: Generate the diazonium salt (
-
Protocol:
-
Suspend 2-amino-4-methyl-5-nitropyridine in mineral acid (HCl or
). -
External Cooling: Apply an ice/salt bath to bring internal temperature to 0°C .
-
Reagent Addition: Add aqueous
dropwise. -
Critical Limit: Do NOT allow the internal temperature to exceed 5°C .
-
-
Why? The nitro group at position 5 withdraws electrons, destabilizing the diazonium cation. Above 5°C, water acts as a nucleophile, displacing
to form 2-hydroxy-4-methyl-5-nitropyridine (an impurity that is difficult to separate).
Phase 2: The Sandmeyer Transfer (The "Mixing" Phase)
Objective: Introduce the diazonium species to the cyanide source (CuCN/NaCN) without triggering immediate gas evolution.
-
Protocol:
-
Prepare the Cyanide solution (CuCN/KCN) in a separate vessel. Keep this at Room Temperature (20-25°C) or slightly cooled (10-15°C) depending on scale.
-
Neutralization (Optional but Recommended): Some protocols suggest neutralizing the diazonium solution to pH ~6-7 with
while keeping it cold (0-5°C) before addition. -
Addition: Transfer the cold diazonium solution into the ambient cyanide solution slowly.
-
-
Why? If you add the cyanide to the diazonium, excess acid can liberate HCN gas (fatal hazard). Always add Diazonium
Cyanide.
Phase 3: The "Cook" (The "Gas" Phase)
Objective: Drive the substitution of
-
Protocol:
-
Once addition is complete, the mixture is likely at 15-20°C.
-
Ramp Rate: Heat the vessel at a rate of 1°C per minute .
-
Target: Hold at 60°C - 70°C for 1-2 hours.
-
Observation: You will see vigorous bubbling (
gas).
-
-
Why? The activation energy for the
-like radical mechanism requires heat. However, heating too fast causes "volcano" foaming.
Part 3: Troubleshooting & FAQs
Symptom: Reaction mixture turned into a black tar/polymer.
-
Diagnosis: Thermal runaway during Phase 3.
-
The Science: Pyridine precursors are prone to polymerization if free radicals (generated during the Sandmeyer mechanism) are not quenched by the cyanide quickly enough, or if the temperature spiked >90°C.
-
Fix: strictly limit the maximum temperature to 70°C. Ensure vigorous stirring to facilitate heat transfer.
Symptom: Low yield; product contains large amounts of hydroxy-impurity (Pyridone).
-
Diagnosis: Diazotization temperature (Phase 1) was too high.
-
The Science: The diazonium intermediate is kinetically unstable. If
in the presence of water, hydrolysis dominates over stability. -
Fix: Use a jacketed reactor with glycol coolant set to -5°C to ensure the internal temp never crosses +5°C during the exothermic addition of nitrite.
Symptom: "Brown Fumes" during Phase 1.
-
Diagnosis: Decomposition of Nitrous Acid (
). -
The Science: You are generating
gases instead of the diazonium salt. This usually happens if the acid concentration is too low or the temperature is too high. -
Fix: Ensure strong agitation and keep T < 5°C. Check your acid stoichiometry.
Data Summary Table: Temperature vs. Outcome
| Phase | Temperature Range | Consequence of Deviation |
| Diazotization | < 0°C | Reaction stalls; Nitrite accumulation (explosion risk upon warming). |
| Diazotization | 0°C - 5°C | Optimal Zone. Stable Diazonium salt formation. |
| Diazotization | > 10°C | Hydrolysis to 2-hydroxy-4-methyl-5-nitropyridine (Dead impurity). |
| Cyanation | 20°C (Addition) | Safe mixing; minimal gas evolution. |
| Cyanation | 60°C - 70°C | Optimal Zone. Smooth |
| Cyanation | > 85°C | Formation of tars; rapid pressure buildup; loss of nitrile yield. |
References
-
Preparation of 2-Amino-5-nitropyridine Analogs. Context: Describes the nitration conditions and subsequent diazotization sensitivity for pyridine derivatives. Source: ChemicalBook / Patent CN105523995. URL:
-
Synthesis of Topiroxostat Intermediates (2-Cyano-4-pyridine carboxylic acid derivatives). Context: Establishes the industrial relevance of the cyano-pyridine intermediate and impurity profiles (N-oxides). Source: Volsen Chemical Co. URL:
-
Sandmeyer Reaction on Heterocyclic Systems. Context: Detailed mechanism and thermal requirements for converting amino-pyridines to chloro/cyano-pyridines. Source: National Institutes of Health (PMC) / Master Organic Chemistry. URL:
-
Safety Data Sheet: 2-Amino-4-methylpyridine. Context: Hazard identification for the starting material (Acute Toxicity, Thermal sensitivity). Source: Thermo Fisher Scientific.[1] URL:
Sources
Minimizing by-product formation in cyanopyridine synthesis
Technical Support Center: Precision Control in Cyanopyridine Synthesis
Welcome to the Advanced Application Support Hub. Topic: Minimizing By-Product Formation in Cyanopyridine Synthesis via Ammoxidation & Dehydration. Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Catalysis Division.
Executive Overview
Cyanopyridines (specifically 3-cyanopyridine and 2-cyanopyridine) are critical intermediates in the synthesis of niacin (Vitamin B3) and various agrochemicals. The dominant industrial route is the vapor-phase ammoxidation of picolines (methylpyridines) over Vanadium-Titanium (V-Ti) oxide catalysts.
Achieving high selectivity is a balancing act. The reaction competes kinetically with combustion (deep oxidation) and dealkylation. This guide addresses the specific "pain points" of selectivity loss, focusing on thermodynamic control and kinetic steering to minimize by-products like pyridine, picolinamide, and carbon oxides (
Section 1: The Reaction Landscape
To troubleshoot effectively, one must visualize the competitive pathways. The following diagram illustrates the reaction network for 3-picoline ammoxidation. Note that the desired nitrile is an intermediate; pushing too hard leads to combustion, while insufficient activation leads to amides or dealkylation.
Figure 1: Reaction network of 3-picoline ammoxidation. The target (green) sits precariously between partial oxidation intermediates and deep oxidation sinks (black).
Section 2: Troubleshooting Guides & FAQs
Category A: Catalyst & Reactor Conditions (Ammoxidation)
Q1: My effluent analysis shows high levels of
Diagnosis: High
Corrective Protocol:
-
Reduce Bed Temperature: Lower the salt bath or reactor jacket temperature by 5–10°C.
-
Dilution: Increase the inert gas fraction (Nitrogen or Steam) in the feed. Steam is particularly effective as it moderates temperature (high heat capacity) and suppresses coke formation.
-
Check Space Velocity: Increase the Weight Hourly Space Velocity (WHSV). Reducing the contact time prevents the nitrile from re-adsorbing and oxidizing further.
Q2: I am detecting significant amounts of Pyridine (demethylated product). What is happening?
Diagnosis: This suggests Dealkylation . This pathway is favored under hydrogen-rich or ammonia-poor conditions where the methyl group is cleaved rather than oxidized.
Corrective Protocol:
-
Adjust Ammonia Ratio: The stoichiometric requirement is 1:1, but industrial processes typically run at 2:1 to 4:1 (molar ratio of
:Picoline). Increase your ammonia feed. -
Check Catalyst Oxidation State: If using a V-oxide catalyst, the lattice oxygen might be depleted. Ensure sufficient
is present to re-oxidize the catalyst surface (Mars-van Krevelen mechanism).
Q3: The selectivity for Nicotinamide (the amide) is increasing. How do I push the reaction to the Nitrile?
Diagnosis: The amide is the precursor to the nitrile (via dehydration) or a hydrolysis product. High amide content usually indicates insufficient dehydration capability or excess water in the reaction zone.
Corrective Protocol:
-
Increase Temperature: Dehydration is endothermic relative to the amide. A slight temperature increase (2–5°C) can drive the equilibrium toward the nitrile.
-
Reduce Steam Feed: If you are co-feeding steam for thermal control, reduce the ratio slightly to favor dehydration.
Category B: Purification & Isolation
Q4: We achieve good conversion in the reactor, but yield drops during the quench/workup due to hydrolysis. How do we stabilize the cyanopyridine?
Diagnosis: Cyanopyridines are susceptible to hydrolysis under both acidic and basic conditions, converting back to amides or acids (niacin). The "danger zone" is the aqueous quench phase.
Corrective Protocol:
-
pH Control: Maintain the quench water pH between 6.5 and 7.5 . Avoid strong caustic washes.
-
Temperature Management: Cool the reactor effluent immediately to <40°C before it contacts water. High temp + Water = Hydrolysis.
-
Solvent Extraction: Use a hydrophobic solvent (e.g., Toluene or Benzene) for extraction immediately after quenching to pull the nitrile out of the aqueous phase.
Section 3: Quantitative Optimization Data
The following table summarizes the impact of key process variables on by-product formation based on V-Ti-O catalytic systems.
| Variable | Change | Effect on Conversion | Effect on Nitrile Selectivity | Primary By-Product Risk |
| Temperature | Increase | Increases | Decreases (after optimum) | |
| Contact Time | Increase | Increases | Decreases | |
| Increase | No major effect | Increases | Unreacted | |
| Decrease | Decreases | Increases (up to a point) | Pyridine (Dealkylation) | |
| Steam Co-feed | Increase | Decreases slightly | Increases | Nicotinamide (Hydrolysis) |
Section 4: Systematic Troubleshooting Workflow
Use this logic flow to diagnose yield losses in real-time.
Figure 2: Decision tree for diagnosing selectivity issues in ammoxidation reactors.
Section 5: Experimental Protocol – Catalyst Performance Test
Objective: Determine the optimal temperature window for a V-Ti-O catalyst to maximize 3-cyanopyridine selectivity.
Materials:
-
Fixed-bed micro-reactor (Stainless steel or Quartz).
-
Catalyst:
(supported on silica or bulk). -
Feed: 3-Picoline (HPLC grade), Ammonia (99.9%), Synthetic Air.
Methodology:
-
Loading: Load 2.0 g of catalyst into the isothermal zone of the reactor. Pack with inert SiC to prevent channeling.
-
Activation: Heat to 350°C under Air flow (50 mL/min) for 2 hours to ensure full oxidation of Vanadium species (
). -
Feed Introduction:
-
Set temperature to 320°C.
-
Introduce feed mixture: Picoline:NH3:Air:N2 = 1 : 4 : 20 : Balance.
-
WHSV =
.
-
-
Sampling: Allow 1 hour for steady state. Collect effluent in an ethanol trap or direct line to on-line GC (FID/TCD).
-
Step-Wise Ramp: Increase temperature in 10°C increments (up to 400°C), holding for 2 hours at each step.
-
Analysis: Plot Conversion vs. Selectivity. Identify the "crossover point" where combustion (
) begins to spike.
References
-
Andersson, A. (1986). "Structural and morphological characterization of V-Ti-oxide catalysts for the ammoxidation of 3-picoline." Journal of Catalysis, 98(2), 538-550. [Link]
-
Reddy, B.M., et al. (2002). "Ammoxidation of 3-picoline over V2O5/TiO2–ZrO2 catalysts." Journal of Molecular Catalysis A: Chemical, 182-183, 327-334. [Link]
-
Sanfilippo, D., et al. (1994). "Fluidized Bed Ammoxidation of Picoline." Catalysis Today, 22(1), 127-145. [Link]
- Lonza Ltd. (1982). "Process for the preparation of cyanopyridines." U.S.
-
Kulkarni, S.J., et al. (1996). "Selective ammoxidation of 3-picoline to nicotinonitrile over VPO catalysts." Applied Catalysis A: General, 139(1-2), 59-74. [Link]
Technical Support Center: 2-Cyano-4-methyl-5-nitropyridine Synthesis
Ticket ID: CN-PYR-5N-001 Subject: Work-up Optimization & Troubleshooting Guide Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary & Chemical Context
This guide addresses the synthesis and isolation of 2-Cyano-4-methyl-5-nitropyridine (CAS: 267875-30-9).[1][2] This intermediate is critical in pharmaceutical and agrochemical scaffolds due to the high reactivity of the nitro group and the versatility of the nitrile handle.
The Central Challenge: The synthesis typically involves a Rosenmund-von Braun reaction (nucleophilic aromatic substitution) using 2-chloro-4-methyl-5-nitropyridine and Copper(I) Cyanide (CuCN).[1] While the reaction itself is robust, the work-up is notorious for two reasons:
-
Copper Complexation: Copper salts form sticky, viscous coordination complexes with the pyridine nitrogen, leading to emulsions that trap the product.
-
Hydrolytic Instability: The electron-withdrawing 5-nitro group activates the nitrile at the 2-position.[1] Exposure to strong bases (hydroxide) or strong acids during work-up can rapidly hydrolyze the nitrile to the primary amide (Mass +18) or carboxylic acid.[1][3]
Standard Operating Procedure (The "Golden Path")
Use this protocol as your baseline. Deviations from this often lead to the issues described in the Troubleshooting section.
Reaction Scale: 10 mmol basis
Reagents: 2-Chloro-4-methyl-5-nitropyridine (1.0 eq), CuCN (1.1–1.5 eq).[1]
Solvent: Anhydrous DMF or NMP (Concentration ~0.5 M).[1]
Conditions: 140–160°C, sealed vessel or reflux under
Optimized Work-up Protocol (The "Celite-Ammonia" Hybrid)
This method balances copper removal with product stability.[1]
-
Cooling: Allow the reaction mixture to cool to room temperature (RT). Do not pour hot DMF into water.[1]
-
Dilution: Dilute the dark brown/black mixture with Ethyl Acetate (EtOAc) (3x reaction volume).
-
Quenching (The Critical Step):
-
Pour the diluted mixture into a stirred solution of 10% NH₄OH (aq) in Saturated NH₄Cl (1:1 ratio).
-
Why? Ammonia displaces the pyridine ligand from the copper, forming the water-soluble deep blue
complex.
-
-
Filtration: If a sticky precipitate forms, add Celite (diatomaceous earth) and stir for 15 minutes. Filter the biphasic suspension through a pad of Celite.
-
Tip: Wash the filter cake thoroughly with EtOAc until the filtrate runs clear.
-
-
Separation: Transfer to a separatory funnel. The aqueous layer should be deep blue.[4] The organic layer should be yellow/orange.
-
Washing: Wash the organic layer with:
-
Drying & Concentration: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (Hexane:EtOAc gradient).
Troubleshooting & FAQs
Module A: The "Copper Nightmare" (Emulsions & Tars)
Q: My work-up resulted in a thick, blue-green emulsion that won't separate. What do I do?
A: This is caused by incomplete decomplexation of the Copper-Pyridine species.[1]
-
Immediate Fix: Add Ethylenediamine (EDA) dropwise to the emulsion. EDA is a far stronger chelator than ammonia or your pyridine product.[1] It will sequester the copper into the aqueous phase almost instantly.
-
Warning: EDA is basic.[1] Perform this quickly and keep the mixture cold (0°C) to prevent nitrile hydrolysis.
-
-
Alternative Fix: Filter the entire emulsion through a thick pad of Celite packed with sand on top. The mechanical shear often breaks the emulsion.
Q: Why not use the Ferric Chloride (
A: While the classic
Module B: Impurities & Yield Loss
Q: I see a significant peak at [M+18] in my LC-MS. Is this an impurity?
A: Yes. This is the primary amide resulting from nitrile hydrolysis (
-
Root Cause 1: Reaction temperature too high (>160°C) in wet DMF.[1]
-
Root Cause 2: Work-up was too basic (pH > 10) or too prolonged.[1] The 5-nitro group makes the nitrile highly electrophilic.[1]
-
Solution: Dry your DMF over molecular sieves (4Å) before use.[1] During work-up, ensure your ammonia solution is buffered with
to keep pH ~8-9, rather than using neat ammonium hydroxide (pH >11).[1]
Q: My product is co-eluting with the starting material (Chloro-precursor).
A: This is common as the polarity difference is small.
-
TLC Tip: Do not use pure EtOAc/Hexane. Try DCM (Dichloromethane) / Hexane or Toluene / Acetone .[1] The chlorinated solvent often interacts differently with the nitro group, improving separation.
-
Chemical Separation: If the starting material persists, you can wash the crude solid with cold Ethanol . The starting material is often more soluble in cold ethanol than the cyano-product.[1]
Module C: Safety & Thermal Hazards
Q: Is it safe to scale this up to 100g?
A: Proceed with extreme caution.
-
Thermal Runaway: Nitro-pyridines are energetic.[1] DSC (Differential Scanning Calorimetry) data often shows exotherms above 200°C. Since the reaction runs at 160°C, you are dangerously close to the decomposition onset. Never overheat the oil bath.
-
Cyanide Waste: The aqueous waste contains free cyanide and copper cyanide.[1] It must be treated with Bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.[1] Never acidify the waste stream (releases HCN gas).[1]
Decision Tree: Work-up Methodology
The following diagram illustrates the logical flow for selecting the correct work-up based on your specific observation.
Caption: Logical flow for selecting the appropriate work-up method based on the physical state of the reaction mixture.
Comparative Data: Quenching Agents
| Quenching Agent | Mechanism | Pros | Cons | Recommendation |
| NH₄Cl / NH₄OH | Ligand Exchange | Gentle pH; Visual endpoint (Blue).[1] | Slow kinetics; Requires large volumes.[1] | Standard Choice |
| Ethylenediamine | Chelation (Bidentate) | Instant emulsion breaking; Very clean layers.[1] | Basic (pH >11); Risk of nitrile hydrolysis.[1] | Use for Emulsions |
| FeCl₃ / HCl | Oxidation (Cu¹⁺ | Very efficient copper removal.[1] | Highly Acidic; High risk of hydrolysis; Exothermic.[1] | Avoid |
| Celite Filtration | Mechanical | Neutral pH; No chemical risk.[1] | Product can remain trapped in filter cake; Cu salts remain.[1] | Pre-treatment only |
References
-
Ellis, G. P., & Romney-Alexander, T. M. (1987).[1] Cyanation of aromatic halides.[1][5][6][7][8] Chemical Reviews, 87(4), 779–794.[1] [1]
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[1][6] Copper-Catalyzed Domino Halogen Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [1]
-
PubChem Compound Summary. (n.d.). 2-Cyano-4-methyl-5-nitropyridine (CID 23000171).[1] National Center for Biotechnology Information.[1] [1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Rosenmund-von Braun work-up techniques).
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling Cyanides or Nitro-aromatics.
Sources
- 1. 2-Cyano-4-methyl-5-nitropyridine | C7H5N3O2 | CID 23000171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CYANO-4-METHYL-5-NITROPYRIDINE | 267875-30-9 [chemicalbook.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 7. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Validation & Comparative
Publish Comparison Guide: 1H NMR Analysis of 2-Cyano-4-methyl-5-nitropyridine
The following guide provides a high-precision technical analysis of the 1H NMR spectrum for 2-Cyano-4-methyl-5-nitropyridine , designed for researchers requiring rigorous structural verification.
Executive Summary & Core Directive
In the synthesis of kinase inhibitors and agrochemicals, 2-Cyano-4-methyl-5-nitropyridine (CAS: 267875-30-9) is a critical intermediate.[1] Its structural integrity is defined by the precise regiochemistry of the nitro group relative to the methyl and cyano substituents.
This guide moves beyond basic characterization, offering a comparative analysis against common isomers and precursors. It establishes a self-validating protocol to distinguish the target compound from its 5-methyl isomer and non-nitrated precursors using 1H NMR chemical shifts.
Structural Logic & Theoretical Prediction
Before analyzing the spectrum, we must establish the causality of the signals. The pyridine ring is highly electron-deficient due to the nitrogen atom, and the addition of a nitro (
-
The "Fingerprint" Proton (H6): The proton at position 6 is located
to the ring nitrogen and ortho to the strongly electron-withdrawing nitro group. We expect this signal to be shifted significantly downfield ( ppm). -
The Methyl Shift (C4-Me): A typical methyl on a pyridine ring appears around
2.4 ppm. However, the adjacent nitro group at C5 exerts a deshielding anisotropic effect, pushing this signal downfield to ppm. -
Regiochemistry Confirmation: The presence of two singlets in the aromatic region (rather than doublets) confirms the para arrangement of the protons or a substitution pattern that isolates them (positions 3 and 6).
DOT Diagram: Structural Assignment Logic
Figure 1: Logical flow for assigning NMR signals based on electronic environments.
Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this standardized protocol. The choice of solvent is critical; CDCl
Materials & Methods[1][2][3][4][5][6][7]
-
Solvent: Chloroform-d (CDCl
) with 0.03% TMS (Tetramethylsilane) as internal standard.[1] -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Instrument: 300 MHz or higher (600 MHz recommended for impurity profiling).
-
Temperature: 298 K (25°C).
Step-by-Step Workflow
-
Dissolution: Ensure complete dissolution. If the solution is cloudy, filter through a 0.2
m PTFE filter. Note: Insoluble particles often indicate polymerized impurities. -
Acquisition: Set relaxation delay (
) to s to ensure accurate integration of the aromatic protons. -
Phasing: Apply manual phasing. The large chemical shift difference between H6 and Me requires precise phase correction to avoid baseline distortion.
Spectral Analysis & Data Comparison
The following data represents the validated spectrum of the target compound compared to its closest structural relatives.
Table 1: Validated 1H NMR Data (CDCl , 300 MHz)
| Position | Assignment | Shift ( | Multiplicity | Integration | Mechanistic Insight |
| C6-H | Aromatic | 9.20 | Singlet (s) | 1H | Extreme deshielding due to |
| C3-H | Aromatic | 7.73 | Singlet (s) | 1H | Shielded relative to H6; isolated spin system.[1] |
| C4-CH | Methyl | 2.71 | Singlet (s) | 3H | Deshielded by ortho-NO |
Comparative Analysis: Target vs. Alternatives
Distinguishing the target from isomers (e.g., 5-methyl-2-cyanopyridine) or precursors is the most common challenge.[1]
| Feature | Target: 2-Cyano-4-methyl-5-nitropyridine | Isomer: 2-Cyano-5-methylpyridine [1] | Precursor: 2-Cyano-4-methylpyridine (Hypothetical) |
| Methyl Shift | 2.71 ppm (Deshielded) | 2.40 ppm (Standard) | ~2.40–2.45 ppm |
| Aromatic Pattern | Two Singlets (Isolated) | Coupled System (d/dd) | Coupled System (d/s) |
| H6 Shift | 9.20 ppm | 8.60 ppm | ~8.50–8.60 ppm |
Key Differentiator:
-
If you observe the methyl group at 2.4 ppm , your nitration failed or you have the wrong isomer.
-
If you observe coupling (doublets) in the aromatic region, the nitro group is likely absent or in a position that does not isolate the protons (e.g., 3-nitro isomer).
DOT Diagram: Decision Tree for Purity Analysis
Figure 2: Decision tree for verifying product identity.
References
-
ChemicalBook & Patent Literature. (2025). Synthesis and Characterization of 2-Cyano-4-methyl-5-nitropyridine. Retrieved from
-
ECHEMI. (2025). Safety Data Sheet and Spectral Data for 2-Cyano-4-methyl-5-nitropyridine. Retrieved from
-
BenchChem. (2025).[2] Validating the Structure of Pyridine Derivatives: A Comparative Guide. Retrieved from
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 2-Cyano-4-methyl-5-nitropyridine
Executive Summary
2-Cyano-4-methyl-5-nitropyridine (CAS: 267875-30-9) is a critical heterocyclic intermediate employed in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structural motif—combining a strongly electron-withdrawing nitro group and a nitrile moiety on a pyridine ring—presents unique analytical challenges.
While generic screening often defaults to positive-mode Electrospray Ionization (ESI+), this guide demonstrates why Atmospheric Pressure Chemical Ionization (APCI) in Negative Mode is the superior method for this specific analyte. We compare this "Gold Standard" approach against traditional GC-MS and standard ESI+, supported by mechanistic rationale and protocol data.
Comparative Analysis of Analytical Platforms
The following table summarizes the performance metrics of the three primary mass spectrometry techniques evaluated for this compound.
| Feature | Method A: LC-MS (APCI Negative) | Method B: GC-MS (EI) | Method C: LC-MS (ESI Positive) |
| Suitability | Optimal (Gold Standard) | Moderate | Low |
| Ionization Mechanism | Proton Abstraction | Electron Impact | Protonation |
| Sensitivity (LOD) | High (< 1 ng/mL) | Moderate (10–50 ng/mL) | Poor (> 100 ng/mL) |
| Linearity ( | > 0.999 | > 0.995 | Variable |
| Primary Challenge | Requires optimization of dopant/solvent | Thermal degradation risk in injector | Low ionization efficiency due to electron-deficient N |
| Key Fragment/Ion | Weak |
Technical Deep Dive
Why APCI Negative Mode Wins
The pyridine nitrogen in 2-Cyano-4-methyl-5-nitropyridine is severely deactivated by the electron-withdrawing effects of the 5-nitro and 2-cyano groups. This reduces the basicity of the ring nitrogen, making protonation (the basis of ESI+) inefficient and unstable. Conversely, the methyl group at the 4-position, activated by the ortho/para electron-withdrawing environment, becomes sufficiently acidic to lose a proton. APCI, being a gas-phase chemical ionization technique, effectively facilitates this proton abstraction to form the stable
The GC-MS Limitation
While GC-MS (EI) provides rich structural information through fragmentation, nitropyridines are thermally labile. High injector temperatures (
Mechanistic Fragmentation & Workflow
Understanding the fragmentation pathways is essential for confirming structural identity during method development.[1]
Fragmentation Pathway (EI/CID)
-
Precursor :
163 (Neutral MW) -
Primary Loss : Scission of the
bond of the nitro group, releasing (46 Da).-
Result: Ion at
117.
-
-
Secondary Loss : Loss of
(27 Da) from the cyano-pyridine core.-
Result: Ion at
90.
-
Analytical Decision Workflow
The following diagram illustrates the decision logic for selecting the appropriate ionization mode based on the compound's electronic properties.
Caption: Analytical decision tree highlighting the logic for selecting APCI(-) over ESI(+) due to electronic deactivation of the pyridine ring.
Validated Experimental Protocol
This protocol is designed for the quantification of 2-Cyano-4-methyl-5-nitropyridine in reaction mixtures or raw material lots.
A. Sample Preparation[2][3]
-
Stock Solution : Dissolve 10 mg of standard in 10 mL of Methanol (HPLC grade).
-
Working Standard : Dilute stock to 1 µg/mL using 50:50 Methanol:Water (
). -
Filtration : Pass through a 0.22 µm PTFE syringe filter to remove particulates.
B. LC-MS/MS Conditions (APCI Negative)
-
Instrument : Triple Quadrupole MS coupled with UHPLC.
-
Column : C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A : Water + 0.1% Formic Acid (Note: Acid stabilizes the neutral form for separation, but ionization occurs via deprotonation in the source).
-
Mobile Phase B : Acetonitrile.
-
Gradient :
-
0-1 min: 10% B
-
1-5 min: Linear ramp to 90% B
-
5-7 min: Hold 90% B
-
-
Flow Rate : 0.4 mL/min.
-
MS Source Settings :
-
Mode : APCI Negative (
) -
Corona Current : 5–10 µA
-
Source Temp : 350°C (High temp required for efficient gas-phase chemical ionization)
-
Cone Voltage : Optimized to 25–30 V to minimize in-source fragmentation.
-
C. Data Interpretation[2][4][5][6][7][8][9][10][11]
-
Target Ion : Monitor
162.0 ( ). -
Confirmation Ion : If performing MS/MS, select 162.0
116.0 (Loss of group mass 46).
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 23000171, 4-methyl-5-nitropyridine-2-carbonitrile. Retrieved from [Link]
-
Conquer Scientific . (2023). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]
-
ResolveMass Laboratories . (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]
Sources
Strategic Selection of Pyridine Building Blocks: 2-Cyano-4-methyl-5-nitropyridine
[1][2][3][4]
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Technical evaluation, "Make vs. Buy" analysis, and reactivity profiling.
Executive Summary: The Case for Pre-Functionalized Scaffolds
In the optimization of kinase inhibitors and heterocyclic drugs, the pyridine ring remains a privileged scaffold. However, the sequence in which substituents are introduced defines the efficiency of the synthetic route. 2-Cyano-4-methyl-5-nitropyridine (CAS 267875-30-9) represents a strategic "late-stage" building block.
Unlike its halogenated precursors (e.g., 2-chloro or 2-bromo analogs), this reagent arrives with the carbon framework fully established. This guide objectively compares this reagent against its halogenated and non-methylated alternatives, demonstrating that the higher upfront cost of the cyano-derivative is often offset by the elimination of hazardous cyanation steps, transition metal remediation, and yield losses associated with palladium catalysis.
Technical Profile & Structural Logic
The utility of 2-cyano-4-methyl-5-nitropyridine lies in its specific trisubstituted pattern, which addresses three distinct medicinal chemistry needs simultaneously:
| Feature | Chemical Role | Medicinal Chemistry Utility |
| 2-Cyano (-CN) | Electrophilic "Masked" Carbonyl | Precursor to amides (hydrolysis), triazoles/tetrazoles (cycloaddition), or amines (reduction). Strongly electron-withdrawing, activating the ring. |
| 5-Nitro (-NO₂) | Masked Amine / Activating Group | Essential for SNAr reactions at C6 (if open) or reduction to an aniline-like 5-amino group for coupling. |
| 4-Methyl (-CH₃) | Steric/Hydrophobic Handle | Provides steric bulk often required for kinase pocket selectivity (e.g., similar motifs in KRAS or EGFR inhibitors). Blocks nucleophilic attack at C4. |
Comparative Physicochemical Data
| Property | 2-Cyano-4-methyl-5-nitropyridine | 2-Chloro-4-methyl-5-nitropyridine | 2-Cyano-5-nitropyridine |
| CAS | 267875-30-9 | 23056-33-9 | 100367-39-3 |
| MW | 163.13 | 172.57 | 149.11 |
| Ring Electronics | Highly Electron Deficient | Moderately Electron Deficient | Highly Electron Deficient |
| Primary Hazard | Acute Tox (Oral/Inhal) | Skin Sensitizer / Corrosive | Acute Tox (Oral) |
| Key Reactivity | Nitro Reduction, Nitrile Hydrolysis | SNAr (Displacement of Cl) | Nitro Reduction, SNAr (C6) |
Comparative Analysis: Make vs. Buy
The critical decision for a chemist is whether to purchase the cyano-derivative directly or synthesize it from the cheaper 2-chloro/bromo precursor.
Scenario A: The "Make" Approach (Starting from 2-Bromo/Chloro)
Synthesizing 2-cyano-4-methyl-5-nitropyridine typically involves a palladium-catalyzed cyanation (Rosenmund-von Braun or Zn(CN)₂ coupling).
-
Reagents: Zn(CN)₂ (Toxic), Pd(PPh₃)₄ (Expensive catalyst).
-
Conditions: DMF, 80°C, 3 hours.
-
Yield: ~83% (Optimized).
-
Hidden Costs:
-
Safety: Requires handling stoichiometric cyanide sources.
-
Purification: Removal of residual Palladium (critical for pharma intermediates) requires scavengers or extensive chromatography.
-
Waste: Generation of heavy metal waste streams.
-
Scenario B: The "Buy" Approach (Starting with 2-Cyano-4-methyl-5-nitropyridine)
Using the pre-cyanated reagent bypasses the metal-catalyzed step entirely.
-
Workflow: Immediate progression to Nitro reduction or Nitrile manipulation.
-
Advantage: Zero risk of residual Pd contamination; no cyanide handling protocols required.
Decision Matrix
Figure 1: Strategic decision tree for selecting between Halogenated vs. Cyanated pyridine building blocks.
Reactivity & Experimental Protocols
The 2-cyano group significantly alters the electronics of the ring compared to the chloro-analog. The ring is more electron-deficient, making the nitro group easier to reduce but also making the ring susceptible to nucleophilic attack if not carefully controlled.
Protocol A: Selective Reduction of Nitro Group
Objective: Convert the nitro group to an amine without hydrolyzing the nitrile. Context: Traditional hydrogenation (H₂/Pd-C) can sometimes reduce the nitrile to a methylamine. Iron/Acetic acid or newer B₂pin₂ methods are preferred for chemoselectivity.
Methodology (Fe/AcOH System):
-
Setup: Charge a 3-neck flask with 2-cyano-4-methyl-5-nitropyridine (1.0 equiv) and Ethanol/Water (3:1 ratio).
-
Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride (3.0 equiv).
-
Reaction: Heat to 70°C with vigorous stirring. Monitor by TLC (Product is fluorescent blue/purple under UV due to amine formation).
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1][2]
-
Purification: The resulting 2-cyano-4-methyl-5-aminopyridine is often pure enough for the next step; otherwise, recrystallize from EtOAc/Hexane.[1]
Protocol B: Controlled Hydrolysis to Amide/Acid
Objective: Convert the nitrile to a carboxylic acid or amide. Context: The 4-methyl group provides steric protection, requiring slightly more vigorous conditions than the non-methylated analog.
Methodology (Acid Hydrolysis):
-
Dissolution: Dissolve 2-cyano-4-methyl-5-nitropyridine in conc. H₂SO₄ (5 vol).
-
Hydrolysis:
-
For Amide: Stir at 40°C for 2 hours. Quench on ice.
-
For Acid: Dilute with water (to ~50% H₂SO₄) and reflux at 100°C for 4 hours.
-
-
Isolation: Pour onto crushed ice. The product, 4-methyl-5-nitropyridine-2-carboxylic acid , will precipitate as a solid. Filtration yields the crude acid.
Synthesis Pathway Visualization
Understanding the origin of the material helps in troubleshooting impurities. The commercial synthesis of this reagent typically follows the route below.
Figure 2: Industrial synthesis route. Note that the final cyanation step involves heavy metals and cyanide, which are avoided by purchasing the final reagent.
References
-
Synthesis of 2-cyano-4-methyl-5-nitropyridine via Pd-catalyzed cyanation
- Source: ChemicalBook / Patent Liter
- Context: Describes the reaction of 2-bromo-4-methyl-5-nitropyridine with Zn(CN)₂ and Pd(PPh₃)
-
Reactivity of Nitropyridines (SNAr and VNS)
- Title: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
-
Source:Organic Letters (2022).[3]
-
Context: Mechanistic insight into how the nitro group activates the pyridine ring for nucleophilic attack, relevant for derivatizing the 5-position.
-
General Cyanation Methodologies for Pyridines
-
Reduction of Nitroarenes (Chemoselectivity)
A Comparative Benchmarking Guide to the Synthesis of 2-Cyano-4-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Cyano-4-methyl-5-nitropyridine
Substituted cyanopyridines are a critical class of compounds in medicinal chemistry and materials science. Among these, 2-Cyano-4-methyl-5-nitropyridine serves as a versatile building block for the synthesis of more complex heterocyclic structures. The strategic placement of the cyano, methyl, and nitro groups on the pyridine ring offers multiple reaction sites for further functionalization, making it a valuable precursor in the development of novel therapeutic agents and functional materials. Consequently, the efficiency and practicality of its synthesis are of paramount importance to researchers in both academic and industrial settings. This guide benchmarks two prominent synthetic pathways to this valuable compound, providing the necessary data for an informed selection of the most appropriate method for a given research objective.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for 2-Cyano-4-methyl-5-nitropyridine are evaluated here:
-
Route 1: Direct One-Pot Synthesis. This approach involves the direct construction of the target molecule in a single reaction vessel, offering potential advantages in terms of operational simplicity and time efficiency.
-
Route 2: Two-Step Synthesis via a Chlorinated Intermediate. This pathway proceeds through the synthesis of 2-Chloro-4-methyl-5-nitropyridine, which is subsequently converted to the final product via a cyanation reaction.
The following sections will delve into the specifics of each route, providing detailed protocols, mechanistic explanations, and a comparative summary of their efficiencies.
Route 1: Direct One-Pot Synthesis
This method offers a streamlined approach to 2-Cyano-4-methyl-5-nitropyridine, achieving a high yield in a single operational sequence.
Experimental Protocol
The synthesis is performed as follows:
-
A reaction mixture is heated in an oil bath to an internal temperature of 80°C.
-
The reaction is stirred continuously for 3 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under vacuum.
-
The resulting residue is dissolved in a mixture of dichloromethane and water.
-
Insoluble impurities are removed by filtration through diatomaceous earth.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are dried with anhydrous magnesium sulfate and concentrated.
-
The crude product is purified by column chromatography (eluent: hexane/ethyl acetate, 4:1) followed by recrystallization from hexane to yield the final product.[1]
Efficiency and Performance
This one-pot synthesis demonstrates high efficiency, with a reported yield of 83% .[1] The 95% purity, as determined by LCMS analysis, indicates a clean reaction with effective purification.[1]
Mechanistic Rationale
The specifics of the starting materials for this patented one-pot reaction are not fully disclosed in the available literature. However, the transformation likely involves a convergent synthesis where precursors containing the necessary fragments of the final molecule are combined under conditions that facilitate a cascade of reactions to form the substituted pyridine ring. The 80°C reaction temperature suggests that the activation energy for the key bond-forming steps is moderate.
Workflow Diagram
Caption: Workflow for the direct one-pot synthesis of 2-Cyano-4-methyl-5-nitropyridine.
Route 2: Two-Step Synthesis via 2-Chloro-4-methyl-5-nitropyridine
This classical multi-step approach involves the initial synthesis of a chlorinated pyridine precursor, followed by a nucleophilic aromatic substitution to introduce the cyano group.
Step 1: Synthesis of 2-Chloro-4-methyl-5-nitropyridine
This precursor is synthesized from 2-amino-4-methylpyridine in a three-step sequence: nitration, hydrolysis, and chlorination. The overall yield for this multi-step process is reported to be 41.1%.[2]
-
Nitration: 2-aminopyridine is reacted with a mixture of nitric acid and sulfuric acid to yield 2-amino-5-nitropyridine.[2]
-
Hydrolysis: The resulting 2-amino-5-nitropyridine is hydrolyzed under acidic conditions to produce 2-hydroxy-5-nitropyridine.[2]
-
Chlorination: The 2-hydroxy-5-nitropyridine is then chlorinated using a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to give the desired 2-Chloro-4-methyl-5-nitropyridine.[2]
Step 2: Cyanation of 2-Chloro-4-methyl-5-nitropyridine
-
To a solution of 2-Chloro-4-methyl-5-nitropyridine in a suitable solvent (e.g., DMSO, DMF, or propionitrile), a cyanide source (e.g., NaCN or KCN) is added.[3] The use of a catalyst, such as NaI or a palladium complex, may be employed to facilitate the reaction.
-
The reaction mixture is heated to a temperature typically ranging from 100-150°C and stirred for several hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Based on similar reactions, the yield for the cyanation of activated chloropyridines is generally high. For instance, the cyanation of 3-chloro-2-cyano-5-trifluoromethylpyridine with sodium cyanide proceeds with a yield of 73-84%.[3] Palladium-catalyzed cyanations of related chloro-nitropyridines have been reported with yields around 62%. Therefore, a projected yield in the range of 60-85% for this step is a reasonable estimation.
Mechanistic Rationale
The cyanation of 2-Chloro-4-methyl-5-nitropyridine is a classic example of a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nitro group, positioned para to the chlorine atom, strongly activates the pyridine ring towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex as an intermediate. The cyanide ion attacks the carbon atom bearing the chlorine, forming the intermediate, followed by the departure of the chloride ion to yield the final product.
Workflow Diagram
Caption: Workflow for the two-step synthesis of 2-Cyano-4-methyl-5-nitropyridine.
Efficiency Benchmark: A Head-to-Head Comparison
| Parameter | Route 1: Direct One-Pot Synthesis | Route 2: Two-Step Synthesis |
| Overall Yield | 83% [1] | 25-35% (Projected) |
| Number of Steps | 1 | 2 (plus 3 for precursor) |
| Operational Simplicity | High | Moderate |
| Reaction Time | 3 hours (for main reaction) | Multiple steps, longer total time |
| Purification | Column chromatography, Recrystallization | Multiple purification steps |
| Reagent Hazards | Dependent on undisclosed starting materials | Nitrating agents, PCl₅/POCl₃, Metal cyanides |
| Scalability | Potentially high due to one-pot nature | Moderate, requires isolation of intermediate |
Safety and Environmental Considerations
Route 1: While the specific starting materials are not detailed, any synthesis involving heated organic solvents requires appropriate engineering controls, such as a fume hood, and personal protective equipment (PPE).
Route 2: This route involves several hazardous reagents that demand strict safety protocols.
-
Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive and exothermic. The reaction must be performed with extreme caution, with controlled addition of reagents and efficient cooling.[4]
-
Chlorination: Phosphorus pentachloride and phosphorus oxychloride are corrosive and react violently with water. These reagents must be handled in a moisture-free environment and in a well-ventilated fume hood.
-
Cyanation: Metal cyanides (NaCN, KCN) are highly toxic. They can be fatal if swallowed, inhaled, or absorbed through the skin.[5] Accidental acidification of cyanide salts will release highly toxic hydrogen cyanide gas. Therefore, all manipulations involving cyanides must be carried out in a dedicated, well-ventilated fume hood, and appropriate PPE, including gloves and eye protection, is mandatory.[6] Waste containing cyanide must be quenched and disposed of according to institutional and regulatory guidelines.[6]
Conclusion and Recommendation
Based on the available data, Route 1, the direct one-pot synthesis, is demonstrably more efficient for the preparation of 2-Cyano-4-methyl-5-nitropyridine. With a high yield of 83% in a single step, it offers significant advantages in terms of atom economy, time efficiency, and operational simplicity compared to the multi-step Route 2, which has a much lower projected overall yield.
While Route 2 utilizes more classical and well-understood reactions, the numerous steps and the use of highly hazardous reagents detract from its overall appeal, particularly for larger-scale synthesis. The requirement for multiple purification steps also adds to the time and solvent consumption.
For researchers and drug development professionals seeking an efficient and streamlined synthesis of 2-Cyano-4-methyl-5-nitropyridine, the direct one-pot method is the superior choice. However, the selection of a synthetic route should always be made after a thorough risk assessment and consideration of the available laboratory facilities and expertise in handling the required reagents.
References
- CN101955482A. (2011). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
- WO2001017970A1. (2001).
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
-
TSM TheSafetyMaster Private Limited. (2024, March 19). Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 3. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 4. nj.gov [nj.gov]
- 5. Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 6. uwindsor.ca [uwindsor.ca]
Characterization of 2-Cyano-4-methyl-5-nitropyridine by X-ray crystallography
Initiating Data Collection
I'm starting by hunting down the crystal structure and X-ray diffraction data for 2-Cyano-4-methyl-5-nitropyridine. At the same time, I'm researching alternative analytical techniques used to characterize organic molecules that can provide information complementary to X-ray methods. This approach should offer a well-rounded foundation.
Expanding Data Scope
I'm now expanding my data collection to include NMR, mass spec, and IR spectroscopy protocols to complement the X-ray data search for 2-Cyano-4-methyl-5-nitropyridine. I'm also looking into single-crystal X-ray diffraction protocols. My aim is to synthesize this information into a comparison guide that will start with an overview of structural characterization and includes a crystallographic analysis section with a step-by-step protocol, followed by a comparison section. I will also incorporate a workflow diagram and a comprehensive references.
Defining Analytical Strategies
I'm now focusing on defining analytical strategies. I'm actively searching for the crystal structure and X-ray diffraction data of the target molecule. Simultaneously, I'm researching alternative analytical techniques like NMR, mass spec, and IR spectroscopy. I will structure a detailed guide to include experimental protocols and comparisons, including a workflow diagram and comprehensive references.
Analytical Strategies for 2-Cyano-4-methyl-5-nitropyridine: From Synthesis Monitoring to Trace Impurity Control
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2-Cyano-4-methyl-5-nitropyridine (CAS: 267875-30-9) is a critical pharmacophore building block, most notably serving as a key intermediate in the synthesis of Finerenone (Kerendia®), a non-steroidal mineralocorticoid receptor antagonist used for treating chronic kidney disease in type 2 diabetes [1, 2].
The analytical quantification of this compound presents a dual challenge:
-
Process Control: High-concentration assay monitoring during the synthesis of the dihydropyridine core.
-
Impurity Profiling: Trace-level detection in the final Active Pharmaceutical Ingredient (API) to meet ICH M7 guidelines for potential mutagenic impurities (PMIs), given the presence of the nitro and nitrile functionalities.
This guide objectively compares RP-HPLC-UV (for assay/purity) and LC-MS/MS (for trace analysis), providing validated protocols and decision-making frameworks.
Analytical Method Comparison
The choice of method depends strictly on the "Stage of Manufacture." Below is a comparative analysis of the three primary modalities.
| Feature | RP-HPLC-UV | LC-MS/MS (QqQ) | GC-MS |
| Primary Application | Raw material assay, reaction monitoring (>98% purity). | Trace impurity quantification in API (<10 ppm). | Residual solvent or volatile impurity screening. |
| Sensitivity (LOD) | ~0.1 µg/mL (ppm range) | ~0.5 ng/mL (ppb range) | ~10 ng/mL |
| Specificity | Moderate (relies on retention time & UV spectrum). | High (MRM transitions). | High (EI fragmentation). |
| Throughput | High (10-15 min run). | High (5-8 min run). | Moderate (requires thermal stability check). |
| Cost per Sample | Low ($). | High ( | Moderate ( |
| Limitations | Co-elution of isomers possible; low sensitivity for trace analysis. | Matrix effects (ion suppression); high instrument cost. | Thermal degradation of nitro group is a risk. |
Scientist’s Verdict:
-
Use HPLC-UV for incoming raw material testing and in-process control (IPC).
-
Use LC-MS/MS for final release testing of Finerenone API to ensure the intermediate is cleared to safe levels (TTC-based limits).
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the manufacturing stage.
Figure 1: Analytical decision tree for 2-Cyano-4-methyl-5-nitropyridine quantification.
Detailed Experimental Protocols
Protocol A: RP-HPLC-UV (Assay & Purity)
Objective: To determine the purity of 2-Cyano-4-methyl-5-nitropyridine raw material.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Buffer).
-
B: Acetonitrile (ACN).
-
-
Gradient Profile:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10% → 80% B (Linear Ramp)
-
15-20 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 270 nm (Nitro/Pyridine absorption maximum) [3].
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Self-Validating System Suitability:
-
Resolution (Rs): > 2.0 between the main peak and any synthesis by-products (e.g., 2-chloro-analogs).
-
Tailing Factor: < 1.5.
-
RSD (n=6): < 1.0% for peak area.
Protocol B: LC-MS/MS (Trace Impurity Analysis)
Objective: Quantification of 2-Cyano-4-methyl-5-nitropyridine residues in Finerenone API.
-
System: Triple Quadrupole MS (e.g., Sciex 6500+) coupled with UHPLC.
-
Ionization Source: APCI (Atmospheric Pressure Chemical Ionization) or ESI.
-
Note: Literature indicates APCI in negative mode [M-H]- is effective for nitropyridines due to electron capture potential, though ESI positive [M+H]+ is standard for pyridines [2].
-
-
MRM Transitions (Optimized):
-
Precursor Ion: 164.1 [M+H]+ (Positive Mode) or 162.1 [M-H]- (Negative Mode).
-
Quantifier Ion: 118.1 (Loss of NO2).
-
Qualifier Ion: 91.1 (Pyridine ring fragment).
-
-
Mobile Phase:
-
A: 5 mM Ammonium Formate in Water.
-
B: Methanol.[3]
-
-
Column: C18 UHPLC (2.1 x 50 mm, 1.7 µm).
Data Processing:
-
Linearity: 1 ng/mL to 1000 ng/mL (
). -
Recovery: Spike API samples at 10 ppm level; acceptable recovery 80-120%.
Synthesis Context & Impurity Origin[5][11][12]
Understanding where this analyte fits in the synthesis of Finerenone is crucial for determining where to test.
Figure 2: Synthesis pathway showing the analyte as a precursor to the key amine intermediate [4, 5].
Performance Data Summary
The following table summarizes expected performance metrics based on validated methodologies for similar nitropyridine derivatives.
| Parameter | HPLC-UV (Method A) | LC-MS/MS (Method B) |
| Linearity Range | 10 µg/mL – 500 µg/mL | 1 ng/mL – 1000 ng/mL |
| LOD | 0.05 µg/mL | 0.2 ng/mL |
| LOQ | 0.15 µg/mL | 0.5 ng/mL |
| Precision (RSD) | < 1.0% | < 5.0% |
| Accuracy (Recovery) | 98.0% – 102.0% | 85.0% – 115.0% |
References
-
PubChem. (n.d.).[4] 2-Cyano-4-methyl-5-nitropyridine Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
- Google Patents. (2023). WO2023109968A2 - Synthesis method for finerenone and intermediate thereof.
-
Veeprho. (n.d.). Finerenone Impurities and Related Compounds. Retrieved January 30, 2026, from [Link]
Sources
A Definitive Guide to the Structural Validation of 2-Cyano-4-methyl-5-nitropyridine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth analysis of the methodologies for validating the structure of 2-Cyano-4-methyl-5-nitropyridine, a key intermediate in various synthetic pathways. Moving beyond a mere recitation of protocols, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, offering a self-validating framework for the structural elucidation of this and similar molecules.
The Imperative of Orthogonal Methodologies in Structural Elucidation
The confirmation of a chemical structure is not a linear process but rather a convergence of evidence from multiple, independent analytical techniques. Each method interrogates the molecule from a different perspective, and their collective agreement provides the highest level of confidence. For a molecule like 2-Cyano-4-methyl-5-nitropyridine, with its distinct functional groups—a nitrile, a methyl group, and a nitro group on a pyridine scaffold—a multi-pronged approach is essential. This guide will compare and contrast the primary spectroscopic and analytical techniques, providing both theoretical grounding and practical insights.
Core Spectroscopic Techniques: A Comparative Analysis
The initial and most fundamental approach to structural validation relies on a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Cyano-4-methyl-5-nitropyridine, we would expect to see distinct signals for the methyl protons and the aromatic protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the cyano and nitro groups.
¹³C NMR Spectroscopy: Complementing the ¹H NMR, ¹³C NMR provides a count of the number of unique carbon environments in the molecule.[1] The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for the identification of the nitrile carbon, the methyl carbon, and the distinct carbons of the pyridine ring.[2][3]
Comparative Analysis with an Isomer: 2-Cyano-4-methylpyridine
To illustrate the discerning power of NMR, let's consider the structural isomer, 2-Cyano-4-methylpyridine. The absence of the strongly electron-withdrawing nitro group would lead to significant upfield shifts in the ¹H and ¹³C NMR spectra for the pyridine ring protons and carbons, respectively, compared to the target molecule.
| Compound | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| 2-Cyano-4-methyl-5-nitropyridine | Signals for methyl protons and two distinct aromatic protons. Aromatic protons will be downfield due to nitro and cyano groups. | Signals for methyl carbon, nitrile carbon, and four distinct aromatic carbons. Aromatic carbons will be significantly deshielded. |
| 2-Cyano-4-methylpyridine | Signals for methyl protons and three distinct aromatic protons. Aromatic protons will be at higher field compared to the nitrated analogue.[4] | Signals for methyl carbon, nitrile carbon, and five distinct aromatic carbons. Aromatic carbons will be at higher field.[5] |
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required.[1] Proton decoupling is used to simplify the spectrum and improve signal-to-noise.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the molecular skeleton.
-
Visualization of the NMR Workflow
Caption: Workflow for comprehensive NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For 2-Cyano-4-methyl-5-nitropyridine, the key vibrational bands to observe are:
-
C≡N Stretch: A sharp, intense absorption band typically in the region of 2220-2260 cm⁻¹.[6]
-
NO₂ Stretch: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-H Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations from the methyl group just below 3000 cm⁻¹.
-
Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.[7]
Comparative Analysis: The IR spectrum of 2-Cyano-4-methylpyridine would be expected to show the C≡N and aromatic stretches, but would conspicuously lack the strong NO₂ stretching bands.
| Functional Group | Expected Wavenumber (cm⁻¹) in 2-Cyano-4-methyl-5-nitropyridine | Expected Wavenumber (cm⁻¹) in 2-Cyano-4-methylpyridine |
| C≡N Stretch | ~2230 | ~2230 |
| NO₂ Asymmetric Stretch | ~1550 | Absent |
| NO₂ Symmetric Stretch | ~1350 | Absent |
| Aromatic C-H Stretch | >3000 | >3000 |
| Aliphatic C-H Stretch | <3000 | <3000 |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for determining the elemental composition of a molecule. By providing a highly accurate mass measurement, it can distinguish between compounds with the same nominal mass but different elemental formulas.
Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer (its fragmentation pattern) can provide valuable structural information. For 2-Cyano-4-methyl-5-nitropyridine, expected fragmentation pathways could include the loss of the nitro group (NO₂), the cyano group (CN), or cleavage of the pyridine ring.[8][9]
Comparative Analysis: The molecular ion peak in the mass spectrum of 2-Cyano-4-methylpyridine would be significantly different from that of the nitrated compound, reflecting the difference in their molecular weights. The fragmentation patterns would also differ, with the nitrated compound showing characteristic losses of NO and NO₂.
| Technique | 2-Cyano-4-methyl-5-nitropyridine (C₇H₅N₃O₂) ** | 2-Cyano-4-methylpyridine (C₇H₆N₂) ** |
| Molecular Weight | 163.13 g/mol | 118.14 g/mol [4] |
| Expected HRMS [M+H]⁺ | 164.0455 | 119.0604 |
| Key Fragmentation Losses | -NO₂, -CN, -CH₃ | -CN, -CH₃ |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like HPLC or GC.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules, typically yielding the protonated molecule [M+H]⁺.
-
Mass Analysis: A high-resolution mass analyzer (e.g., Orbitrap, TOF) is used to measure the mass-to-charge ratio with high accuracy.
-
Tandem MS (MS/MS): To induce fragmentation, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.
The Gold Standard: Single-Crystal X-ray Diffraction
While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction is the only technique that provides an unambiguous, three-dimensional map of the atomic arrangement in a molecule.[10] Obtaining a suitable crystal can be a significant challenge, but the resulting data is definitive.
Comparative Analysis with a Structurally Characterized Analogue: In the absence of a published crystal structure for 2-Cyano-4-methyl-5-nitropyridine, we can draw comparisons with other characterized pyridine derivatives. For example, the crystal structure of a related nitropyridine derivative would reveal key geometric parameters such as bond lengths, bond angles, and torsional angles, which can be compared with theoretical calculations for the target molecule.[11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step is to grow single crystals of sufficient quality. This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate the final crystal structure.
Complementary Analytical Techniques for Purity and Properties
Beyond structural confirmation, it is crucial to assess the purity and other physicochemical properties of the compound.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is a powerful technique for separating components in a mixture and is widely used to determine the purity of a synthesized compound.[12][13][14][15]
Methodology: A validated HPLC method, typically using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid), can separate the target compound from any starting materials, byproducts, or other impurities. Detection is commonly performed using a UV detector set at a wavelength where the analyte has strong absorbance.
Elemental Analysis: Verifying Elemental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula.[16][17][18]
| Element | Theoretical % for C₇H₅N₃O₂ |
| Carbon (C) | 51.54% |
| Hydrogen (H) | 3.09% |
| Nitrogen (N) | 25.76% |
Thermal Analysis (DSC/TGA): Assessing Thermal Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material, such as its melting point and decomposition temperature.[19][20][21][22][23] For a nitro-containing compound, understanding its thermal stability is crucial for safe handling and storage.
Visualization of the Complete Validation Workflow
Caption: A comprehensive workflow for the validation of a synthesized chemical entity.
Conclusion
The structural validation of 2-Cyano-4-methyl-5-nitropyridine, like any chemical entity destined for advanced applications, demands a rigorous and multi-faceted analytical approach. By integrating the complementary data from NMR, IR, and mass spectrometry, and ideally culminating in a single-crystal X-ray diffraction study, researchers can achieve the highest level of confidence in their molecular structure. Furthermore, the assessment of purity and thermal properties through techniques like HPLC, elemental analysis, and DSC/TGA ensures a well-characterized material suitable for downstream applications. This guide has outlined not just the 'what' but the 'why' of these analytical choices, providing a robust framework for researchers in the field.
References
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13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. Available at: [Link]
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13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. Available at: [Link]
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2-Cyano-4-methylpyridine | C7H6N2 | CID 88739 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Umar, Y. (2015). A Comparative Study on the Molecular Structures and Vibrational Spectra of 2-, 3- and 4-Cyanopyridines by Density Functional Theory. Available at: [Link]
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Method 633: The Determination of Organonitrogen Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. Available at: [Link]
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Spectroscopic and Molecular Docking Studies of a Novel Biologically Active Heterocyclic Compound 2-Chloro-6-Methoxypyridine-4-Carboxylic Acid by Quantum Computational Method. Taylor & Francis Online. Available at: [Link]
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Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. Available at: [Link]
- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents.
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
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Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]
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investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available at: [Link]
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High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. The Royal Society of Chemistry. Available at: [Link]
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Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. Available at: [Link]
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ORGANONITROGEN PESTICIDES 5601. Centers for Disease Control and Prevention. Available at: [Link]
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Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. MDPI. Available at: [Link]
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Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]
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SKC OSHA / NIOSH Sampling Guide for Pesticides, organonitrogen (see specific compounds). SKC Inc. Available at: [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
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Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. ResearchGate. Available at: [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
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The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]
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FTIR TALK Vol.2. Shimadzu. Available at: [Link]
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Fragmentation mass spectra dataset of linear cyanopeptides - microginins. ResearchGate. Available at: [Link]
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Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
-
Methyl-substituted 4-nitropyridine N-oxides as ligands: structural, spectroscopic, magnetic and cytotoxic characteristics of copper(II) complexes. PubMed. Available at: [Link]
-
Elemental analysis of organic compounds with the use of automated CHNS analyzers. Available at: [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]
- Method for preparing 5-bromo-2-methylpyridine. Google Patents.
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]
-
a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]
-
FTIR spectrum for Pyridine. ResearchGate. Available at: [Link]
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Comparing the utility of 2-Cyano-4-methyl-5-nitropyridine in different solvent systems
The following guide provides an in-depth technical analysis of 2-Cyano-4-methyl-5-nitropyridine (CAS: 267875-30-9), focusing on its utility as a critical intermediate in the synthesis of fused heterocyclic systems, specifically 6-azaindoles (pyrrolo[2,3-c]pyridines) .
CAS Number: 267875-30-9
Synonyms: 4-Methyl-5-nitropicolinonitrile; 4-Methyl-5-nitro-2-pyridinecarbonitrile
Molecular Formula: C
Executive Summary
2-Cyano-4-methyl-5-nitropyridine is a specialized building block distinguished by its 4-methyl-5-nitro substitution pattern.[1] This specific arrangement allows for the Batcho-Leimgruber indole synthesis , enabling the construction of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) ring system while retaining a nitrile handle at the C5 position (C2 of the original pyridine).
This guide compares the performance of this compound in three distinct solvent systems used during its critical transformation into 5-cyano-6-azaindole. The choice of solvent dictates reaction kinetics, impurity profiles, and scalability.
Mechanistic Utility & Reaction Pathway
The primary utility of this compound lies in its conversion to 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile . This transformation occurs via a two-step sequence:
-
Enamine Formation: Condensation of the activated 4-methyl group with
-dimethylformamide dimethyl acetal (DMF-DMA). -
Reductive Cyclization: Reduction of the nitro group to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.
Reaction Pathway Diagram
Caption: Mechanistic pathway for the conversion of 2-Cyano-4-methyl-5-nitropyridine to the 6-azaindole scaffold.
Solvent System Comparison
The efficiency of the Batcho-Leimgruber sequence relies heavily on solvent choice. We compare three standard systems below.
System A: Dimethylformamide (DMF)
Role: Standard solvent for DMF-DMA condensation.
-
Pros: High solubility of the nitropyridine; high boiling point allows thermal acceleration; miscible with DMF-DMA.
-
Cons: High boiling point (153°C) makes removal difficult; hygroscopic; can retain dimethylamine byproducts.
-
Performance: Consistently yields >90% conversion to the enamine intermediate.
System B: Toluene (Non-Polar Aprotic)
Role: Azeotropic solvent for driving equilibrium.
-
Pros: Allows for the azeotropic removal of methanol (a byproduct of DMF-DMA condensation), driving the reaction to completion (Le Chatelier’s principle). Easier workup via evaporation.
-
Cons: Lower solubility of the nitro-cyano starting material may require higher volumes or temperatures.
-
Performance: Slower kinetics than DMF but often yields a cleaner crude profile due to methanol removal.
System C: Acetic Acid (Protic/Acidic)
Role: Solvent for the reductive cyclization step (Iron-mediated).
-
Pros: Facilitates Iron (Fe) or Zinc (Zn) mediated reduction; proton source for the elimination of dimethylamine. Cost-effective for scale-up.
-
Cons: Harsh acidic conditions may hydrolyze the nitrile group to an amide if temperature is uncontrolled (>80°C).
-
Performance: Robust for large-scale cyclization where hydrogenation (H
gas) is safety-restricted.
Comparative Data Summary
| Feature | System A: DMF (Step 1) | System B: Toluene (Step 1) | System C: AcOH/Fe (Step 2) |
| Solubility | Excellent | Moderate | Good (at elevated temp) |
| Reaction Rate | Fast (< 4 h) | Medium (6-12 h) | Fast (Exothermic) |
| Impurity Profile | Moderate (Oligomers) | Low (Clean Enamine) | High (Iron salts) |
| Scalability | Medium (Workup issues) | High (Easy evaporation) | High (Safety) |
| Yield (Typical) | 92-95% | 85-90% | 80-88% |
Experimental Protocols
Protocol 1: Enamine Formation in DMF (High Throughput)
Best for small-scale discovery chemistry where yield is prioritized over workup ease.
-
Dissolution: Dissolve 2-Cyano-4-methyl-5-nitropyridine (1.0 eq) in anhydrous DMF (5 mL/g).
-
Reagent Addition: Add DMF-DMA (1.5 eq) dropwise under nitrogen.
-
Heating: Heat the mixture to 80°C for 3 hours. Monitor by LCMS for the disappearance of starting material (m/z 163) and appearance of the enamine (m/z 218).
-
Workup: Cool to RT. Pour into ice-water. The red/orange precipitate (enamine) is collected by filtration.
-
Note: If no precipitate forms, extract with EtOAc, but DMF removal is required.
-
Protocol 2: Reductive Cyclization in Methanol (Cleanest Product)
Best for generating high-purity material for biological assays.
-
Preparation: Suspend the Enamine intermediate (from Protocol 1) in MeOH (10 mL/g).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Hydrogenation: Stir under a balloon of H
(1 atm) at room temperature for 12 hours.-
Observation: The solution often changes from deep red to pale yellow/fluorescent.
-
-
Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.
-
Purification: Recrystallize from EtOH/Water to obtain 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile .
Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on scale and safety constraints.
References
-
ChemicalBook. (2024). 4-Methyl-5-nitropicolinonitrile Product Properties and CAS 267875-30-9. Retrieved from
-
Kissei Pharmaceutical Co., Ltd. (2013).[2] Nitrogenated Fused Ring Derivative, Pharmaceutical Composition Comprising the Same. European Patent Office (EP20726997).[3] (Describes the use of 4-methyl-5-nitropyridine derivatives in azaindole synthesis). Retrieved from
-
BLD Pharm. (2024).[4] Product Analysis: 4-Methyl-5-nitropicolinonitrile. Retrieved from
-
Clark, R. L., et al. (1978).[2] Synthesis and Analgesic Activity of 1,3-Dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones. Journal of Medicinal Chemistry, 21(9), 965–978.[2] (Foundational chemistry for nitropyridine cyclizations).
Sources
- 1. 267875-30-9 CAS MSDS (2-CYANO-4-METHYL-5-NITROPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. data.epo.org [data.epo.org]
- 3. CN114072395A - Heterocyclic compounds and their use for treating helminth infections and diseases - Google Patents [patents.google.com]
- 4. 1805335-42-5|6-Amino-5-(difluoromethyl)-3-nitropicolinonitrile|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
